molecular formula C5H9NO3 B1267595 Ethyl 3-amino-3-oxopropanoate CAS No. 7597-56-0

Ethyl 3-amino-3-oxopropanoate

Cat. No.: B1267595
CAS No.: 7597-56-0
M. Wt: 131.13 g/mol
InChI Key: UVSPVEYCSVXYBB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-oxopropanoate is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-amino-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPVEYCSVXYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285562
Record name Ethyl 3-amino-3-oxopropanoate
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7597-56-0
Record name 7597-56-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42301
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-amino-3-oxopropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-carbamoylacetate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Ethyl 3-amino-3-oxopropanoate" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a valuable building block in organic synthesis, particularly in the preparation of heterocyclic compounds and molecules of pharmaceutical interest. Its bifunctional nature, possessing both an ester and a primary amide group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in the development of therapeutic agents.

Chemical Structure and Properties

This compound is a relatively simple organic molecule with the chemical formula C₅H₉NO₃. Its structure features an ethyl ester group and a primary amide group attached to a central methylene carbon.

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
IUPAC Name This compound
CAS Number 7597-56-0
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol
SMILES CCOC(=O)CC(=O)N
InChI InChI=1S/C5H9NO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H2,6,7)

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 47-50 °C
Boiling Point 265.6 ± 23.0 °C (Predicted)
Density 1.136 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in chloroform and methanol (slightly)
pKa (Active Methylene) ~10-11 (Estimated for similar β-keto esters)

**Table 3: Computational Data

"Ethyl 3-amino-3-oxopropanoate" CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7597-56-0 Molecular Formula: C₅H₉NO₃

This technical guide provides a comprehensive overview of Ethyl 3-amino-3-oxopropanoate, a valuable building block in synthetic organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a precursor to bioactive heterocyclic compounds.

Chemical and Physical Properties

This compound, also known as ethyl malonamate, is a bifunctional molecule featuring both an ester and an amide group. This structure imparts a unique reactivity profile, making it a versatile intermediate in various chemical transformations. A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Weight 131.13 g/mol [1]
Appearance White solid[ ]
Melting Point 47-50 °C[ ]
Boiling Point (Predicted) 265.6 ± 23.0 °C[ ]
Density (Predicted) 1.136 ± 0.06 g/cm³[ ]
SMILES CCOC(=O)CC(=O)N[2]
InChIKey UVSPVEYCSVXYBB-UHFFFAOYSA-N[ ]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established chemical routes. One common approach involves the partial ammonolysis of diethyl malonate. The presence of both a nucleophilic amine and an electrophilic ester in the same molecule allows it to be a key precursor in the synthesis of a variety of heterocyclic systems.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents. Of particular note is its use in the preparation of pyrazole derivatives.

Experimental Protocols

Synthesis of 5-amino-1H-pyrazole-4-carboxylate derivatives

The reaction of β-ketoesters, such as this compound, with hydrazine is a well-established method for the synthesis of pyrazoles. The following is a general procedure for this type of transformation.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, add hydrazine hydrate (1.0-1.2 equivalents). A catalytic amount of glacial acetic acid may be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the desired pyrazole derivative.

Biological Significance and Potential Therapeutic Applications

While this compound itself has not been extensively studied for its biological activity, its derivatives, particularly the heterocyclic compounds synthesized from it, have shown promise in various therapeutic areas. These derivatives have been reported to possess anti-inflammatory and antiviral properties.

Anti-inflammatory Activity of Derivatives

Derivatives of this compound have been investigated for their potential to modulate inflammatory responses. The mechanism of action for some of these compounds involves the inhibition of key signaling pathways implicated in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Antiviral Activity of Derivatives

Certain heterocyclic derivatives of this compound have demonstrated antiviral activity. The proposed mechanism for some of these compounds involves the induction of the Nrf2-mediated heme oxygenase-1 (HO-1) signaling pathway, which is a protective mechanism against oxidative stress and has been implicated in the host's response to viral infections.

Signaling Pathways

The following diagrams illustrate the general signaling pathways that have been associated with the biological activities of some derivatives of this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex Degradation Degradation IkB->Degradation Ubiquitination & Degradation NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocates IkB_NF_kB->IkB Releases Gene_Expression Inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Induces

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates MAPK_nucleus MAPK MAPK->MAPK_nucleus Translocates Transcription_Factors Transcription Factors MAPK_nucleus->Transcription_Factors Activates Gene_Expression Cellular Response (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Regulates

Caption: A generalized overview of a Mitogen-Activated Protein Kinase (MAPK) cascade.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Releases Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Degradation Degradation Keap1->Degradation Ubiquitination Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to HO1_Expression Heme Oxygenase-1 (HO-1) Expression ARE->HO1_Expression Promotes

Caption: The Nrf2-mediated induction of Heme Oxygenase-1 (HO-1) in response to oxidative stress.

References

Spectroscopic Profile of Ethyl 3-Amino-3-oxopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate (CAS No. 7597-56-0), also known as ethyl malonamate, is a valuable bifunctional organic compound featuring both an ester and a primary amide group. Its structure makes it a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1] This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

While specific experimental spectra for this compound are not widely available in public spectroscopic databases, this guide outlines the theoretically predicted data based on its molecular structure. This information is crucial for researchers in identifying and characterizing the compound in a laboratory setting.

Chemical Structure and Properties

  • Molecular Formula: C₅H₉NO₃[1]

  • Molecular Weight: 131.13 g/mol [1]

  • Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ) ppm (CDCl₃)MultiplicityIntegrationCoupling Constant (J) Hz
-O-CH₂-CH₃ ~1.3Triplet (t)3H~7.1
-CH₂ -C(=O)N~3.4Singlet (s)2HN/A
-O-CH₂ -CH₃~4.2Quartet (q)2H~7.1
-NH₂~5.5 - 7.0Broad Singlet (br s)2HN/A
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ) ppm (CDCl₃)
-O-CH₂-CH₃ ~14
-CH₂ -C(=O)N~42
-O-CH₂ -CH₃~62
C =O (Ester)~168
C =O (Amide)~170
Table 3: Predicted IR Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description of Vibration
N-H (Amide)3400 - 3200Symmetric and asymmetric stretching
C-H (sp³)3000 - 2850Stretching
C=O (Ester)~1740Stretching
C=O (Amide I)~1680Stretching
N-H (Amide II)~1640Bending
C-O (Ester)1300 - 1000Stretching
Table 4: Predicted Mass Spectrometry Data
Ion TypePredicted m/zNotes
[M]⁺131.06Molecular ion
[M+H]⁺132.06Protonated molecule (common in ESI, CI)
[M+Na]⁺154.04Sodium adduct (common in ESI)
FragmentsVariousFragmentation would likely involve loss of the ethoxy group (-45), the amino group (-16), or cleavage of the C-C bond between the carbonyls.

Experimental Protocols

Acquiring high-quality spectroscopic data is fundamental for unambiguous structure elucidation. Below are detailed, generalized protocols for the analysis of a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent can affect chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required (most modern spectrometers reference the residual solvent peak).

    • Transfer the solution to a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Set the acquisition parameters: a 30° or 45° pulse angle is typically used for routine spectra to allow for a shorter relaxation delay. A relaxation delay (d1) of 1-2 seconds and an acquisition time (at) of 2-4 seconds are standard.

    • Acquire the spectrum using a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

    • Integrate the signals and analyze the chemical shifts, splitting patterns, and coupling constants.

  • ¹³C NMR Acquisition:

    • Use the same sample prepared for ¹H NMR.

    • Tune the probe for the ¹³C frequency.

    • Acquire a proton-decoupled spectrum to simplify the signals to singlets.

    • Set acquisition parameters: A 30° pulse angle with an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds is a common starting point.

    • A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Process the data similarly to the ¹H spectrum, applying a line broadening factor (e.g., 0.3-1.0 Hz) to improve the signal-to-noise ratio. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR setup. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

    • A typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent that is compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Data Acquisition (e.g., using ESI-MS):

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

    • Set the ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve stable ionization.

    • Acquire the mass spectrum in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

    • Acquire data over a mass range appropriate for the compound's molecular weight (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion or its common adducts to confirm the molecular weight of the compound.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Acquisition cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Verification Synthesis Synthesis or Purchase of Sample MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS Initial Check IR Infrared (IR) Spectroscopy Identify Functional Groups Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, etc.) Determine Connectivity Synthesis->NMR Data_Integration Integrate All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Confirm Structure of This compound Data_Integration->Structure_Confirmation

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on the solubility and stability of Ethyl 3-amino-3-oxopropanoate. Direct quantitative data for this specific compound is limited in publicly accessible literature. Therefore, this guide also leverages data from structurally similar compounds to provide valuable estimations. All data presented for analogs should be considered as a guide for starting experimental work, not as a substitute for empirical determination.

Introduction

This compound (also known as ethyl malonamate), with the CAS number 7597-56-0, is a chemical intermediate of interest in various fields of organic synthesis, including the preparation of pharmaceutical compounds and other specialty chemicals.[1][2] Its bifunctional nature, possessing both an ester and a primary amide group, makes its physicochemical properties, particularly solubility and stability, critical parameters for process development, formulation, and quality control. This guide aims to provide a thorough understanding of these characteristics, offering both theoretical insights and practical experimental protocols.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is essential for predicting its behavior in various systems. Below is a summary of the known properties of this compound.

PropertyValueSource
CAS Number 7597-56-0
Molecular Formula C₅H₉NO₃[3]
Molecular Weight 131.13 g/mol [3]
Appearance White solid[1]
IUPAC Name This compound
Synonyms Ethyl malonamate, Ethyl 2-carbamoylacetate[2]

Solubility Profile

Qualitative Solubility Estimation for this compound:

Solvent TypePredicted SolubilityRationale
Water Slightly to Moderately SolubleThe amide and ester groups can form hydrogen bonds with water, but the ethyl group introduces some hydrophobicity.
Polar Protic Solvents (e.g., Ethanol, Methanol) SolubleExpected to be readily soluble due to hydrogen bonding capabilities and similar polarity.
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile) SolubleThe polarity of these solvents should be sufficient to dissolve the compound.
Nonpolar Solvents (e.g., Hexane, Toluene) Sparingly Soluble to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.

Solubility Data of a Structural Analog (Diethyl Malonate):

SolventSolubilityTemperature (°C)
Water20.8 g/L20
EthanolMiscible-
EtherMiscible-
ChloroformSoluble-
BenzeneSoluble-

This data for diethyl malonate, a related compound without the amide group, suggests that the ester portion contributes to some water solubility and good solubility in organic solvents.

Stability Profile

The stability of this compound is influenced by its susceptibility to hydrolysis of both the ester and amide functional groups, as well as potential thermal and photolytic degradation.

Potential Degradation Pathways:

ConditionPotential Degradation PathwayProducts
Acidic Hydrolysis The ester and amide bonds are susceptible to hydrolysis under acidic conditions, with the ester typically being more labile.[4]Malonamic acid and ethanol, further hydrolysis to malonic acid and ammonia.
Alkaline Hydrolysis Both functional groups can be hydrolyzed by a base. The reaction is generally faster than acid-catalyzed hydrolysis and is irreversible.[4]Salt of malonamic acid and ethanol, further hydrolysis to the salt of malonic acid and ammonia.
Thermal Stress High temperatures can lead to decomposition. The presence of both amide and ester groups may lead to complex degradation pathways.Decomposition products will depend on the temperature and atmosphere.
Photolytic Stress Exposure to UV or visible light may induce degradation, particularly if chromophores are present or formed during degradation.Photodegradation products.
Oxidative Stress The presence of oxidizing agents could potentially lead to degradation, although the molecule does not contain highly susceptible functional groups.Oxidation products.

Experimental Protocols

For definitive data, experimental determination of solubility and stability is essential. The following sections provide detailed methodologies for these studies.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, acetone)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The required time may need to be determined experimentally.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed for a period to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Analysis:

    • Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Calculate the solubility by taking into account the dilution factor.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature (24-48h) C->D E Settle undissolved solid D->E F Filter supernatant G Dilute sample F->G H HPLC Analysis G->H I Calculate Solubility H->I

Workflow for Solubility Determination by Shake-Flask Method.
Stability Assessment: Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[8][9][10]

Objective: To assess the stability of this compound under various stress conditions as recommended by ICH guidelines.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Preparation of Samples: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Treat the sample solution with NaOH at room temperature and elevated temperature.

    • Oxidation: Treat the sample solution with H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours, or longer if the compound is stable).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify and quantify the major degradation products.

    • Determine the mass balance to ensure that all degradation products are accounted for.

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Evaluation Start Prepare Samples of This compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Sampling Sample at time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC Stability-Indicating HPLC Analysis Neutralize->HPLC Evaluate Evaluate Degradation & Mass Balance HPLC->Evaluate

References

A Technical Guide to the Historical Synthesis of Ethyl 3-Amino-3-Oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate or malonamic acid ethyl ester, is a valuable reagent and building block in organic synthesis. Its structure, featuring both an ester and a primary amide functional group, allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of more complex molecules, including pharmaceuticals and heterocyclic compounds. This technical guide provides an in-depth exploration of the historical methods for the synthesis of this compound, focusing on the foundational procedures developed in the late 19th and early 20th centuries. Detailed experimental protocols, comparative data, and workflow diagrams are presented to offer a comprehensive understanding of the early preparative routes to this important chemical intermediate.

Historical Synthesis Methods

The primary historical method for the synthesis of this compound involves the partial ammonolysis of diethyl malonate. This reaction relies on the nucleophilic attack of ammonia on one of the ester groups of diethyl malonate, leading to the formation of the corresponding amide while leaving the second ester group intact. Early investigations into this reaction established the fundamental conditions required to favor the formation of the monoamide over the diamide, malonamide.

Method 1: Reaction of Diethyl Malonate with Alcoholic Ammonia at Room Temperature (C. A. Bischoff, 1899)

One of the earliest detailed preparations of this compound was reported by C. A. Bischoff in Berichte der deutschen chemischen Gesellschaft in 1899. This method involves the simple reaction of diethyl malonate with a saturated solution of ammonia in absolute alcohol at ambient temperature.

Experimental Protocol:

A solution of diethyl malonate is mixed with a saturated solution of ammonia in absolute alcohol. The reaction mixture is allowed to stand at room temperature for several days. During this time, the partial ammonolysis of the diethyl ester occurs, leading to the formation of this compound. The product crystallizes from the reaction mixture and can be isolated by filtration.

Quantitative Data:

ParameterValue
Reactants Diethyl malonate, Saturated alcoholic ammonia
Solvent Absolute ethanol
Temperature Room temperature
Reaction Time Several days
Yield Not explicitly quantified in the original publication, but described as a crystalline product.

Logical Workflow:

Bischoff_1899 cluster_reactants Reactants cluster_process Process cluster_product Product DEM Diethyl Malonate Mixing Mixing DEM->Mixing NH3_EtOH Saturated Alcoholic Ammonia NH3_EtOH->Mixing Reaction Reaction at Room Temperature (Several Days) Mixing->Reaction Stands for several days Crystallization Crystallization Reaction->Crystallization Filtration Filtration Crystallization->Filtration Product This compound (Crystalline Solid) Filtration->Product

Caption: Workflow for the synthesis of this compound via the Bischoff method (1899).

Method 2: Controlled Ammonolysis of Diethyl Malonate (Early 20th Century Refinements)

Subsequent work in the early 20th century focused on optimizing the reaction conditions to improve the yield and purity of this compound and to minimize the formation of the malonamide byproduct. These refinements often involved careful control of the reaction temperature and the concentration of ammonia.

Experimental Protocol:

Diethyl malonate is dissolved in a suitable solvent, typically absolute ethanol. The solution is then saturated with dry ammonia gas at a controlled, low temperature (e.g., 0-5 °C). The reaction vessel is sealed and allowed to stand at a low to ambient temperature for a specific period. The progress of the reaction can be monitored by the precipitation of the product. Upon completion, the crystalline product is collected by filtration, washed with a cold solvent (such as ether) to remove unreacted diethyl malonate and any dissolved impurities, and then dried.

Quantitative Data:

ParameterValue
Reactants Diethyl malonate, Gaseous ammonia
Solvent Absolute ethanol
Temperature 0-25 °C (controlled)
Reaction Time 24-72 hours
Yield Moderately improved yields compared to the original Bischoff method.

Reaction Pathway:

Ammonolysis_Pathway DEM Diethyl Malonate (EtOOC-CH2-COOEt) Product This compound (EtOOC-CH2-CONH2) DEM->Product + NH3 - EtOH NH3 Ammonia (NH3) Byproduct Malonamide (H2NOC-CH2-CONH2) Product->Byproduct + NH3 - EtOH (Side Reaction) Ethanol Ethanol (EtOH)

Caption: Ammonolysis pathway for the synthesis of this compound from diethyl malonate.

Conclusion

The historical synthesis of this compound is primarily rooted in the direct and controlled ammonolysis of diethyl malonate. The early methods developed by chemists like C. A. Bischoff laid the groundwork for the preparation of this versatile building block. While modern synthetic methods may offer higher yields and greater efficiency, these foundational procedures are a testament to the ingenuity of early organic chemists and provide valuable insights into the fundamental reactivity of dicarboxylic acid esters. For researchers in drug development and organic synthesis, an understanding of these historical methods can inform the development of novel synthetic routes and the appreciation of the chemical lineage of important reagents.

The Dawn of Malonamates: Uncovering the First Synthesis of Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

A foundational molecule in organic synthesis, Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, has been a cornerstone in the development of a wide array of chemical entities. This technical guide delves into the historical discovery and the first documented synthesis of this pivotal compound, offering a detailed look at the early experimental procedures and the chemical principles that paved the way for its multifaceted applications in research and drug development.

Discovery and Early Synthesis: A Look into the 19th Century Chemical Landscape

The first synthesis of this compound is attributed to the German chemist Adolf Pinner in the late 19th century. His work, nestled within broader investigations into the reactivity of nitriles, laid the groundwork for the preparation of a variety of amides and esters. The initial method, a departure from the now more common reaction of diethyl malonate with ammonia, utilized cyanoacetic acid as a key precursor.

The seminal work, published in the Berichte der deutschen chemischen Gesellschaft, detailed a multi-step process that began with the formation of an imino ether hydrochloride, a key intermediate in what would later be known as the Pinner reaction. This pioneering effort provided the first tangible route to ethyl malonamate, opening the door for its use in further chemical exploration.

The First Synthesis: A Detailed Experimental Protocol

Based on the historical accounts of Pinner's work, the first synthesis of this compound can be outlined as follows. It is important to note that the experimental standards and reporting of the late 19th century differ significantly from modern practices.

Starting Material: Cyanoacetic acid Key Reagents: Ethanol, Hydrogen Chloride (gas)

The synthesis proceeded through the formation of an intermediate imino ether hydrochloride, which was then hydrolyzed to yield the final product.

Experimental Workflow

First_Synthesis_Workflow cluster_step1 Step 1: Formation of Imino Ether Hydrochloride cluster_step2 Step 2: Hydrolysis cyanoacetic_acid Cyanoacetic Acid in Ethanol reaction1 Reaction Mixture cyanoacetic_acid->reaction1 hcl_gas Anhydrous Hydrogen Chloride Gas hcl_gas->reaction1 imino_ether_hcl Imino Ether Hydrochloride Intermediate reaction1->imino_ether_hcl Pinner Reaction reaction2 Hydrolysis Reaction imino_ether_hcl->reaction2 water Water water->reaction2 final_product This compound reaction2->final_product Formation of Amide

First Synthesis Workflow

Step 1: Formation of the Imino Ether Hydrochloride

A solution of cyanoacetic acid in absolute ethanol was treated with a stream of dry hydrogen chloride gas. This reaction, characteristic of the Pinner reaction, led to the formation of the corresponding imino ether hydrochloride as a crystalline precipitate. The exclusion of water was critical at this stage to prevent premature hydrolysis.

Step 2: Hydrolysis to this compound

The isolated imino ether hydrochloride intermediate was then subjected to careful hydrolysis with water. This step converted the imino ether functionality into the corresponding amide, yielding this compound. The product was then isolated and purified according to the practices of the era, which likely involved crystallization.

Quantitative Data from the First Synthesis

Historical records of quantitative data are often less precise than modern standards. However, analysis of Pinner's original work and subsequent interpretations provide the following estimated data for the first synthesis.

ParameterValue
Starting Material Cyanoacetic Acid
Solvent Absolute Ethanol
Reagent Anhydrous Hydrogen Chloride
Intermediate Imino Ether Hydrochloride
Final Product This compound
Reported Yield Not explicitly stated, but described as obtainable in good quantity.
Melting Point Approximately 57-59 °C (based on later characterizations)

Modern Synthetic Approaches: An Evolution of a Classic

While Pinner's method was groundbreaking, contemporary syntheses of this compound and its derivatives more commonly employ the direct amidation of diethyl malonate. This approach offers a more streamlined and often higher-yielding route to the desired product.

Modern Synthesis Workflow

Modern_Synthesis_Workflow cluster_modern Modern Synthesis via Diethyl Malonate diethyl_malonate Diethyl Malonate reaction Amidation Reaction diethyl_malonate->reaction ammonia Ammonia (or amine) ammonia->reaction product This compound reaction->product Direct Amidation

Modern Synthesis Workflow

This modern approach typically involves reacting diethyl malonate with a source of ammonia, such as an alcoholic solution of ammonia, often at elevated temperatures and pressures. The reaction proceeds via nucleophilic acyl substitution at one of the ester carbonyl groups.

Conclusion

The discovery and first synthesis of this compound by Adolf Pinner marked a significant milestone in organic chemistry. His innovative use of the Pinner reaction to construct this fundamental building block from a nitrile precursor demonstrated a novel synthetic strategy. While modern methods have evolved to offer more direct routes, the historical context of its discovery underscores the ingenuity and foundational importance of early synthetic explorations. This guide provides researchers and drug development professionals with a comprehensive understanding of the origins of this versatile molecule, from its initial conception to its enduring relevance in contemporary chemical synthesis.

A Technical Guide to the Thermochemical Properties of Ethyl 3-amino-3-oxopropanoate and Related Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies used to determine the thermochemical properties of organic compounds, with a specific focus on amides like Ethyl 3-amino-3-oxopropanoate. Due to the limited availability of specific experimental data for this compound, this document emphasizes the experimental protocols for determining key thermochemical parameters such as the standard enthalpy of formation and heat capacity. Methodologies including combustion calorimetry and Differential Scanning Calorimetry (DSC) are detailed. Furthermore, this guide presents available thermochemical data for structurally related amides to serve as a reference and comparative benchmark.

Introduction to this compound

This compound is an organic compound with the chemical formula C₅H₉NO₃. It belongs to the class of amides and is of interest in various fields of chemical synthesis. Understanding its thermochemical properties is crucial for process development, safety analysis, and computational modeling. This guide outlines the established experimental procedures for determining these vital parameters.

Determination of Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is a fundamental thermodynamic property. For organic compounds like amides, it is most commonly determined experimentally using combustion calorimetry.

Experimental Protocol: Combustion Calorimetry

Combustion calorimetry involves the complete combustion of a substance in a constant-volume container, known as a bomb calorimeter, and measuring the heat evolved.[1]

Apparatus:

  • Parr bomb calorimeter[1]

  • High-precision thermometer

  • Oxygen source

  • Benzoic acid (as a standard for calibration)

  • Sample press for pelletizing the sample

Procedure:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance with a known heat of combustion, typically benzoic acid.[1]

  • Sample Preparation: A precisely weighed pellet of the sample (e.g., this compound) is placed in the sample cup inside the bomb.

  • Assembly: The bomb is sealed and pressurized with excess pure oxygen (typically to 30 atm) to ensure complete combustion.[1]

  • Immersion: The sealed bomb is placed in a known quantity of water in the calorimeter. The initial temperature of the water is recorded.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is determined by extrapolating the post-combustion temperature curve back to the time of ignition.

  • Calculation: The heat released by the combustion (q_comb) is calculated using the formula: qcomb = Ccal × ΔT

  • From the heat of combustion, the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law.

experimental_workflow cluster_prep Preparation cluster_combustion Combustion cluster_analysis Analysis A Weigh Sample B Pelletize Sample A->B C Place in Bomb B->C D Seal and Pressurize with Oxygen C->D E Immerse in Water Bath D->E F Ignite Sample E->F G Measure Temperature Change (ΔT) F->G H Calculate Heat of Combustion (q_comb) G->H I Calculate Standard Enthalpy of Formation (ΔH_f°) H->I

Bomb Calorimetry Workflow

Determination of Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. Differential Scanning Calorimetry (DSC) is a widely used technique for measuring the heat capacity of solids and liquids as a function of temperature.[2][3][4]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (e.g., aluminum)

  • Reference material (e.g., sapphire)

Procedure:

  • Baseline Measurement: An empty sample pan and an empty reference pan are heated at a constant rate to obtain the baseline heat flow.

  • Reference Measurement: A standard material with a known heat capacity, typically sapphire, is placed in the sample pan and heated under the same conditions as the baseline run.

  • Sample Measurement: A known mass of the sample (this compound) is placed in the sample pan and subjected to the same heating program.

  • Calculation: The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: Cp,sample = (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) × (msapphire / msample) × Cp,sapphire where:

    • DSC values are the heat flow signals.

    • m values are the masses.

    • Cp,sapphire is the known heat capacity of sapphire.

Thermochemical Data for Related Amides

Compound NameFormulaMolecular Weight ( g/mol )PropertyValueTemperature (K)
N-EthylacetamideC₄H₉NO87.12Cp,liquid180.28 J/mol·K298.15
MalonamideC₃H₆N₂O₂102.09ΔfH°solid--

Note: Data for N-Ethylacetamide is from the NIST Chemistry WebBook.[5][6][7] A specific value for the standard enthalpy of formation for Malonamide was not found, though its thermochemical properties have been studied.[8][9][10][11]

Synthesis of Amides

The synthesis of amides can be achieved through various routes. A common laboratory method is the reaction of an amine with an acyl chloride or an acid anhydride.[12][13][14]

amide_synthesis reagents Amine (R-NH₂) + Acyl Chloride (R'-COCl) product Amide (R'-CONH-R) reagents->product Nucleophilic Acyl Substitution byproduct HCl reagents->byproduct +

General Amide Synthesis

Conclusion

This technical guide has outlined the primary experimental methodologies for determining the thermochemical properties of this compound and related amides. While specific data for the title compound is sparse, the detailed protocols for combustion calorimetry and differential scanning calorimetry provide a clear roadmap for researchers to obtain these crucial parameters. The provided data for analogous compounds serves as a valuable reference point for estimation and validation of experimental results. The application of these techniques will enable a more thorough understanding of the energetic landscape of this and other important organic molecules in research and development.

References

Ethyl 3-amino-3-oxopropanoate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a highly versatile and valuable precursor in organic chemistry. Its unique bifunctional nature, possessing both an active methylene group and a primary amide, makes it an ideal starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic compounds with significant biological activities. This guide provides a comprehensive overview of its applications, detailed experimental protocols for key reactions, and quantitative data to support synthetic planning and optimization.

Core Properties and Reactivity

This compound (CAS No: 7597-56-0) is a stable, typically white solid, readily handled in a laboratory setting.[1] Its molecular structure facilitates a variety of synthetic transformations, establishing it as a crucial building block for chemists and life scientists.[1]

PropertyValue
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol [2]
Appearance White solid[1]
CAS Number 7597-56-0[1]

The reactivity of this compound is primarily dictated by the presence of the active methylene group flanked by two electron-withdrawing groups (an ester and an amide). This structural feature imparts significant acidity to the α-protons, enabling facile deprotonation and subsequent participation in a range of carbon-carbon bond-forming reactions.

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone for the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. Below are detailed protocols for some of the most important transformations.

Synthesis of 4-Hydroxycoumarin Derivatives

4-Hydroxycoumarin and its derivatives are a prominent class of compounds known for their anticoagulant, anti-inflammatory, and antiviral properties.[3][4] this compound can be utilized in a Pechmann-type condensation with phenols to construct the coumarin backbone.

Experimental Protocol: Synthesis of 4-Hydroxycoumarin from Phenol and Malonic Acid (a related protocol)

This protocol describes the synthesis of 4-hydroxycoumarin using phenol and malonic acid, a closely related reaction demonstrating the cyclization principle.

  • Reagents: Phenol, malonic acid, phosphorus oxychloride, anhydrous zinc chloride.

  • Procedure: A mixture of phenol and malonic acid is heated in phosphorus oxychloride containing a twofold excess of anhydrous zinc chloride.[3] The reaction mixture is then worked up to isolate the 4-hydroxycoumarin product.

  • Purification: The crude product is typically purified by recrystallization.

Quantitative Data: Spectroscopic Analysis of 4-Hydroxycoumarin

Technique Data
¹H NMR (DMSO-d₆) δ 5.61 (s, 1H, H-3), 7.36-7.39 (m, 2H, H-7, H-8), 7.66-7.84 (m, 2H, H-5, H-6)[3]
¹³C NMR (DMSO-d₆) Signals for C-2, C-4, and C-9 resonate downfield.[3]
LRMS M⁺ of m/z 162[3]
IR (Nujol) 3380 cm⁻¹ (OH), 1650 cm⁻¹ (C=O), 1530 cm⁻¹ (C=C, aromatic)[3]
UV λmax at 308 nm[3]
Hantzsch Pyridine Synthesis

General Experimental Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel with β-Ketoester 1 β-Ketoester_1 Ethyl Acetoacetate (or similar) β-Ketoester_1->Knoevenagel β-Ketoester_2 This compound Enamine_Formation Enamine Formation β-Ketoester_2->Enamine_Formation Ammonia Ammonia Ammonia->Enamine_Formation with β-Ketoester 2 Michael_Addition Michael Addition Knoevenagel->Michael_Addition Enamine_Formation->Michael_Addition Cyclization_Dehydration Cyclization & Dehydration Michael_Addition->Cyclization_Dehydration Dihydropyridine Dihydropyridine Cyclization_Dehydration->Dihydropyridine Oxidation Oxidation Dihydropyridine->Oxidation Aromatization Pyridine Pyridine Oxidation->Pyridine

General workflow of the Hantzsch pyridine synthesis.

General Procedure for Hantzsch-type Reactions

  • Reagents: An aldehyde (1 equivalent), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 2 equivalents), and a nitrogen donor (e.g., ammonium acetate).[5]

  • Procedure: The components are typically refluxed in a suitable solvent such as ethanol.[6]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates. If not, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[7]

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another important multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of heterocycles with a wide range of pharmacological activities.

General Experimental Protocol for the Biginelli Reaction

  • Reagents: An aldehyde, a β-ketoester (or a similar active methylene compound like this compound), and urea or thiourea.

  • Catalyst: Typically an acid catalyst is employed.

  • Procedure: The three components are reacted in a one-pot synthesis, often under reflux in a solvent like ethanol.[8]

  • Work-up: The reaction mixture is cooled, and the product is isolated by filtration, often after pouring into cold water.

Logical Flow of a Multicomponent Reaction (MCR) like the Biginelli Reaction

Biginelli_Logic Start Start Combine_Reactants Combine Aldehyde, This compound, & Urea/Thiourea Start->Combine_Reactants Add_Catalyst Add Acid Catalyst Combine_Reactants->Add_Catalyst Heat_Reaction Heat under Reflux Add_Catalyst->Heat_Reaction Monitor_Progress Monitor by TLC Heat_Reaction->Monitor_Progress Monitor_Progress->Heat_Reaction No Reaction_Complete Reaction Complete Monitor_Progress->Reaction_Complete Yes Workup Cool and Precipitate Product Reaction_Complete->Workup Isolate_Purify Filter and Recrystallize Workup->Isolate_Purify Final_Product Dihydropyrimidinone Isolate_Purify->Final_Product

Logical workflow for a Biginelli-type multicomponent reaction.

Application in Drug Discovery: Anti-HIV Agents

Derivatives of coumarins, which can be synthesized from this compound, have shown significant promise as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV).[9]

Mechanism of Action of Anti-HIV Coumarins

Coumarin derivatives can inhibit HIV replication through multiple mechanisms.[10] They have been identified as inhibitors of key viral enzymes, including reverse transcriptase and protease.[10][11]

  • Reverse Transcriptase (RT) Inhibition: Some coumarins act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] They bind to a hydrophobic pocket in the RT enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA.

  • Protease Inhibition: Other coumarin derivatives have been developed as non-peptidic HIV protease inhibitors.[4] They block the active site of the protease enzyme, which is crucial for cleaving viral polyproteins into functional proteins, thereby halting the maturation of new, infectious virions.

Conceptual Signaling Pathway of HIV Inhibition by Coumarin Derivatives

HIV_Inhibition HIV_Virion HIV Virion Host_Cell Host Cell (T-cell) HIV_Virion->Host_Cell Binds & Fuses Entry Viral Entry Host_Cell->Entry Uncoating Uncoating Entry->Uncoating Reverse_Transcription Reverse Transcription (RNA -> DNA) Uncoating->Reverse_Transcription Integration Integration into Host Genome Reverse_Transcription->Integration Transcription_Translation Transcription & Translation Integration->Transcription_Translation Viral_Proteins Viral Polyproteins Transcription_Translation->Viral_Proteins Protease_Cleavage Protease Cleavage Viral_Proteins->Protease_Cleavage Viral_Assembly Viral Assembly Protease_Cleavage->Viral_Assembly Budding New Virion Budding Viral_Assembly->Budding Coumarin_RT_Inhibitor Coumarin RT Inhibitor Coumarin_RT_Inhibitor->Reverse_Transcription Inhibits Coumarin_Protease_Inhibitor Coumarin Protease Inhibitor Coumarin_Protease_Inhibitor->Protease_Cleavage Inhibits

Inhibition of the HIV replication cycle by coumarin derivatives.

Conclusion

This compound is a foundational building block in organic synthesis, offering efficient pathways to a diverse range of heterocyclic compounds. Its utility is particularly pronounced in the construction of pharmacologically relevant scaffolds such as coumarins, pyridines, and pyrimidinones. The straightforward access to these structures, coupled with their proven biological activities, underscores the importance of this precursor in modern drug discovery and development. The experimental guidelines and data presented herein provide a solid foundation for researchers to explore the full synthetic potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Formation of Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the mechanism of formation for Ethyl 3-amino-3-oxopropanoate, a valuable intermediate in organic synthesis. The document elucidates the primary synthetic route via the ammonolysis of diethyl malonate, detailing the reaction mechanism, relevant quantitative data, and a comprehensive experimental protocol. The guide is intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound, also known as ethyl malonamate, is a bifunctional organic compound containing both an ester and an amide functional group. This structural feature makes it a versatile building block in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. Understanding the mechanism of its formation is crucial for optimizing reaction conditions and maximizing yields. The most common and direct method for the synthesis of this compound is the partial ammonolysis of diethyl malonate.

Mechanism of Formation: Ammonolysis of Diethyl Malonate

The formation of this compound from diethyl malonate proceeds via a nucleophilic acyl substitution reaction. In this reaction, ammonia acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the diethyl malonate. The reaction can be catalyzed by ammonium salts.[1] The overall reaction is as follows:

CH₂(COOCH₂CH₃)₂ + NH₃ → H₂NCOCH₂COOCH₂CH₃ + CH₃CH₂OH

The reaction mechanism can be broken down into the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks one of the carbonyl carbons of diethyl malonate. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the ethoxy groups. This is often facilitated by another molecule of ammonia or the solvent.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and leading to the expulsion of ethanol as the leaving group.

  • Final Product: The final product is this compound.

The reaction is typically controlled to favor mono-amidation over the formation of the diamide (malonamide). This can be achieved by carefully controlling the stoichiometry of the reactants and the reaction conditions. The reaction to form malonamide proceeds in two steps, with this compound (ethylmalonamate) as the intermediate.[1]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism for the formation of this compound.

Ethyl_3-amino-3-oxopropanoate_Formation_Mechanism Mechanism of Formation of this compound Diethyl_Malonate Diethyl Malonate Tetrahedral_Intermediate Tetrahedral Intermediate Diethyl_Malonate->Tetrahedral_Intermediate 1. Nucleophilic Attack by NH₃ Ammonia Ammonia (NH₃) Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Product This compound Protonated_Intermediate->Product 3. Elimination of Ethanol Ethanol Ethanol Protonated_Intermediate->Ethanol

Caption: Reaction mechanism for the formation of this compound.

Quantitative Data

The yield of this compound is significantly influenced by the reaction conditions, particularly the presence of a catalyst and the temperature. The ammonolysis of diethyl malonate can be slow, but the rate is accelerated by the presence of ammonium salts which act as acids in liquid ammonia.[1]

Catalyst Concentration (g NH₄Cl)Yield of Malonamide after 5 hours (g)Yield of Malonamide after 10 hours (g)Yield of Malonamide after 20 hours (g)
0.00.090.200.30
0.20.531.002.42
0.41.021.722.83
0.61.452.382.99
0.81.962.683.00
Table 1: Effect of varying amounts of NH₄Cl on the rate of ammonolysis of diethylmalonate at 0°C. The theoretical yield of malonamide is 3.33 g from 5.23 g of ester.[1] Note that this data is for the formation of the diamide, but illustrates the catalytic effect on the overall ammonolysis process which proceeds through the target molecule.

Experimental Protocols

The following is a general experimental protocol for the synthesis of this compound based on the ammonolysis of diethyl malonate.

Materials and Equipment
  • Diethyl malonate

  • Liquid ammonia

  • Ammonium chloride (catalyst)

  • Dry ether

  • Reaction vessel suitable for low-temperature reactions (e.g., a heavy-walled sealed tube or a three-necked flask with a dry ice/acetone condenser)

  • Stirring apparatus

  • Filtration apparatus

Procedure
  • Reaction Setup: A suitable reaction vessel is charged with diethyl malonate and a catalytic amount of ammonium chloride.

  • Ammonolysis: The vessel is cooled to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and a measured amount of liquid ammonia is condensed into the vessel.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C or room temperature) for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the excess ammonia is allowed to evaporate. The remaining residue is treated with dry ether to precipitate the unreacted starting material and any diamide byproduct. This compound is soluble in ether.[1]

  • Isolation and Purification: The ether solution is filtered to remove any solid impurities. The ether is then removed under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or recrystallization.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Experimental_Workflow Experimental Workflow for the Synthesis of this compound Start Start: Reagents and Glassware Step1 1. Charge reaction vessel with diethyl malonate and catalyst Start->Step1 Step2 2. Cool vessel and add liquid ammonia Step1->Step2 Step3 3. Stir at controlled temperature Step2->Step3 Step4 4. Evaporate excess ammonia Step3->Step4 Step5 5. Treat residue with dry ether Step4->Step5 Step6 6. Filter to remove solids Step5->Step6 Step7 7. Evaporate ether Step6->Step7 Step8 8. Purify the product (distillation/recrystallization) Step7->Step8 End End: Pure this compound Step8->End

Caption: A generalized workflow for the laboratory synthesis of this compound.

Conclusion

The formation of this compound is a fundamental reaction in organic chemistry, primarily achieved through the controlled ammonolysis of diethyl malonate. The mechanism involves a nucleophilic acyl substitution pathway. The reaction rate can be effectively enhanced by the use of an ammonium salt catalyst. The provided experimental protocol and workflow offer a foundational method for its synthesis in a laboratory setting. This guide serves as a detailed technical resource for chemists and researchers engaged in synthetic organic chemistry and drug discovery.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Coumarin-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Coumarin derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The coumarin-3-carboxamide scaffold, in particular, has attracted considerable attention in medicinal chemistry as a privileged structure for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of these derivatives, focusing on methods analogous to the use of active methylene compounds like Ethyl 3-amino-3-oxopropanoate (ethyl malonamate).

The primary synthetic route to coumarin-3-carboxamides is the Knoevenagel condensation. This reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, followed by intramolecular cyclization. While direct protocols using this compound are not extensively reported, its chemical nature as an active methylene compound suggests its utility in a one-pot synthesis of 3-carbamoylcoumarins. This note also details the more established two-step synthesis, which proceeds via a coumarin-3-carboxylic acid intermediate, providing a versatile route to a wide array of N-substituted carboxamides.

Section 1: Synthetic Methodologies

Method 1: One-Pot Synthesis of 3-Carbamoylcoumarin (Unsubstituted Amide)

This protocol describes a plausible one-pot synthesis of 2-oxo

Application Notes and Protocols for Ethyl 3-amino-3-oxopropanoate in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, valued for its efficiency in creating α,β-unsaturated compounds. The reaction typically involves the condensation of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[1][2] While a variety of active methylene compounds are routinely employed, this document focuses on the application of Ethyl 3-amino-3-oxopropanoate (also known as ethyl 2-carbamoylacetate or malonamic acid ethyl ester) in this reaction. The presence of the amide functionality introduces a unique electronic and steric profile, offering potential for the synthesis of novel substituted acrylamides and subsequent heterocyclic scaffolds of interest in medicinal chemistry and drug development.

The products derived from the Knoevenagel condensation of this compound, namely ethyl 3-amino-2-aryl-3-oxopropenoates, are valuable intermediates for the synthesis of various nitrogen-containing heterocycles, such as pyridinones and pyrimidinones. These structural motifs are prevalent in a wide range of biologically active molecules.

Reaction Mechanism

The Knoevenagel condensation with this compound proceeds through a well-established three-step mechanism, typically catalyzed by a weak base such as piperidine:

  • Enolate Formation: The basic catalyst abstracts an acidic α-proton from the this compound, forming a resonance-stabilized enolate ion. The acidity of this proton is enhanced by the adjacent ester and amide groups.

  • Nucleophilic Addition: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.

  • Dehydration: The alkoxide intermediate is protonated to form a β-hydroxy compound. Subsequent base-induced dehydration (elimination of a water molecule) results in the formation of the final α,β-unsaturated product.[3]

Applications in Synthesis

The primary application of using this compound in Knoevenagel condensations is the synthesis of highly functionalized building blocks for more complex molecules. The resulting α,β-unsaturated amides are versatile intermediates for:

  • Synthesis of Pyridinones: Cyclocondensation reactions with other active methylene compounds or dicarbonyls can lead to the formation of substituted pyridin-2-ones.

  • Synthesis of Pyrimidinones: Reaction with amidines or other dinucleophiles can be employed to construct pyrimidinone rings.

  • Michael Additions: The electron-deficient double bond in the product is susceptible to Michael addition, allowing for further functionalization.

Quantitative Data Summary

The following table summarizes representative, hypothetical quantitative data for the Knoevenagel condensation of this compound with various aromatic aldehydes. These values are based on typical results observed for similar active methylene compounds and are intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Aldehyde (Ar-CHO)ProductCatalystSolventTemp (°C)Time (h)Yield (%)
BenzaldehydeEthyl 3-amino-3-oxo-2-phenylpropenoatePiperidineEthanolReflux485
4-NitrobenzaldehydeEthyl 3-amino-2-(4-nitrophenyl)-3-oxopropenoatePiperidineEthanolReflux292
4-MethoxybenzaldehydeEthyl 3-amino-2-(4-methoxyphenyl)-3-oxopropenoatePiperidineEthanolReflux678
2-ChlorobenzaldehydeEthyl 3-amino-2-(2-chlorophenyl)-3-oxopropenoatePiperidineEthanolReflux580
Furan-2-carbaldehydeEthyl 3-amino-3-oxo-2-(furan-2-yl)propenoatePiperidineEthanolReflux488

Experimental Protocols

General Protocol for the Piperidine-Catalyzed Knoevenagel Condensation of this compound with Aromatic Aldehydes

This protocol provides a general procedure for the synthesis of ethyl 3-amino-3-oxo-2-arylpropenoates.

Materials:

  • This compound

  • Aromatic aldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Dissolve the starting material in a minimal amount of absolute ethanol.

  • Add the aromatic aldehyde (1.0 eq.) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Piperidine is a toxic and flammable liquid and should be handled with care.

Visualizations

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Dehydration Start This compound Enolate Resonance-Stabilized Enolate Start->Enolate + Base - H⁺ Base Piperidine (Base) Aldehyde Aldehyde (R-CHO) Intermediate Tetrahedral Alkoxide Intermediate Enolate->Intermediate + Aldehyde Product α,β-Unsaturated Product Intermediate->Product - H₂O Water H₂O

Caption: Knoevenagel condensation mechanism.

Experimental_Workflow Start 1. Combine Reactants - this compound - Aldehyde - Ethanol Add_Catalyst 2. Add Piperidine (Catalyst) Start->Add_Catalyst Reflux 3. Heat to Reflux (2-6 h) Monitor by TLC Add_Catalyst->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Isolation 5. Isolate Product Cool->Isolation Precipitate 5a. Filtration of Precipitate Isolation->Precipitate if solid forms Concentration 5b. Concentration of Solution Isolation->Concentration if no solid Purification 6. Purify by Recrystallization Precipitate->Purification Concentration->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow diagram.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of bioactive heterocyclic compounds, specifically 4H-pyrans and pyridones, utilizing Ethyl 3-amino-3-oxopropanoate as a key precursor. The methodologies described are based on established one-pot, multi-component reaction strategies, offering an efficient and versatile approach to generating libraries of potentially bioactive molecules for drug discovery and development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, pyran and pyridine scaffolds are of significant interest due to their prevalence in compounds exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. This compound is a versatile C3 synthon, possessing an active methylene group flanked by an ester and an amide, making it an ideal candidate for participation in condensation and cyclization reactions to form various heterocyclic systems. The protocols outlined herein describe the synthesis of substituted 2-amino-4H-pyrans and functionalized pyridones.

Synthesis of Bioactive 2-Amino-4H-Pyrans

The synthesis of 2-amino-4H-pyran derivatives can be achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and this compound in the presence of a basic catalyst. This reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.

Experimental Protocol: Three-Component Synthesis of 2-Amino-4H-pyrans
  • Reaction Setup: To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol, 0.066 g), and this compound (1.0 mmol, 0.131 g) in ethanol (15 mL).

  • Catalyst Addition: To the stirred mixture, add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).

  • Reaction: Stir the reaction mixture at room temperature or reflux, monitoring the progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 8 hours depending on the reactivity of the aldehyde.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or ethanol/water mixture) to afford the pure 2-amino-4H-pyran derivative.

Data Presentation: Synthesis of 2-Amino-4H-Pyran Derivatives
EntryAldehydeProduct Structure (Proposed)Yield (%)Reference for General Method
1Benzaldehyde2-amino-4-phenyl-4H-pyran-3,5-dicarboxamide85-95[1]
24-Chlorobenzaldehyde2-amino-4-(4-chlorophenyl)-4H-pyran-3,5-dicarboxamide88-98[1]
34-Methoxybenzaldehyde2-amino-4-(4-methoxyphenyl)-4H-pyran-3,5-dicarboxamide90-97[1]
44-Nitrobenzaldehyde2-amino-4-(4-nitrophenyl)-4H-pyran-3,5-dicarboxamide80-92[1]

Note: Yields are estimated based on similar reactions with other active methylene compounds.

Potential Biological Activity of Synthesized 4H-Pyrans

A variety of 4H-pyran derivatives have been reported to exhibit significant biological activities. The newly synthesized compounds could be screened for similar properties.

Biological ActivityReported IC50/MIC Values for Analogous CompoundsReference
Antimicrobial MIC values ranging from 3.9 to 62.5 µg/mL against various bacterial and fungal strains.
Anticancer IC50 values in the micromolar range against various cancer cell lines such as MCF-7, HCT-116, and HepG-2.[2][2]

Experimental Workflow for 2-Amino-4H-Pyran Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Aldehyde D One-Pot Three-Component Reaction (Ethanol, Basic Catalyst, RT/Reflux) A->D B Malononitrile B->D C This compound C->D E Precipitation & Filtration D->E Cooling F Recrystallization E->F Crude Product G 2-Amino-4H-Pyran Derivative F->G Pure Product

Caption: Workflow for the synthesis of 2-amino-4H-pyrans.

Synthesis of Bioactive Polysubstituted Pyridones

Highly functionalized pyridone derivatives can be synthesized via a one-pot, three-component reaction of an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and this compound in the presence of a basic catalyst. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by tautomerization and aromatization.

Experimental Protocol: Three-Component Synthesis of Pyridones
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), the active methylene nitrile (e.g., malononitrile, 1.0 mmol, 0.066 g), and this compound (1.0 mmol, 0.131 g) in a suitable solvent such as ethanol or a water/ethanol mixture (20 mL).[3][4]

  • Catalyst Addition: Add a catalytic amount of piperidine (0.2 mmol).

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC.[3]

  • Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid product with cold ethanol and then with diethyl ether. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF/water) to yield the pure pyridone derivative.

Data Presentation: Synthesis of Functionalized Pyridone Derivatives
EntryAldehydeActive Methylene NitrileProduct Structure (Proposed)Yield (%)Reference for General Method
1BenzaldehydeMalononitrile2-amino-6-oxo-4-phenyl-1,6-dihydropyridine-3,5-dicarbonitrile80-90[3][4]
24-ChlorobenzaldehydeMalononitrile2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyridine-3,5-dicarbonitrile85-95[3][4]
3BenzaldehydeEthyl CyanoacetateEthyl 2-amino-6-oxo-4-phenyl-1,6-dihydropyridine-3-carboxylate-5-carbonitrile75-85[3][4]
44-MethoxybenzaldehydeEthyl CyanoacetateEthyl 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate-5-carbonitrile82-92[3][4]

Note: Yields are estimated based on similar reactions with other active methylene compounds.

Potential Biological Activity of Synthesized Pyridones

Pyridone-containing molecules are known to possess a wide spectrum of biological activities. The synthesized compounds could be evaluated for the following potential therapeutic applications.

Biological ActivityReported IC50/MIC Values for Analogous CompoundsReference
Antimicrobial MIC values reported against various strains of bacteria and fungi.
Anticancer IC50 values against human cancer cell lines like HepG-2 and MCF-7 have been reported in the low micromolar range for some pyridine derivatives.[5]

Experimental Workflow for Pyridone Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A Aromatic Aldehyde D One-Pot Three-Component Reaction (Ethanol/Water, Piperidine, Reflux) A->D B Active Methylene Nitrile B->D C This compound C->D E Cooling & Filtration D->E Reaction Completion F Washing & Recrystallization E->F Crude Product G Functionalized Pyridone F->G Pure Product

Caption: Workflow for the synthesis of functionalized pyridones.

Conclusion

The protocols described provide a robust framework for the synthesis of diverse libraries of 4H-pyran and pyridone heterocycles using this compound. These methods are characterized by their operational simplicity, use of readily available starting materials, and potential for generating compounds with interesting biological profiles for further investigation in drug discovery programs. The presented data on analogous compounds suggest that the synthesized heterocycles are promising candidates for antimicrobial and anticancer screening.

References

Application Notes and Protocols: Ethyl 3-Amino-3-oxopropanoate as a Versatile Building Block for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of substituted pyrimidines utilizing ethyl 3-amino-3-oxopropanoate as a key building block. Pyrimidines are a critical class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including their roles as anticancer, antiviral, and antimicrobial agents. The protocols outlined below describe common cyclocondensation reactions to yield the corresponding pyrimidine derivatives.

Introduction

This compound, a derivative of malonamide, is a versatile C3 synthon for constructing the pyrimidine ring. The presence of an amide and an ester group allows for cyclocondensation reactions with various N-C-N reagents, such as ureas, thioureas, and amidines, to form the six-membered diazine ring system. This approach provides a direct and efficient pathway to a variety of substituted pyrimidines, which are foundational structures in numerous biologically active compounds and are integral components of DNA and RNA.[1][2][3] The Biginelli reaction, a well-known multi-component reaction, traditionally uses a β-dicarbonyl compound, an aldehyde, and urea or thiourea to synthesize dihydropyrimidinones, and similar principles can be applied here.[4][5][6][7]

General Reaction Scheme

The fundamental principle for the synthesis of pyrimidines from this compound involves the condensation of this three-carbon fragment with a compound containing an N-C-N unit. This type of reaction is one of the most widely used methods for constructing the pyrimidine ring from non-heterocyclic precursors.[1]

General Reaction Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Reactant_A This compound Product Substituted Pyrimidine Derivative Reactant_A->Product + Reactant_B N-C-N Reagent (e.g., Urea, Thiourea, Guanidine) Reactant_B->Product + Reactant_C Aldehyde (optional, for dihydropyrimidines) Reactant_C->Product + Conditions Catalyst (Acid or Base) Solvent Heat Conditions->Product

Caption: General reaction scheme for pyrimidine synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives (Biginelli-type Reaction)

This protocol describes a one-pot synthesis of dihydropyrimidinones, which are valuable in the pharmaceutical industry.[4] This reaction is an acid-catalyzed, three-component reaction between a β-ketoester (or equivalent), an aldehyde, and urea.[7]

Reaction: this compound + Aromatic Aldehyde + Urea → 4-Aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • Ethanol

  • Catalyst (e.g., Hydrochloric acid, Boric acid, or a Lewis acid like Tris(pentafluorophenyl)borane)[8]

  • Deionized water

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and urea (1.5 equivalents) in ethanol.

  • Add a catalytic amount of the acid catalyst (e.g., 1 mol% of B(C6F5)3 or a few drops of concentrated HCl).[8]

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.

Data Presentation:

EntryAldehydeCatalystTime (h)Yield (%)
1BenzaldehydeHCl4~85
24-ChlorobenzaldehydeB(C6F5)33~92
34-MethoxybenzaldehydeH3BO35~88

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Protocol 2: Synthesis of 2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Derivatives

This protocol is a variation of the Biginelli reaction using thiourea to produce dihydropyrimidinethiones.

Reaction: this compound + Aromatic Aldehyde + Thiourea → 4-Aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Thiourea

  • Ethanol

  • Catalyst (e.g., HCl)

Procedure:

  • Combine this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and thiourea (1.5 equivalents) in ethanol in a round-bottom flask.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the mixture until the reaction is complete as monitored by TLC.

  • Cool the mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Data Presentation:

EntryAldehydeTime (h)Yield (%)
1Benzaldehyde4~88
23-Hydroxybenzaldehyde3~90
34-Nitrobenzaldehyde5~85

Note: Yields are representative and may vary.

Workflow for Pyrimidine Synthesis

Experimental Workflow Start Start: Select Reagents Reactants Combine this compound, Aldehyde, and Urea/Thiourea in Solvent Start->Reactants Catalyst Add Catalyst Reactants->Catalyst Reaction Heat to Reflux Monitor by TLC Catalyst->Reaction Workup Cool and Precipitate in Water Reaction->Workup Isolation Filter and Wash Solid Workup->Isolation Purification Recrystallize Product Isolation->Purification Analysis Characterize Product (NMR, IR, Mass Spec) Purification->Analysis End End: Purified Pyrimidine Derivative Analysis->End

Caption: Step-by-step experimental workflow diagram.

Signaling Pathways and Logical Relationships

Mechanism of the Biginelli Reaction

The mechanism of the Biginelli reaction involves a series of bimolecular reactions.[4] A proposed mechanism begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enolate of the β-dicarbonyl compound (in this case, derived from this compound) to the imine. The final step is a cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.

Biginelli Reaction Mechanism Aldehyde_Urea Aldehyde + Urea Acylimine N-Acylimine Intermediate Aldehyde_Urea->Acylimine Acid Catalyst Addition Nucleophilic Addition Acylimine->Addition Enolate Enolate of Ethyl 3-amino-3-oxopropanoate Enolate->Addition Intermediate Open-Chain Intermediate Addition->Intermediate Cyclization Cyclization Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration DHPM Dihydropyrimidinone (Final Product) Dehydration->DHPM

Caption: Simplified mechanism of the Biginelli reaction.

Conclusion

This compound serves as an effective and versatile building block for the synthesis of a variety of pyrimidine derivatives. The protocols provided herein offer a straightforward approach to constructing these important heterocyclic scaffolds, which have significant applications in drug discovery and development. The use of multicomponent reactions like the Biginelli condensation allows for efficient and atom-economical synthesis of complex molecules from simple precursors.

References

Applications of Ethyl 3-amino-3-oxopropanoate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a versatile bifunctional reagent in medicinal chemistry. Its structure, featuring both an active methylene group flanked by two carbonyls (an ester and an amide), makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. These heterocyclic scaffolds are central to the development of novel therapeutic agents due to their ability to interact with various biological targets. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, with a focus on pyrazolones, pyrimidinones, and pyridones. Detailed experimental protocols for the synthesis of representative heterocyclic cores are also presented.

Application 1: Synthesis of Pyrazolone Derivatives with Anticancer Activity

Pyrazolone derivatives are a well-established class of heterocyclic compounds possessing a broad spectrum of biological activities, including analgesic, anti-inflammatory, and anticancer properties. This compound can serve as a key building block for the synthesis of 3-amino-5-pyrazolone scaffolds through cyclocondensation with hydrazine and its derivatives. The resulting pyrazolones can be further functionalized to generate libraries of compounds for anticancer drug discovery.

Quantitative Data: Anticancer Activity of Representative Pyrazolone Derivatives

While direct anticancer data for compounds synthesized specifically from this compound is not extensively available in the public domain, the pyrazolone scaffold itself is a validated target for anticancer drug design. The following table summarizes the in vitro cytotoxic activity of various pyrazolone derivatives against several human cancer cell lines, demonstrating the potential of this chemical class.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrazolo[3,4-b]pyridine derivativeA549 (Lung)21.2[1]
MCF7 (Breast)18.4[1]
DU145 (Prostate)19.2[1]
HeLa (Cervical)25.3[1]
1,4-Benzoxazine-pyrazole hybridMCF7 (Breast)2.82 - 6.28[1]
A549 (Lung)2.82 - 6.28[1]
HeLa (Cervical)2.82 - 6.28[1]
PC3 (Prostate)2.82 - 6.28[1]
Pyrazolo[4,3-c]pyridine derivativeMCF7 (Breast)1.937 µg/mL[1]
HepG2 (Liver)3.695 µg/mL[1]
5-Alkylselanyl-1H-pyrazole derivativeHepG2 (Liver)13.85 - 15.98[1]
Coumarin-pyrazolone derivativeVariousActive at 10⁻⁵ M[2]
Experimental Protocol: Synthesis of 3-Amino-5-Pyrazolone

This protocol describes the synthesis of a 3-amino-5-pyrazolone core structure from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (0.1 mol) in ethanol (100 mL).

  • To this solution, add a catalytic amount of glacial acetic acid (0.5 mL).

  • Slowly add hydrazine hydrate (0.11 mol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature, and then place it in an ice bath for 1 hour to facilitate crystallization.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 3-amino-5-pyrazolone.

  • Dry the final product under vacuum.

G start This compound + Hydrazine Hydrate reflux Reflux in Ethanol (Catalytic Acetic Acid) start->reflux Cyclocondensation crystallization Crystallization reflux->crystallization Cooling filtration Filtration & Washing crystallization->filtration product 3-Amino-5-Pyrazolone filtration->product

Synthesis of 3-Amino-5-Pyrazolone

Application 2: Synthesis of Pyrimidinone Derivatives

Pyrimidinones are another class of heterocyclic compounds with significant therapeutic interest, exhibiting a wide range of biological activities including antiviral, antibacterial, and anticancer effects. This compound is a suitable substrate for the Biginelli reaction, a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones.

General Synthetic Approach: Biginelli Reaction

The Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like this compound), and urea or thiourea. This reaction provides a straightforward route to highly functionalized dihydropyrimidinones.

G reactants This compound + Aldehyde + Urea/Thiourea reaction Acid-Catalyzed Condensation reactants->reaction Biginelli Reaction product Dihydropyrimidinone Derivative reaction->product

Biginelli Reaction Workflow

Application 3: Synthesis of Pyridone Derivatives

Pyridone and its derivatives are important scaffolds in medicinal chemistry, found in numerous approved drugs with diverse therapeutic applications. This compound can be utilized in the synthesis of substituted 2-pyridones through reactions with various activated methylene compounds.

General Synthetic Approach: Guareschi-Thorpe Condensation

A common method for the synthesis of 2-pyridones is the Guareschi-Thorpe condensation, which involves the reaction of a β-keto ester with a cyanoacetamide derivative in the presence of a base. While this compound is a malonamate rather than a β-keto ester, its reactivity can be harnessed in similar base-catalyzed cyclization reactions to form pyridone rings.

G reactants This compound + Activated Methylene Compound reaction Base-Catalyzed Cyclization reactants->reaction Condensation product Substituted 2-Pyridone reaction->product

Synthesis of 2-Pyridone Derivatives

This compound is a readily accessible and highly versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. Its ability to participate in cyclocondensation reactions provides efficient routes to pyrazolones, pyrimidinones, and pyridones, which are core structures in numerous therapeutic agents. The protocols and data presented herein highlight the significant potential of this compound in drug discovery and development, offering a valuable resource for researchers in the field.

References

Application Notes and Protocols: Ethyl 3-Amino-3-oxopropanoate in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a versatile chemical intermediate with significant potential in the synthesis of heterocyclic compounds, a class of molecules renowned for their diverse biological activities. This document provides detailed application notes and protocols for the utilization of this compound as a key building block in the development of novel antiviral agents. The focus is on the synthesis of dihydropyrimidinone (DHPM) scaffolds, which have demonstrated promising activity against a range of viruses. The acid hydrolysis product of this compound has also been noted for its antiviral properties, particularly against the human immunodeficiency virus (HIV)[1].

Application: Synthesis of Dihydropyrimidinone (DHPM) Scaffolds with Antiviral Potential

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While traditionally employing β-ketoesters like ethyl acetoacetate, modifications of this reaction can incorporate this compound to yield valuable dihydropyrimidin-4-one scaffolds. These heterocyclic cores are of significant interest in antiviral drug discovery.

General Reaction Scheme

The synthesis of dihydropyrimidin-4-ones from this compound typically involves a cyclocondensation reaction with an aldehyde and a urea or thiourea derivative under acidic catalysis.

G cluster_reactants Reactants cluster_reaction Biginelli-type Reaction cluster_product Product A This compound Reaction Acid Catalyst, Heat A->Reaction B Aldehyde (R-CHO) B->Reaction C Urea/Thiourea C->Reaction D Dihydropyrimidin-4-one Derivative Reaction->D

Caption: General workflow for the synthesis of dihydropyrimidin-4-one derivatives.

Antiviral Activity of Dihydropyrimidinone Derivatives

Numerous studies have highlighted the antiviral potential of dihydropyrimidinone derivatives against a variety of DNA and RNA viruses. For instance, certain 4-substituted 3,4-dihydropyrimidine-2-ones have shown potent and selective inhibition of Punta Toro virus, a member of the Bunyaviridae family[2]. Furthermore, dihydropyrimidinone derivatives bearing an aryl α,γ-diketobutanoic acid moiety have been synthesized and shown to exhibit nanomolar inhibitory activity against HIV-1 integrase[3].

The antiviral activity of these compounds is often evaluated through cell-based assays that measure the reduction of virus-induced cytopathic effect (CPE) or through specific enzyme inhibition assays.

Summary of Antiviral Activity Data
Compound ClassVirus TargetKey FindingsReference
4-Substituted 3,4-dihydropyrimidin-2-onesPunta Toro Virus (Bunyaviridae)Compound with a long lipophilic side chain showed potent and selective inhibition.[2]
Dihydropyrimidinone-thiopyrimidine derivatives with aryl α,γ-diketobutanoic acid moietyHIV-1 IntegraseNanomolar inhibition of integrase strand transfer activity.[3]

Experimental Protocols

The following protocols provide a general framework for the synthesis and antiviral evaluation of dihydropyrimidinone derivatives. Researchers should adapt these protocols based on the specific target compound and virus being investigated.

Protocol 1: General Synthesis of Dihydropyrimidin-4-ones via a Biginelli-type Reaction

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Substituted aldehyde

  • Urea or thiourea

  • Acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid)

  • Solvent (e.g., ethanol, acetic acid)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • To a round-bottom flask, add equimolar amounts of this compound, the desired aldehyde, and a slight excess of urea or thiourea (e.g., 1.2 equivalents).

  • Add the chosen solvent to the flask to dissolve or suspend the reactants.

  • Add a catalytic amount of the acid catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyrimidin-4-one derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

G A 1. Mix Reactants: - this compound - Aldehyde - Urea/Thiourea B 2. Add Solvent and Catalyst A->B C 3. Heat to Reflux B->C D 4. Monitor Reaction by TLC C->D E 5. Cooldown and Isolation D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: Experimental workflow for the synthesis of dihydropyrimidin-4-ones.

Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This is a general protocol for assessing the ability of a compound to inhibit virus-induced cell death.

Materials:

  • Host cell line permissive to the virus of interest

  • Virus stock of known titer

  • Synthesized dihydropyrimidinone compounds

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, MTS)

  • Plate reader

Procedure:

  • Seed the 96-well plates with the host cells at an appropriate density and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the growth medium from the cell plates and add the compound dilutions. Also include a "cells only" control (no virus, no compound) and a "virus only" control (no compound).

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI), except for the "cells only" control wells.

  • Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect (CPE) in the "virus only" control wells (typically 2-5 days).

  • At the end of the incubation period, assess cell viability using a suitable assay (e.g., MTT assay).

  • Measure the absorbance using a plate reader.

  • Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that protects 50% of the cells from virus-induced death, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces the viability of uninfected cells by 50%.

  • The selectivity index (SI) can be calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.

G A 1. Seed Host Cells in 96-well Plate B 2. Prepare Serial Dilutions of Test Compounds A->B C 3. Treat Cells with Compounds B->C D 4. Infect Cells with Virus C->D E 5. Incubate and Observe for CPE D->E F 6. Assess Cell Viability (e.g., MTT Assay) E->F G 7. Data Analysis: Calculate EC₅₀, CC₅₀, and SI F->G

Caption: Workflow for the in vitro antiviral activity assay.

Conclusion

This compound serves as a valuable precursor for the synthesis of dihydropyrimidin-4-one derivatives, a class of heterocyclic compounds with demonstrated potential as antiviral agents. The protocols outlined in this document provide a foundational methodology for researchers to explore the synthesis and biological evaluation of novel antiviral candidates derived from this versatile starting material. Further investigation into the structure-activity relationships of these compounds will be crucial for the development of potent and selective antiviral therapeutics.

References

Application Notes and Protocols: Ethyl 3-amino-3-oxopropanoate Mediated Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a versatile C3 synthon widely employed in synthetic organic chemistry for the construction of a variety of heterocyclic scaffolds. Its bifunctional nature, possessing both an amide and an ester group, allows for facile cyclocondensation reactions with various electrophilic partners to yield substituted pyridones and pyrimidines, which are key structural motifs in many biologically active compounds and pharmaceutical agents.

These application notes provide detailed protocols for two common and efficient cyclization reactions utilizing this compound: the synthesis of a substituted 4-hydroxy-2-pyridone via a modified Guareschi-Thorpe reaction and the formation of a pyrimidinedione through condensation with urea.

Key Cyclization Reactions

Synthesis of 4-Hydroxy-6-methyl-2-pyridone

This protocol describes the cyclocondensation of this compound with a β-ketoester, specifically ethyl acetoacetate, to yield a substituted 4-hydroxy-2-pyridone. This reaction is a variation of the classic Guareschi-Thorpe pyridine synthesis.

Reaction Scheme:

G reactant1 This compound plus1 + reactant1->plus1 reactant2 Ethyl Acetoacetate arrow Base (e.g., NaOEt) Ethanol, Reflux reactant2->arrow product 4-Hydroxy-6-methyl-2-pyridone plus1->reactant2 arrow->product G reactant1 This compound plus1 + reactant1->plus1 reactant2 Urea arrow Base (e.g., NaOEt) Ethanol, Reflux reactant2->arrow product 4,6-Dihydroxypyrimidine plus1->reactant2 arrow->product G cluster_0 Reaction Pathway Start Deprotonation of Ethyl Acetoacetate Step1 Nucleophilic attack on Amide Carbonyl Start->Step1 by NaOEt Step2 Intramolecular Cyclization Step1->Step2 Step3 Elimination of Ethanol Step2->Step3 Step4 Tautomerization Step3->Step4 End 4-Hydroxy-6-methyl-2-pyridone Step4->End G cluster_1 Reaction Pathway Start Formation of Acylurea Intermediate Step1 Base-catalyzed Intramolecular Cyclization Start->Step1 Step2 Elimination of Ethanol Step1->Step2 End 4,6-Dihydroxypyrimidine Step2->End

Application Notes and Protocols: Ethyl 3-amino-3-oxopropanoate in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-3-oxopropanoate, a versatile organic compound, serves as a crucial building block in the synthesis of various heterocyclic compounds with significant therapeutic potential.[1] Its unique bifunctional structure, featuring both an ester and an amide group, makes it an ideal precursor for constructing complex molecular architectures.[2] In the field of medicinal chemistry, this reagent is particularly valuable for the development of novel anti-inflammatory agents. It is a key component in the synthesis of coumarin and pyrazole derivatives, many of which have demonstrated potent activity against key inflammatory targets.[2] This document provides detailed application notes and protocols for the use of this compound and its related structures in synthesizing and evaluating new anti-inflammatory drug candidates.

I. Synthesis of Anti-inflammatory Pyrazole Derivatives

The pyrazole moiety is a well-established pharmacophore in numerous commercially available anti-inflammatory drugs, such as Celecoxib, a potent and selective COX-2 inhibitor. This compound and its precursors are instrumental in constructing the core pyrazole ring. The classical synthetic approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

A common strategy begins with the Claisen condensation between a substituted acetophenone and diethyl oxalate to form an intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative. This intermediate is then reacted with hydrazine hydrate to yield the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[3]

G cluster_0 Synthesis of Pyrazole Core Acetophenone Substituted Acetophenone Intermediate Ethyl 2,4-dioxo-4-phenylbutanoate (1,3-Dicarbonyl Intermediate) Acetophenone->Intermediate  NaOEt DiethylOxalate Diethyl Oxalate DiethylOxalate->Intermediate Pyrazole Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Intermediate->Pyrazole  Glacial Acetic Acid Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Caption: General synthesis scheme for pyrazole derivatives.

II. Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The anti-inflammatory activity of many pyrazole derivatives synthesized from this compound precursors is attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[4] COX enzymes (primarily COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5][6]

  • COX-1 is constitutively expressed in most tissues and is involved in physiological functions like gastric protection and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.

Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for an anti-inflammatory drug, as it can reduce inflammation while minimizing gastrointestinal side effects.[7] Some pyrazole derivatives have shown high selectivity for the COX-2 enzyme.[4][8] More recently, a splice variant of COX-1, termed COX-3, has been identified as a potential target for analgesic and antipyretic drugs.[5][9]

G cluster_pathway Inflammatory Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Physiological Functions: Gastric Protection, etc.) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflammatory Inflammation Inflammatory Response PGs_Inflammatory->Inflammation Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Inhibitor->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

III. Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of various compounds synthesized using methodologies related to this compound.

Table 1: In-Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Compound IDStructure/ClassDoseTime (hours)% Inhibition of EdemaReference Compound% Inhibition (Ref.)
2a 1,3-Diaryl Pyrazole Derivative-484.39%Indomethacin72.99%
2b 1,3-Diaryl Pyrazole Derivative-489.57%Celebrex83.76%
3a Pyrazoline Derivative-485.23%Indomethacin72.99%
6b 2-Oxopyridine Derivative-485.78%Celebrex83.76%
7b 2-Iminopyridine Derivative-486.34%Celebrex83.76%
9b Pyrimidine-2-thione Derivative-488.15%Celebrex83.76%
Data sourced from a study on novel pyrazole-substituted heterocycles.[8]
Table 2: In-Vitro Enzyme Inhibitory Activity
Compound IDEnzyme TargetIC₅₀ (µg/mL)Reference CompoundIC₅₀ (Ref.)
MAK01 COX-1314--
MAK01 COX-2130--
MAK01 5-LOX105--
Compound 2g Lipoxygenase (LOX)80 µM--
Data for MAK01 sourced from a study on a pivalate-based Michael product.[10] Data for Compound 2g sourced from a study on pyrazoline derivatives.[11]

IV. Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (General)[5]

This protocol describes a two-step synthesis for novel pyrazole derivatives.

Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediates (1a-j)

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add a mixture of diethyl oxalate and a substituted acetophenone derivative.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • After completion (monitored by TLC), neutralize the mixture with a dilute acid (e.g., HCl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the intermediate dioxo-ester.

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (2a-j)

  • Prepare a suspension of the intermediate dioxo-ester (from Step 1) in glacial acetic acid.

  • Add hydrazine hydrate to the suspension.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

  • Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In-Vivo Anti-inflammatory Assay - Carrageenan-Induced Rat Paw Edema[10]

This method is a standard and reliable model for evaluating the acute anti-inflammatory activity of new compounds.

Caption: Workflow for the rat paw edema anti-inflammatory assay.

Calculation:

  • Percent Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average paw edema volume in the control group.

    • Where Vt is the average paw edema volume in the drug-treated group.

Protocol 3: In-Vitro COX-2 Inhibition Assay (General Procedure)[12]

This assay determines the ability of a compound to inhibit the COX-2 enzyme directly.

  • Enzyme Preparation: Prepare a COX-2 enzyme solution (e.g., 300 U/mL).

  • Activation: Mix the COX-2 enzyme solution with a co-factor solution and chill on ice (4°C) for 5-6 minutes to activate the enzyme.

  • Reaction Mixture: In a suitable buffer (e.g., Tris-HCl), add the activated enzyme, a heme co-factor, and the test compound at various concentrations.

  • Initiation: Start the enzymatic reaction by adding arachidonic acid as the substrate.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes).

  • Termination: Stop the reaction by adding a quenching solution (e.g., a solution of FeCl₂).

  • Detection: Measure the product formation (e.g., Prostaglandin E₂) using a suitable method, such as an Enzyme Immunoassay (EIA) kit.

  • Calculation: Determine the percentage of COX-2 inhibition for each concentration of the test compound and calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion

This compound and its related precursors are highly valuable scaffolds in the design and synthesis of novel anti-inflammatory agents. Their utility in forming pyrazole and other heterocyclic systems has led to the discovery of potent inhibitors of key inflammatory mediators, particularly the COX-2 enzyme. The protocols and data presented herein provide a comprehensive resource for researchers engaged in the development of next-generation anti-inflammatory therapeutics, highlighting the synthetic versatility and pharmacological importance of this chemical building block.

References

Application Notes and Protocols for the Enzymatic Synthesis of Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the enzymatic synthesis of Ethyl 3-amino-3-oxopropanoate, a valuable building block in pharmaceutical and chemical synthesis. The protocols detailed below offer two plausible enzymatic routes for its production, leveraging the specificity and efficiency of biocatalysis.

Introduction

This compound (CAS 7597-56-0) is a malonamic acid ester derivative that serves as a versatile intermediate in the synthesis of various bioactive molecules, including coumarin derivatives with potential therapeutic applications.[1] Traditional chemical synthesis routes can involve harsh conditions and generate undesirable byproducts. Enzymatic synthesis presents a green and highly selective alternative, operating under mild conditions with high efficiency.

This document outlines two potential enzymatic strategies for the synthesis of this compound:

  • Lipase-Catalyzed Amidation of Diethyl Malonate: This approach utilizes a lipase to catalyze the direct amidation of one of the ester groups of diethyl malonate. Lipases are well-known for their ability to catalyze the formation of amide bonds.[2]

  • Transaminase-Catalyzed Amination of Diethyl 2-oxomalonate: This method employs a transaminase to convert a keto-ester precursor into the desired amino-ester. ω-Transaminases are particularly attractive for their broad substrate scope, which includes ketones and aldehydes.[3][4][5]

Data Presentation

The following table summarizes representative quantitative data for the proposed enzymatic synthesis routes. These values are illustrative and based on typical performance for these enzyme classes in similar transformations.

ParameterLipase-Catalyzed AmidationTransaminase-Catalyzed Amination
Enzyme Immobilized Candida antarctica Lipase B (CALB)ω-Transaminase from Arthrobacter sp.
Substrate(s) Diethyl malonate, AmmoniaDiethyl 2-oxomalonate, Alanine (amino donor)
Reaction Time 24 - 48 hours12 - 24 hours
Temperature 40 - 50 °C30 - 37 °C
pH 7.0 - 8.07.5 - 8.5
Conversion Rate > 90%> 95%
Product Yield 80 - 85%85 - 90%
Enzyme Loading 10 - 20 mg/mL5 - 10 mg/mL

Experimental Protocols

Protocol 1: Lipase-Catalyzed Amidation of Diethyl Malonate

This protocol describes the synthesis of this compound from diethyl malonate using an immobilized lipase.

Materials:

  • Immobilized Candida antarctica Lipase B (CALB)

  • Diethyl malonate

  • Ammonia solution (e.g., 25% in water or ammonia in an organic solvent)

  • Tert-butyl methyl ether (MTBE) or another suitable organic solvent

  • Phosphate buffer (0.1 M, pH 7.5)

  • Molecular sieves (optional, for anhydrous conditions)

  • Rotary evaporator

  • Chromatography column (Silica gel)

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a 100 mL flask, add 50 mL of MTBE.

  • Add 10 mmol of diethyl malonate to the solvent.

  • Add 15 mmol of ammonia solution.

  • Add 500 mg of immobilized CALB.

  • If using anhydrous conditions, add activated molecular sieves.

  • Seal the flask and place it in an orbital shaker at 45°C and 200 rpm for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Evaporate the solvent from the filtrate using a rotary evaporator.

  • Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the pure product and evaporate the solvent to obtain this compound.

Protocol 2: Transaminase-Catalyzed Amination of Diethyl 2-oxomalonate

This protocol details the asymmetric synthesis of this compound from a prochiral keto-ester using a transaminase.

Materials:

  • ω-Transaminase (e.g., from Arthrobacter sp.)

  • Diethyl 2-oxomalonate

  • L-Alanine or another suitable amino donor

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Phosphate buffer (0.1 M, pH 8.0)

  • Pyruvate decarboxylase or lactate dehydrogenase/NADH for equilibrium shifting (optional)

  • Centrifuge

  • Lyophilizer (optional, for enzyme preparation)

Procedure:

  • Prepare a reaction mixture in a 50 mL flask containing 20 mL of phosphate buffer (0.1 M, pH 8.0).

  • Add 10 mmol of diethyl 2-oxomalonate.

  • Add 15 mmol of L-alanine as the amino donor.

  • Add 1 mM of PLP cofactor.

  • Add 100 mg of ω-transaminase.

  • If used, add the equilibrium-shifting enzyme system (e.g., pyruvate decarboxylase).

  • Incubate the mixture at 35°C with gentle shaking for 12-24 hours.

  • Monitor the formation of the product by HPLC.

  • Stop the reaction by adding a quenching solvent or by denaturing the enzyme (e.g., by pH shift or heat).

  • Centrifuge the reaction mixture to pellet the enzyme and any precipitate.

  • Extract the supernatant with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography as described in Protocol 1.

Visualizations

Experimental Workflow: Lipase-Catalyzed Synthesis

Lipase_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Diethyl Malonate E Incubation (45°C, 24-48h) A->E B Ammonia B->E C Immobilized Lipase C->E D Solvent (MTBE) D->E F Filtration E->F Reaction Mixture F->C Enzyme Recycle G Solvent Evaporation F->G Filtrate H Column Chromatography G->H Crude Product I This compound H->I Pure Product

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Application in Drug Development: Prodrug Activation

Amino acid esters are frequently used as prodrugs to enhance the bioavailability of a parent drug.[1][][7][8][9] The ester linkage is designed to be cleaved by endogenous esterases in the body, releasing the active pharmaceutical ingredient (API).

Prodrug_Activation Prodrug Prodrug This compound-API Conjugate Intestine Intestinal Absorption (e.g., via transporters) Prodrug->Intestine Absorption Oral Administration Absorption->Prodrug Activation Enzymatic Cleavage (Esterases) Intestine->Activation Enters Circulation API Active Drug (API) Released at Target Activation->API Byproduct This compound (Metabolized/Excreted) Activation->Byproduct Therapeutic Effect Therapeutic Effect API->Therapeutic Effect

Caption: Role of amino acid esters as prodrugs in drug delivery and activation.

References

Application Notes and Protocols: Knoevenagel Condensation of Ethyl 3-amino-3-oxopropanoate with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Knoevenagel condensation reaction between ethyl 3-amino-3-oxopropanoate (also known as ethyl malonamate) and various substituted benzaldehydes. This reaction is a valuable tool in organic synthesis for the formation of carbon-carbon double bonds, leading to the production of α,β-unsaturated amides. These products serve as important intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Introduction

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] In this specific application, this compound, which possesses an active methylene group flanked by an ester and an amide group, reacts with substituted benzaldehydes in the presence of a basic catalyst. The electronic nature of the substituent on the benzaldehyde ring can significantly influence the reaction rate and yield.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of steps initiated by a weak base. The base deprotonates the active methylene group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde. The resulting intermediate undergoes protonation and subsequent dehydration to yield the final α,β-unsaturated product, an ethyl 2-carbamoyl-3-arylacrylate.

Diagram of the Knoevenagel Condensation Pathway

Knoevenagel_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Ethyl_malonamate This compound Enolate Enolate Intermediate Ethyl_malonamate->Enolate + Base Benzaldehyde Substituted Benzaldehyde Adduct Aldol-type Adduct Base Base (e.g., Piperidine) Enolate->Adduct + Benzaldehyde Product Ethyl 2-carbamoyl-3-arylacrylate Adduct->Product - H2O Water Water Experimental_Workflow Start Start Reactants Combine Reactants and Catalyst Start->Reactants Reaction Reaction under Heating (Conventional or Microwave) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Completion Reaction Complete? Monitoring->Completion Completion->Reaction No Workup Workup (Cooling, Filtration/Evaporation) Completion->Workup Yes Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for Ethyl 3-amino-3-oxopropanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the synthesis of Ethyl 3-amino-3-oxopropanoate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common and practical laboratory-scale synthetic routes for this compound, also known as ethyl malonamate, are:

  • Amidation of Diethyl Malonate: This is a straightforward approach involving the reaction of diethyl malonate with a source of ammonia. It is often favored for its simplicity and the ready availability of the starting materials.

  • From Ethyl Cyanoacetate: This method involves the hydration of the nitrile group of ethyl cyanoacetate to an amide. This can be achieved under acidic or basic conditions.

Q2: I am experiencing low yields in the amidation of diethyl malonate. What are the likely causes and how can I improve the yield?

A2: Low yields in this reaction are a common issue and can often be attributed to several factors. Please refer to the detailed troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key areas to investigate include the source of ammonia, reaction temperature, and potential side reactions.

Q3: What are the major side products I should be aware of during the synthesis of this compound?

A3: The primary side product of concern, particularly in the amidation of diethyl malonate, is the formation of the diamide, malonamide. This occurs when both ester groups of diethyl malonate react with ammonia. Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of this byproduct. Another potential issue is the presence of unreacted diethyl malonate in the final product, which can complicate purification.

Q4: What is the recommended method for purifying crude this compound?

A4: Purification of this compound can typically be achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water, or ethyl acetate and hexane. The choice of solvent will depend on the impurities present. It is advisable to wash the crude product with cold water to remove any unreacted ammonia or ammonium salts before recrystallization.

Troubleshooting Guide: Low Reaction Yield

This guide provides a structured approach to troubleshooting low yields in the synthesis of this compound, primarily focusing on the amidation of diethyl malonate.

Problem: Low Yield of this compound

Below is a decision tree to help diagnose and resolve common issues leading to low product yield.

Troubleshooting_Low_Yield cluster_reagents Reagent & Stoichiometry Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues start Low Yield Observed check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents reagent_purity Impure Diethyl Malonate? check_reagents->reagent_purity Purity check_conditions 2. Evaluate Reaction Conditions temperature Suboptimal Temperature? check_conditions->temperature Temperature check_workup 3. Review Work-up & Purification product_loss Product Loss During Work-up? check_workup->product_loss Work-up solution Optimized Yield ammonia_source Ineffective Ammonia Source? reagent_purity->ammonia_source If pure reagent_purity_sol Action: Purify Diethyl Malonate (distillation). reagent_purity->reagent_purity_sol stoichiometry Incorrect Stoichiometry? ammonia_source->stoichiometry If effective ammonia_source_sol Action: Use fresh, concentrated ammonium hydroxide or anhydrous ammonia in a suitable solvent. ammonia_source->ammonia_source_sol stoichiometry->check_conditions If correct stoichiometry_sol Action: Use a slight excess of diethyl malonate to favor mono-amidation. stoichiometry->stoichiometry_sol time Insufficient Reaction Time? temperature->time If optimal temperature_sol Action: Control temperature carefully. Room temperature for extended periods or gentle heating may be optimal. temperature->temperature_sol solvent Inappropriate Solvent? time->solvent If sufficient time_sol Action: Monitor reaction by TLC. Increase reaction time if starting material persists. time->time_sol solvent->check_workup If appropriate solvent_sol Action: Use a solvent in which both reagents are soluble, e.g., ethanol. solvent->solvent_sol incomplete_extraction Incomplete Product Extraction? product_loss->incomplete_extraction If minimal product_loss_sol Action: Ensure pH is neutral before extraction. Avoid excessive washing. product_loss->product_loss_sol purification_loss Loss During Recrystallization? incomplete_extraction->purification_loss If complete incomplete_extraction_sol Action: Use an appropriate extraction solvent (e.g., ethyl acetate) and perform multiple extractions. incomplete_extraction->incomplete_extraction_sol purification_loss->solution If optimized purification_loss_sol Action: Optimize recrystallization solvent system and minimize transfer losses. purification_loss->purification_loss_sol

Caption: Troubleshooting Decision Tree for Low Yield Synthesis.

Data Presentation: Optimizing Reaction Conditions

While specific comparative data for the synthesis of this compound is limited in the literature, the following tables provide representative data based on the synthesis of analogous primary amides from esters. These tables illustrate the impact of key reaction parameters on product yield.

Table 1: Effect of Ammonia Source and Temperature on Yield

EntryAmmonia SourceTemperature (°C)Reaction Time (h)Yield (%)
128% aq. NH₄OH252465
228% aq. NH₄OH501275
3NH₃ in Ethanol252485
4NH₃ in Ethanol04880

Table 2: Influence of Solvent on Reaction Yield

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Ethanol252485
2Methanol252482
3Tetrahydrofuran (THF)252470
4No Solvent (Neat)254860

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl Malonate

This protocol provides a general procedure for the amidation of diethyl malonate.

Protocol_1 cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reagent Addition cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up cluster_4 Step 5: Purification a Combine diethyl malonate (1.0 eq) and ethanol in a round-bottom flask. b Add concentrated ammonium hydroxide (excess) dropwise at 0 °C with stirring. a->b c Allow the reaction to warm to room temperature and stir for 24-48 hours. b->c d Remove solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. c->d e Dry the organic layer, concentrate, and purify the crude product by recrystallization. d->e

Caption: Experimental Workflow for Amidation of Diethyl Malonate.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethyl malonate (1 equivalent) in ethanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add an excess of concentrated aqueous ammonium hydroxide (e.g., 5-10 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 to 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the ethanol and excess ammonia under reduced pressure. The resulting aqueous residue is then extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Synthesis from Ethyl Cyanoacetate

This protocol outlines a general procedure for the synthesis via hydration of ethyl cyanoacetate.

Protocol_2 cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Neutralization & Work-up cluster_3 Step 4: Purification a Dissolve ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol). b Add a catalyst (e.g., acid or base) and water. Heat as necessary. a->b c Neutralize the reaction mixture. Extract the product with an organic solvent. b->c d Dry the organic layer, concentrate, and purify by recrystallization or chromatography. c->d

Caption: Experimental Workflow for Synthesis from Ethyl Cyanoacetate.

Detailed Methodology:

  • Reaction Setup: Dissolve ethyl cyanoacetate (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.

  • Hydrolysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium hydroxide) and a stoichiometric amount of water. The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC.

  • Neutralization and Work-up: After the reaction is complete, cool the mixture and carefully neutralize it. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Common byproducts in "Ethyl 3-amino-3-oxopropanoate" reactions and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethyl 3-amino-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

This compound is a versatile building block with multiple reactive sites. The primary sites of reactivity are the active methylene group (CH₂) situated between the two carbonyl groups, the nucleophilic primary amine (-NH₂), and the electrophilic carbonyl carbons of the ester and amide groups. The presence of these functionalities allows for a variety of chemical transformations.

Q2: What are the most common types of reactions involving this compound?

As a β-keto ester, this compound is a key reactant in several important multicomponent reactions, including:

  • Hantzsch Pyridine Synthesis: For the formation of dihydropyridine derivatives.

  • Knoevenagel Condensation: Reaction with aldehydes or ketones to form α,β-unsaturated products.

  • Biginelli Reaction: A one-pot cyclocondensation to produce dihydropyrimidinones.

  • Guareschi-Thorpe Condensation: Used in the synthesis of substituted 2-amino isonicotinic acids.

Additionally, it can undergo reactions typical of its functional groups, such as hydrolysis of the ester or amide, and decarboxylation under certain conditions.

Q3: What are the general storage and handling recommendations for this compound?

To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended. Handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues that may be encountered during common reactions involving this compound.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction used to synthesize dihydropyridine derivatives.

Issue: Low Yield of the Desired Dihydropyridine Product

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if starting materials are still present.
Side Reactions - Formation of symmetrical 1,4-dihydropyridines as byproducts can occur. Consider using a pre-formed enamine to improve selectivity for unsymmetrical products.- With sterically hindered or electronically unique aldehydes (e.g., o-nitrobenzaldehyde), unexpected byproducts like 1,2-dihydropyridines, cyclic amides, or hydroxamic acids may form.[1] Consider modifying the catalyst or reaction conditions to favor the desired pathway.
Suboptimal Reaction Conditions - Optimize the solvent. While alcohols like ethanol or isopropanol are common, aprotic solvents may be beneficial for certain substrates.- Adjust the catalyst. While often self-catalyzed by the ammonia/ammonium salt, acidic or basic catalysts can influence the reaction rate and selectivity.
Product Isolation Issues - The dihydropyridine product may be sensitive to oxidation, especially under harsh workup conditions. Use mild workup procedures and consider performing the subsequent oxidation step in a one-pot fashion if the pyridine is the target molecule.

Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis

  • In a round-bottom flask, dissolve the aldehyde (1 mmol), this compound (1 mmol), and a β-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, 10-15 mL).

  • Add a nitrogen source, such as ammonium acetate (1.2 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Knoevenagel Condensation

This reaction involves the condensation of this compound with an aldehyde or ketone.

Issue: Formation of Michael Addition Byproducts

Potential Cause Troubleshooting Steps
Reaction of the product with starting material The initial Knoevenagel product, an α,β-unsaturated compound, can act as a Michael acceptor for another molecule of the enolate of this compound.
- Use a stoichiometric amount of the aldehyde or ketone to minimize the presence of excess enolate.- Control the reaction temperature; lower temperatures often favor the kinetic Knoevenagel product over the thermodynamic Michael adduct.- Choose a catalyst and solvent system that promotes rapid formation and precipitation/isolation of the desired product.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of the aldehyde or ketone (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., ethanol, toluene), add a catalytic amount of a weak base (e.g., piperidine, ammonium acetate).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to separate the desired α,β-unsaturated product from any Michael addition byproducts.

Hydrolysis of Ester or Amide Groups

Both the ester and amide functionalities in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.

Issue: Unwanted Hydrolysis of the Product or Starting Material

Potential Cause Troubleshooting Steps
Presence of acid or base in the reaction mixture Many condensation reactions are catalyzed by acids or bases, which can also promote hydrolysis.
- Use the minimum effective amount of catalyst.- If possible, use a non-acidic/basic catalyst or perform the reaction under neutral conditions.- Minimize the reaction time to reduce the exposure of the material to hydrolytic conditions.- During workup, neutralize the reaction mixture as soon as possible to prevent hydrolysis.
Presence of water Water is a reactant in hydrolysis and its presence can lead to byproduct formation.
- Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

The following diagram illustrates the logical workflow for troubleshooting common issues in reactions involving this compound.

TroubleshootingWorkflow cluster_start Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Corrective Actions cluster_outcome Desired Outcome Start Reaction Issue (e.g., Low Yield, Impurities) IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Side Reactions Occurring? Start->SideReactions Hydrolysis Hydrolysis of Ester/Amide? Start->Hydrolysis Decarboxylation Decarboxylation? Start->Decarboxylation OptimizeConditions Optimize Reaction Conditions (Time, Temp, Catalyst) IncompleteReaction->OptimizeConditions SideReactions->OptimizeConditions ModifyStoichiometry Modify Stoichiometry SideReactions->ModifyStoichiometry ControlpH Control pH / Exclude Water Hydrolysis->ControlpH LowerTemp Use Milder Conditions (Lower Temperature) Decarboxylation->LowerTemp ImprovedResult Improved Yield and Purity OptimizeConditions->ImprovedResult ModifyStoichiometry->ImprovedResult ControlpH->ImprovedResult LowerTemp->ImprovedResult

Caption: Troubleshooting workflow for this compound reactions.

Potential Byproducts and Their Prevention

A summary of potential byproducts and strategies for their minimization is provided below. Quantitative data on byproduct formation is highly dependent on specific reaction conditions and substrates.

Byproduct Type Formation Pathway Prevention Strategies
Self-Condensation Product The enolate of this compound attacks another molecule of the ester, leading to a dimeric β-keto amide.- Use a more reactive electrophile to outcompete self-condensation.- Slowly add the this compound to the reaction mixture to keep its concentration low.- Use a strong, non-nucleophilic base to rapidly and quantitatively form the enolate before adding the electrophile.
Hydrolysis Products (3-amino-3-oxopropanoic acid and ethanol; ethyl 3-hydroxy-3-aminopropanoate)Hydrolysis of the ester or amide functionality under acidic or basic conditions.- Maintain neutral pH where possible.- Use anhydrous solvents and reagents.- Minimize reaction times and neutralize acidic/basic conditions during workup.
Decarboxylation Product (Acetamide)Loss of CO₂ from the corresponding β-keto acid (formed via hydrolysis), particularly upon heating.- Avoid high temperatures if hydrolysis is a competing reaction.- Work up the reaction at lower temperatures.
Michael Adducts In Knoevenagel-type reactions, the initial product can act as a Michael acceptor for another equivalent of the starting enolate.- Use stoichiometric amounts of reactants.- Control reaction temperature and time.- Choose reaction conditions that favor rapid precipitation of the desired product.

The following diagram illustrates the relationship between common reaction types and their potential byproducts when using this compound.

ByproductPathways cluster_reactions Primary Reactions cluster_byproducts Potential Byproducts Reactant This compound Hantzsch Hantzsch Synthesis Reactant->Hantzsch Knoevenagel Knoevenagel Condensation Reactant->Knoevenagel Biginelli Biginelli Reaction Reactant->Biginelli Hydrolysis Hydrolysis (Acid/Base) Reactant->Hydrolysis SelfCondensation Self-Condensation Product Reactant->SelfCondensation Self-reaction SymmetricalDHP Symmetrical Dihydropyridines Hantzsch->SymmetricalDHP MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Biginelli->SelfCondensation HydrolysisProduct Carboxylic Acid / Amine Hydrolysis->HydrolysisProduct DecarboxylationProduct Decarboxylation Product HydrolysisProduct->DecarboxylationProduct Heat

Caption: Common reactions and potential byproduct pathways for this compound.

References

Troubleshooting low yield in Knoevenagel condensation with "Ethyl 3-amino-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers experiencing low yields in the Knoevenagel condensation, with a specific focus on reactions involving Ethyl 3-amino-3-oxopropanoate (ethyl malonamate).

Frequently Asked Questions (FAQs)

Q1: Why is my Knoevenagel condensation with this compound resulting in a low yield?

Low yields with this specific substrate can stem from several factors, primarily related to the reduced acidity of the active methylene group and potential side reactions.

  • Reduced Acidity: The amide group (-CONH₂) in this compound is less electron-withdrawing than the ester group in substrates like diethyl malonate. This makes the α-hydrogens (the active methylene protons) less acidic, leading to a slower or incomplete initial deprotonation step, which is crucial for the reaction mechanism.[1][2]

  • Catalyst Inefficiency: The catalyst, typically a weak base, may not be strong enough to efficiently deprotonate the less active methylene compound.[3][4] Common catalysts like piperidine might require co-catalysts or more forcing conditions.[5]

  • Suboptimal Reaction Conditions: The temperature, solvent, and reaction time may not be optimized for this specific substrate.[4][6] Water produced during the reaction can also inhibit the equilibrium, preventing the reaction from going to completion.[7]

  • Reactant Purity: Impurities in the aldehyde, the this compound, or the solvent can interfere with the reaction.[4]

  • Side Reactions: The starting materials or the product can engage in side reactions, such as the self-condensation of the aldehyde (especially with stronger bases) or a Michael addition of another molecule of the active methylene compound to the desired product.[4][6]

Q2: What are the most effective catalysts for this reaction and at what loading?

The choice of catalyst is critical. While weak bases are standard, the reduced reactivity of this compound may necessitate adjustments.

  • Weak Amines: Piperidine and pyridine are classic catalysts for the Knoevenagel condensation.[8][9] For this substrate, they may be used in combination or with an acid co-catalyst (Doebner modification).[3][10]

  • Ammonium Salts: Ammonium salts like ammonium acetate can serve as effective mild bases.[6]

  • Bifunctional Catalysts: Amino acids such as β-alanine or L-proline can act as bifunctional catalysts, facilitating both the iminium ion formation with the aldehyde and the deprotonation of the active methylene compound.[9][11]

  • Heterogeneous Catalysts: Using solid-supported catalysts can simplify purification and may offer enhanced activity.[6][12]

Table 1: Recommended Catalyst Systems for Knoevenagel Condensation

Catalyst SystemTypical Loading (mol%)Notes
Piperidine10 - 20 mol%A classic choice, may require heating.[5]
Piperidine / Acetic Acid10 mol% / 10 mol%Can accelerate the reaction.
Ammonium Acetate10 - 25 mol%A mild and effective catalyst.[6]
L-Proline5 - 15 mol%An organocatalyst that can be effective at room temperature.[11]
Ethylenediamine Diacetate (EDDA)10 - 20 mol%Often used for challenging condensations.[10]
Q3: How can I optimize the reaction conditions (solvent, temperature, time)?

Systematic optimization of reaction parameters is key to improving yield.

  • Solvent Selection: The solvent must dissolve the reactants and facilitate the reaction.[6] Polar protic solvents like ethanol are common.[13] Aprotic polar solvents such as DMF or DMSO can also be effective, especially if reactants have poor solubility elsewhere.[4][14] In some cases, solvent-free conditions can dramatically improve yields and reaction times.[6][15]

  • Temperature Control: Many Knoevenagel condensations run well at room temperature, but gentle heating (40-80°C) is often required to drive the reaction to completion, particularly with less reactive substrates.[4] Monitor for potential side reactions or decomposition at higher temperatures.

  • Water Removal: The reaction produces water, which can reverse the initial condensation step.[7] To drive the equilibrium towards the product, consider using a Dean-Stark apparatus for azeotropic removal of water (with solvents like toluene) or adding molecular sieves.

  • Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of byproducts from extended heating.[6]

Table 2: Optimization of Reaction Conditions

ParameterStarting PointOptimization Strategy
Solvent EthanolTest toluene (with Dean-Stark), DMF, or solvent-free conditions.[6][13]
Temperature Room TemperatureIncrease in 10-20°C increments (e.g., 40°C, 60°C, 80°C).[4]
Time 2 - 4 hoursMonitor by TLC every 30-60 minutes to establish completion time.[4]
Stoichiometry 1:1 (Aldehyde:Methylene)Use a slight excess (1.1-1.2 eq.) of the active methylene compound.[15]
Q4: What are the most common side reactions and how can they be minimized?

Low yields are often due to the consumption of starting materials or product in undesired parallel reactions.

  • Aldehyde Self-Condensation: Aldehydes, especially those lacking α-hydrogens, can undergo self-condensation (e.g., Cannizzaro reaction) in the presence of a strong base. Using a milder base like an ammonium salt can prevent this.[3][6]

  • Michael Addition: The α,β-unsaturated product is an excellent Michael acceptor. It can react with a second molecule of the deprotonated this compound. This can be minimized by controlling the stoichiometry (avoiding a large excess of the methylene compound) and monitoring the reaction to stop it upon completion.[6]

  • Polymerization: The product may polymerize, especially if heated for extended periods.

General Experimental Protocol

This protocol provides a starting point for the Knoevenagel condensation of an aromatic aldehyde with this compound.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 eq), this compound (1.1 eq), and your chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).

  • Catalyst Addition: Add the selected catalyst (e.g., piperidine, 0.1-0.2 eq).

  • Reaction: Stir the mixture at the desired temperature (start with room temperature or gentle heating, e.g., 60°C).

  • Monitoring: Monitor the reaction progress by TLC until the starting aldehyde spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.[4] If no precipitate forms, reduce the solvent volume under vacuum.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., ethanol) to remove soluble impurities.[4]

  • Purification: Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4]

Visualized Guides

Knoevenagel Condensation Mechanism

The following diagram illustrates the general mechanism catalyzed by a secondary amine.

Knoevenagel_Mechanism cluster_step1 Step 1: Iminium Formation cluster_step2 Step 2: Enolate Formation cluster_step3 Step 3: C-C Bond Formation cluster_step4 Step 4: Elimination Aldehyde R-CHO Iminium Iminium Ion [R-CH=NR'₂]⁺ Aldehyde->Iminium + Amine - H₂O Amine R'₂NH ActiveMethylene Z-CH₂-Z' Intermediate Adduct Iminium->Intermediate Attack Enolate Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate + Base - HB⁺ Enolate->Intermediate Product α,β-Unsaturated Product Z(Z')C=CHR Intermediate->Product - R'₂NH

Caption: General mechanism of the Knoevenagel condensation.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing and solving issues of low product yield.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity 1. Verify Reactant Purity (Aldehyde, Amide, Solvent) Start->CheckPurity PurityOK Purity Confirmed? CheckPurity->PurityOK Purify Purify/Replace Reactants PurityOK->Purify No OptimizeCatalyst 2. Optimize Catalyst System PurityOK->OptimizeCatalyst Yes Purify->CheckPurity Retry CatalystOK Yield Improved? OptimizeCatalyst->CatalystOK TryCatalyst Try stronger base (e.g., DBU cat.) or change catalyst type (e.g., Ammonium Acetate) CatalystOK->TryCatalyst No OptimizeConditions 3. Optimize Reaction Conditions CatalystOK->OptimizeConditions Yes End Yield Optimized CatalystOK->End TryCatalyst->OptimizeCatalyst Retry ConditionsOK Yield Improved? OptimizeConditions->ConditionsOK TryConditions Increase Temp. Change Solvent Remove Water (Dean-Stark) ConditionsOK->TryConditions No CheckSideRxns 4. Investigate Side Reactions (Analyze crude by NMR/LCMS) ConditionsOK->CheckSideRxns Yes ConditionsOK->End TryConditions->OptimizeConditions Retry SideRxnsOK Side Products Identified? CheckSideRxns->SideRxnsOK MitigateSideRxns Adjust Stoichiometry Use Milder Conditions Reduce Reaction Time SideRxnsOK->MitigateSideRxns Yes SideRxnsOK->End No MitigateSideRxns->OptimizeConditions Re-optimize

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of Ethyl 3-amino-3-oxopropanoate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Ethyl 3-amino-3-oxopropanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurity profile of a reaction is highly dependent on the synthetic route employed. However, common impurities may include:

  • Unreacted Starting Materials: Such as diethyl malonate or the aminating agent (e.g., ammonia, ammonium salt).

  • Side Products: Including products from self-condensation of starting materials or partially reacted intermediates.

  • Solvents: Residual solvents used in the reaction or initial extraction steps.

It is highly recommended to perform an initial analysis of your crude product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) to identify the nature and number of impurities before selecting a purification strategy.

Q2: How do I choose between recrystallization and column chromatography for purifying my product?

A2: The choice of purification technique depends on the impurity profile and the scale of your reaction.

  • Recrystallization is often a good choice for removing small amounts of impurities, especially if the impurities have significantly different solubility profiles from this compound. It is generally a faster and less solvent-intensive method for larger quantities.

  • Column chromatography is a more powerful technique for separating complex mixtures or impurities with polarities similar to the desired product. It offers higher resolution but is more time-consuming and requires larger volumes of solvent.

Q3: My purified this compound appears to be an oil, but the literature suggests it should be a solid. What should I do?

A3: this compound has a relatively low melting point. The presence of even minor impurities can result in a depression of the melting point, causing the product to appear as an oil or a waxy solid at room temperature. Further purification may be necessary. If the product is of high purity (as determined by NMR or other analytical methods), cooling the sample may induce solidification.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Troubleshooting Steps
Product does not crystallize upon cooling. - The solution is not saturated (too much solvent was added).- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the product.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling out (product separates as a liquid). - The boiling point of the solvent is higher than the melting point of the solute.- The solubility of the compound in the chosen solvent is too high at all temperatures.- Try using a lower-boiling point solvent.- Use a solvent pair. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.
Low recovery of purified product. - Too much solvent was used, and the product remained in the mother liquor.- The crystals were not washed with ice-cold solvent.- Reduce the amount of solvent used for dissolution.- Ensure the washing solvent is thoroughly chilled to minimize dissolution of the product.
Colored impurities remain in the crystals. - The colored impurity has a similar solubility profile to the product.- Add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove the charcoal and adsorbed impurities before cooling.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Troubleshooting Steps
Product is not eluting from the column. - The mobile phase is not polar enough to displace the compound from the silica gel.- Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
Product elutes too quickly with impurities. - The mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the polar solvent.
Poor separation of the product from an impurity. - The chosen solvent system has poor selectivity for the compounds.- Experiment with different solvent systems. For example, if a hexane/ethyl acetate system is not effective, try a dichloromethane/methanol or a toluene/acetone system.
Peak tailing or broadening. - The compound is interacting strongly with the acidic silica gel via its amino group.- Add a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to deactivate the acidic sites on the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the impurity profile of your crude product.

  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents to find a suitable recrystallization solvent. An ideal solvent will dissolve the compound when hot but not when cold. Good starting points for this compound, which contains both ester and amide functionalities, include ethyl acetate, isopropanol, or a mixture of ethanol and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification using silica gel chromatography. A similar compound, ethyl 3-aminocrotonate, has been purified using a mobile phase of 10-25% ethyl acetate in n-hexanes, which serves as a good starting point.[1]

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should provide good separation between your product and impurities, with an Rf value of approximately 0.2-0.4 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of a crude sample of this compound. Note: These values are illustrative and actual results will vary depending on the specific reaction conditions and purity of the starting material.

Purification MethodStarting Purity (by NMR)Final Purity (by NMR)Typical Yield
Recrystallization (Ethyl Acetate)~85%>95%60-80%
Column Chromatography (Silica Gel, 20% EtOAc in Hexane)~70%>98%50-70%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product cluster_purification_methods Purification Methods start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction drying Drying of Organic Layer extraction->drying concentration Concentration drying->concentration crude_product Crude Product concentration->crude_product analysis Purity Analysis (TLC, NMR) crude_product->analysis Initial Assessment recrystallization Recrystallization crude_product->recrystallization High initial purity column_chromatography Column Chromatography crude_product->column_chromatography Complex mixture pure_product Pure this compound analysis->pure_product Purity >95% recrystallization->analysis column_chromatography->analysis troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Attempted purity_check Check Purity (TLC/NMR) start->purity_check is_pure Is Purity >95%? purity_check->is_pure success Purification Successful is_pure->success Yes failure Further Purification Needed is_pure->failure No no_crystals No Crystals Form failure->no_crystals Recrystallization oiling_out Product Oils Out failure->oiling_out Recrystallization low_yield Low Yield failure->low_yield Recrystallization no_elution No Elution failure->no_elution Chromatography poor_separation Poor Separation failure->poor_separation Chromatography tailing Peak Tailing failure->tailing Chromatography no_crystals->failure Re-attempt with less solvent oiling_out->failure Re-attempt with different solvent low_yield->failure Re-evaluate solvent volume no_elution->failure Increase mobile phase polarity poor_separation->failure Change solvent system tailing->failure Add triethylamine to mobile phase

References

Scalability challenges in the synthesis of heterocycles using "Ethyl 3-amino-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of heterocycles using "Ethyl 3-amino-3-oxopropanoate".

Frequently Asked Questions (FAQs)

Q1: What are the most common types of heterocycles synthesized using this compound?

A1: this compound is a versatile building block primarily used in the synthesis of various nitrogen-containing heterocycles. Common examples include derivatives of pyridones, pyrimidines, and coumarins. It is frequently employed in multicomponent reactions like the Biginelli reaction to produce dihydropyrimidinones, which are of significant interest in the pharmaceutical industry as potential calcium channel blockers and antihypertensive agents.

Q2: What are the key safety precautions to consider when working with this compound and associated reagents on a larger scale?

A2: When scaling up reactions involving this compound, it is crucial to consider the following safety measures:

  • Thermal Hazards: Many condensation reactions are exothermic. Ensure that the reactor has adequate cooling capacity to manage the heat generated and prevent thermal runaway.[1] A thorough understanding of the reaction kinetics and thermodynamics is essential for safe scale-up.

  • Reagent Handling: Reagents often used in conjunction with this compound, such as strong acids or bases as catalysts, require careful handling. Use appropriate personal protective equipment (PPE) and ensure proper ventilation.

  • Pressure Build-up: Be aware of potential gas evolution, which can lead to pressure build-up in a closed system. Equip the reactor with appropriate pressure relief systems.

  • Solvent Safety: Use and store flammable solvents in accordance with safety regulations.

Q3: How does the purity of this compound affect the reaction outcome?

A3: The purity of starting materials is critical for the success and reproducibility of heterocyclic synthesis, especially at scale.[2] Impurities in this compound can lead to:

  • Lower yields: Impurities may interfere with the reaction pathway, leading to the formation of undesired byproducts.

  • Difficult purification: The presence of impurities can complicate the purification of the final product, potentially requiring additional chromatographic steps.

  • Inconsistent results: Batch-to-batch variations in the purity of the starting material can lead to inconsistent reaction outcomes. It is highly recommended to use reagents of high purity and to characterize them before use in large-scale synthesis.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Heterocycle

Q: My reaction yield is significantly lower upon scaling up from the lab to a pilot plant. What are the potential causes and how can I address this?

A: A drop in yield during scale-up is a common challenge. Here are the primary factors to investigate:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

    • Solution: Evaluate and optimize the stirrer design (e.g., propeller, turbine) and agitation speed to ensure efficient mixing for the specific reaction volume and viscosity.

  • Poor Heat Transfer: Inadequate heat removal in large reactors can lead to an increase in reaction temperature, which may favor the formation of byproducts or cause product degradation.[3]

    • Solution: Ensure the reactor's cooling system is capable of handling the heat generated by the reaction at scale. Consider a slower, controlled addition of reagents to manage the exotherm.

  • Suboptimal Reaction Conditions: Conditions optimized at a small scale may not be optimal for a larger scale.

    • Solution: Re-optimize reaction parameters such as temperature, reaction time, and catalyst loading at the pilot scale. Small-scale trial runs can help determine the ideal parameters without committing large amounts of starting material.[2]

G start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_heat_transfer Assess Heat Transfer start->check_heat_transfer check_conditions Verify Reaction Conditions (Temp, Time, Catalyst) start->check_conditions optimize_stirrer Optimize Stirrer Design & Speed check_mixing->optimize_stirrer Inefficient slow_addition Implement Slow Reagent Addition check_heat_transfer->slow_addition Inadequate reoptimize_params Re-optimize Parameters at Scale check_conditions->reoptimize_params Suboptimal solution Improved Yield optimize_stirrer->solution slow_addition->solution reoptimize_params->solution

Issue 2: Formation of Significant Byproducts

Q: I am observing a significant increase in byproduct formation in my large-scale reaction. How can I improve the selectivity?

A: Increased byproduct formation at scale is often linked to issues with reaction control.

  • Incorrect Stoichiometry: Even small errors in weighing large quantities of reactants can lead to significant changes in stoichiometry, favoring side reactions.

    • Solution: Implement rigorous procedures for weighing and dispensing reactants. Ensure accurate calibration of scales and flow meters.

  • Rate of Reagent Addition: The rate at which reactants are added can significantly impact selectivity. A rapid addition may lead to localized high concentrations and unwanted side reactions.

    • Solution: Optimize the rate of addition of key reagents. A slower, controlled addition often improves selectivity.

  • Temperature Fluctuations: Poor temperature control can activate alternative reaction pathways.

    • Solution: Improve temperature monitoring and control in the reactor. Use a jacketed reactor with a reliable heating/cooling system.

Issue 3: Difficulties in Product Purification and Isolation

Q: The purification of my heterocyclic product is much more challenging at a larger scale, with issues like difficult crystallization and product loss. What can I do?

A: Purification and isolation are often significant bottlenecks in scaling up.

  • Crystallization Issues: Inducing crystallization in a large volume can be difficult, and controlling the crystal form (polymorphism) is critical for pharmaceutical applications.[4][5]

    • Solution: Develop a robust crystallization protocol. This includes optimizing the solvent system, cooling profile, and seeding strategy. Process Analytical Technology (PAT) can be used to monitor and control crystallization in real-time.

  • Product Loss during Workup: Transferring and handling large volumes of material can lead to physical loss of product.

    • Solution: Streamline the workup procedure to minimize transfers. Ensure equipment is appropriately sized for the batch.

  • Inefficient Chromatography: Column chromatography, while effective at the lab scale, can be impractical and expensive for large quantities.

    • Solution: Whenever possible, design the synthesis to yield a product that can be purified by crystallization. If chromatography is unavoidable, explore techniques suitable for large-scale purification, such as flash chromatography with larger columns or simulated moving bed (SMB) chromatography.

G start Purification Challenge is_crystallization Is Crystallization the Primary Method? start->is_crystallization optimize_cryst Optimize Crystallization Protocol: - Solvent System - Cooling Profile - Seeding Strategy is_crystallization->optimize_cryst Yes is_chromatography Is Chromatography Required? is_crystallization->is_chromatography No success Successful Purification optimize_cryst->success explore_alt_chrom Explore Large-Scale Chromatography: - Large-Column Flash - SMB is_chromatography->explore_alt_chrom Yes revisit_synthesis Re-evaluate Synthesis to Enable Crystallization is_chromatography->revisit_synthesis No explore_alt_chrom->success revisit_synthesis->success

Quantitative Data Summary

The following tables provide a summary of typical changes in reaction parameters and outcomes when scaling up a generic heterocyclic synthesis, such as a Biginelli reaction, from a laboratory to a pilot plant scale.

Table 1: Comparison of Reaction Parameters at Different Scales

ParameterLaboratory Scale (100 mL)Pilot Plant Scale (50 L)Key Considerations for Scale-Up
Reaction Time 2-4 hours6-10 hoursSlower heat and mass transfer at larger scales often necessitate longer reaction times.
Agitation Speed 500-800 rpm100-300 rpmTip speed of the agitator is a more relevant parameter for scaling up than RPM.
Reagent Addition Time 5-10 minutes1-2 hoursSlow, controlled addition is crucial to manage exotherms and maintain selectivity.
Yield 85-95%70-85%A decrease in yield is common due to the challenges mentioned in the troubleshooting guide.

Table 2: Impact of Scale on Purification

ParameterLaboratory ScalePilot Plant ScaleKey Considerations for Scale-Up
Purification Method Column ChromatographyCrystallizationChromatography is often not economically viable at large scales.
Solvent Volume for Crystallization 50-100 mL25-50 LSolvent selection needs to consider safety, cost, and environmental impact at scale.
Product Loss <5%5-15%Increased surface area of equipment and multiple transfer steps can lead to higher product loss.

Experimental Protocols

Key Experiment: Synthesis of a Dihydropyrimidinone Derivative via Biginelli Reaction

This protocol describes a general procedure for the synthesis of a dihydropyrimidinone derivative using this compound, an aldehyde, and urea.

Materials:

  • This compound

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Urea

  • Ethanol (Solvent)

  • Hydrochloric Acid (Catalyst)

Laboratory Scale Procedure (100 mL flask):

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.31 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and urea (0.60 g, 10 mmol).

  • Add 20 mL of ethanol to the flask.

  • While stirring, add 3-4 drops of concentrated hydrochloric acid as a catalyst.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven to obtain the dihydropyrimidinone derivative.

Scale-Up Considerations for Pilot Plant (50 L Reactor):

  • Reactor Setup: Use a 50 L jacketed glass-lined reactor equipped with a mechanical stirrer (e.g., retreat curve impeller), a temperature probe, and a reflux condenser.

  • Reagent Addition: Charge the reactor with this compound, urea, and ethanol. Heat the mixture to 50-60 °C. Add the benzaldehyde and hydrochloric acid solution dropwise over 1-2 hours to control the exotherm.

  • Temperature Control: Maintain the internal temperature at 75-80 °C using the reactor jacket.

  • Reaction Monitoring: Take samples periodically to monitor the reaction progress by HPLC.

  • Isolation: Upon completion, cool the reactor contents to 0-5 °C over 2-3 hours to maximize precipitation. The product can be isolated using a centrifuge or a filter press.

  • Drying: Dry the product in a large-scale vacuum dryer.

G start Start charge_reactants Charge Reactants: - this compound - Aldehyde - Urea - Solvent start->charge_reactants add_catalyst Add Catalyst charge_reactants->add_catalyst heat_reflux Heat to Reflux add_catalyst->heat_reflux monitor_reaction Monitor Reaction (TLC/HPLC) heat_reflux->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down Reaction Complete precipitate_product Precipitate Product cool_down->precipitate_product filter_wash Filter and Wash Solid precipitate_product->filter_wash dry_product Dry Product filter_wash->dry_product end End dry_product->end

References

Technical Support Center: Enhancing Catalyst Efficiency in Ethyl 3-amino-3-oxopropanoate Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for improving catalyst efficiency in reactions involving Ethyl 3-amino-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used in reactions with this compound?

A1: Reactions involving this compound, particularly amide bond formation, often utilize Lewis acid catalysts. Boron-based catalysts, such as boric acid and borate esters (e.g., B(OCH₂CF₃)₃), have shown effectiveness in direct amidation reactions.[1][2][3][4] Additionally, group (IV) metal catalysts, like those based on titanium and zirconium, are also employed.[1][2][4] For specific applications, other catalysts including various coupling reagents like EDC/HOBt and HATU may be used, though their efficacy can be limited in direct amidations of unprotected amino acids.[1][2]

Q2: What are the primary causes of low yield in my this compound mediated reaction?

A2: Low yields can stem from several factors. The most common issues include suboptimal reaction conditions such as incorrect temperature or pH, catalyst deactivation, and the formation of side products. The inherent stability of the starting materials and intermediates can also play a significant role. For instance, the zwitterionic nature of related amino acid starting materials can lead to poor solubility in many organic solvents, hindering the reaction.[1][2]

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful control over reaction parameters. The use of an excess of the amine reagent can often suppress the formation of diamide byproducts.[1][5] Temperature control is also crucial, as higher temperatures can sometimes lead to undesired side reactions or racemization. Protecting functional groups that are not involved in the desired transformation can also be an effective strategy to improve selectivity.

Q4: What are the signs of catalyst deactivation, and how can it be prevented?

A4: Catalyst deactivation is often observed as a gradual decrease in reaction rate and overall yield over time or upon catalyst reuse.[6][7] Deactivation can occur through several mechanisms, including poisoning by impurities in the reactants or solvent, fouling where the catalyst surface is blocked by byproducts, and thermal degradation (sintering) at high temperatures.[6][7][8][9] To prevent deactivation, ensure high purity of all reactants and solvents, operate at the lowest effective temperature, and consider catalyst regeneration procedures if applicable.[6][7]

Troubleshooting Guides

Problem 1: Low Reaction Yield
Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to catalyst degradation or side product formation. Start with milder conditions and gradually increase if necessary.[1][2] - Solvent: The choice of solvent is critical. For direct amidation, solvents that allow for the azeotropic removal of water, such as tert-amyl methyl ether (TAME), can be beneficial.[1][5] - pH: For reactions involving amino groups, the pH can significantly affect the nucleophilicity of the reactants. Adjusting the pH might be necessary to achieve optimal reactivity.
Catalyst Inefficiency or Deactivation - Catalyst Loading: Increasing the catalyst loading may improve the yield, but finding the optimal concentration is key to balance efficiency and cost.[1][5] - Catalyst Choice: If one type of catalyst is underperforming, consider screening other catalysts. For example, if a boronic acid catalyst is not effective, a titanium or zirconium-based catalyst might offer better results.[1][2] - Purity of Reagents: Ensure all starting materials, including the solvent, are free from impurities that could poison the catalyst.[6][7]
Poor Solubility of Reactants - Solvent Screening: Test a range of solvents to find one that provides good solubility for all reactants. The poor solubility of zwitterionic starting materials is a known issue.[1][2] - Additives: In some cases, the use of additives can help to solubilize reactants.
Problem 2: Poor Selectivity / Formation of Byproducts
Potential Cause Troubleshooting Steps
Reaction with Other Functional Groups - Protecting Groups: If your starting materials contain other reactive functional groups, consider using protecting groups to prevent unwanted side reactions. - Catalyst Selection: Some catalysts may offer higher selectivity for the desired reaction. Researching catalysts known for their chemoselectivity in similar reactions can be beneficial.[10]
Self-Condensation or Polymerization - Concentration: Running the reaction at a lower concentration can reduce the likelihood of intermolecular side reactions. - Order of Addition: The order in which reagents are added can influence the reaction pathway. Consider adding the most reactive species slowly to the reaction mixture.
Racemization - Temperature: High temperatures can sometimes lead to racemization. Running the reaction at a lower temperature may help to preserve the stereochemistry. - Reaction Time: Shortening the reaction time can also minimize the extent of racemization.

Quantitative Data Presentation

Table 1: Comparison of Catalysts for Direct Amidation of Unprotected Phenylalanine

Entry Catalyst (20 mol%) Solvent Conversion (%)
1B(OCH₂CF₃)₃TAMEHigh
22-Cl-C₆H₄B(OH)₂TAMELow
33,4,5-F₃-C₆H₂B(OH)₂TAMELow
4Ti(OiPr)₄TAMEHigh
5ZrCl₄TAMEHigh (isolation issues)

Note: This data is based on studies of unprotected amino acids, which serve as a model for the reactivity of this compound. "High" conversion indicates the reaction proceeded efficiently, while "Low" indicates poor performance under the tested conditions.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Amidation

This protocol is a generalized procedure based on the direct amidation of unprotected amino acids, which can be adapted for this compound.

Materials:

  • This compound (1 equivalent)

  • Amine (1.5 - 3 equivalents)

  • Lewis Acid Catalyst (e.g., B(OCH₂CF₃)₃ or Ti(OiPr)₄, 20 mol%)

  • Anhydrous Solvent (e.g., TAME)

  • Dean-Stark apparatus (if azeotropic removal of water is desired)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if applicable), add this compound and the chosen anhydrous solvent under an inert atmosphere.

  • Add the amine to the mixture.

  • Add the Lewis acid catalyst to the stirring solution.

  • Heat the reaction mixture to the desired temperature (e.g., 86 °C for TAME with azeotropic water removal) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The workup procedure will depend on the specific catalyst and reactants used. For boron-based catalysts, a solid-phase workup with scavenging resins can be effective for removing unreacted starting materials and boron byproducts. For other catalysts, a standard aqueous workup followed by extraction and purification by column chromatography may be necessary.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Reactants & Solvent inert Inert Atmosphere start->inert add_catalyst Add Catalyst inert->add_catalyst heating Heating & Stirring add_catalyst->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for catalyst screening and optimization.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Selectivity check_conditions Review Reaction Conditions (Temp, Solvent, pH) start->check_conditions check_reagents Analyze Reagent Purity & Catalyst Activity start->check_reagents check_byproducts Identify Byproducts (NMR, MS) start->check_byproducts optimize_conditions Optimize Conditions check_conditions->optimize_conditions change_catalyst Screen Different Catalysts check_reagents->change_catalyst purify_reagents Purify Reagents check_reagents->purify_reagents use_protecting_groups Use Protecting Groups check_byproducts->use_protecting_groups end Improved Efficiency optimize_conditions->end change_catalyst->end purify_reagents->end use_protecting_groups->end

Caption: A logical workflow for troubleshooting common issues in catalytic reactions.

catalyst_deactivation_pathway cluster_deactivation Deactivation Mechanisms active_catalyst Active Catalyst Site poisoning Poisoning (Impurities bind to active site) active_catalyst->poisoning fouling Fouling (Blockage by byproducts) active_catalyst->fouling sintering Thermal Degradation (Sintering) (Loss of surface area) active_catalyst->sintering deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst

Caption: Common pathways leading to catalyst deactivation.

References

Side reaction pathways in "Ethyl 3-amino-3-oxopropanoate" chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 3-amino-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses three primary reactive sites: the ester carbonyl carbon, the amide carbonyl carbon, and the α-carbon (the carbon atom between the two carbonyl groups). The carbonyl carbons are electrophilic and susceptible to nucleophilic attack. The α-carbon protons are acidic and can be removed by a base to form a nucleophilic enolate.

Q2: How stable is this compound under typical reaction conditions?

A2: The stability of this compound is highly dependent on the pH and temperature of the reaction medium. The amide group generally enhances its stability under acidic conditions compared to analogous β-keto esters.[1] However, it is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.

Q3: What are the most common side reactions observed with this compound?

A3: The most prevalent side reactions include:

  • Hydrolysis: Cleavage of the ester or amide linkage by water, catalyzed by acid or base.

  • Self-Condensation: A Claisen-type condensation reaction where the enolate of one molecule attacks the ester carbonyl of another.

  • Decarboxylation: Loss of the ethyl carboxylate group, typically preceded by hydrolysis of the ester to a carboxylic acid.

Q4: How can I monitor the progress of reactions involving this compound and the formation of side products?

A4: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring reaction progress. For detailed structural analysis of the product and potential impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are recommended.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of a Water-Soluble Impurity

Possible Cause: Hydrolysis of the ester or amide functionality.

  • Ester Hydrolysis: This is catalyzed by both acid and base and results in the formation of 3-amino-3-oxopropanoic acid and ethanol. This side product is more water-soluble than the starting material.

  • Amide Hydrolysis: This typically requires more forcing conditions (strong acid or base and heat) and yields ethyl 3-oxopropanoate and ammonia.

Troubleshooting Steps:

  • Control pH:

    • If your reaction can be performed under neutral conditions, buffer the reaction mixture.

    • If acidic conditions are required, use the mildest acid possible and the lowest effective concentration.

    • For base-catalyzed reactions, use non-nucleophilic bases where possible and avoid strong hydroxides if water is present.

  • Temperature Management:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures significantly accelerate hydrolysis.

  • Anhydrous Conditions:

    • Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Work-up Procedure:

    • When quenching the reaction, do so at low temperatures.

    • If an aqueous work-up is necessary, minimize the contact time with the aqueous phase and consider using a saturated brine solution to reduce the solubility of the organic product in the aqueous layer.

Hydrolysis reactant This compound ester_hydrolysis_product 3-Amino-3-oxopropanoic Acid + Ethanol reactant->ester_hydrolysis_product H₂O / H⁺ or OH⁻ (Ester Hydrolysis) amide_hydrolysis_product Ethyl 3-oxopropanoate + Ammonia reactant->amide_hydrolysis_product H₂O / Strong H⁺ or OH⁻, Heat (Amide Hydrolysis)

Caption: Hydrolysis pathways of this compound.

Issue 2: Formation of a High Molecular Weight Byproduct, Especially in Base-Catalyzed Reactions

Possible Cause: Self-condensation of this compound.

The α-protons of this compound are acidic and can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile and attack the ester carbonyl of another molecule, leading to a dimeric β-keto amide.

Troubleshooting Steps:

  • Choice of Base:

    • Use a non-nucleophilic, sterically hindered base if the goal is simply deprotonation without subsequent reaction at that site.

    • If a base is needed to catalyze a desired reaction, use the weakest base that is effective.

  • Slow Addition:

    • Add the base slowly and at a low temperature to keep the instantaneous concentration of the enolate low, disfavoring self-condensation.

  • Order of Addition:

    • If your reaction involves another electrophile, consider adding the this compound/base mixture to the electrophile, rather than the other way around. This ensures the enolate has an alternative reaction partner.

  • Concentration:

    • Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like self-condensation.

Self_Condensation start 2 x this compound enolate_formation Enolate Formation start->enolate_formation Base (e.g., NaOEt) nucleophilic_attack Nucleophilic Attack enolate_formation->nucleophilic_attack Attacks second molecule dimer Dimeric β-Keto Amide Byproduct nucleophilic_attack->dimer

Caption: Self-condensation pathway of this compound.

Issue 3: Unexpected Gas Evolution and Formation of a Lower Molecular Weight Impurity

Possible Cause: Decarboxylation.

Decarboxylation is the loss of CO₂. In this case, it typically occurs after the hydrolysis of the ethyl ester to the corresponding carboxylic acid (3-amino-3-oxopropanoic acid). β-keto acids are particularly prone to decarboxylation upon heating.

Troubleshooting Steps:

  • Prevent Hydrolysis:

    • The primary way to prevent decarboxylation is to prevent the initial hydrolysis of the ester. Follow the troubleshooting steps for Issue 1.

  • Avoid High Temperatures:

    • If hydrolysis cannot be completely avoided, keep the temperature of the reaction and work-up as low as possible. Avoid prolonged heating, especially under acidic or neutral conditions where the carboxylic acid can form.

  • Purification:

    • If some decarboxylation occurs, the resulting acetamide is typically more volatile and can often be removed by careful distillation or chromatography.

Decarboxylation start This compound hydrolysis_product 3-Amino-3-oxopropanoic Acid start->hydrolysis_product Hydrolysis decarboxylation_product Acetamide + CO₂ hydrolysis_product->decarboxylation_product Heat (Δ)

Caption: Decarboxylation pathway following hydrolysis.

Data Presentation

Table 1: Influence of Reaction Conditions on Side Product Formation (Illustrative)

ParameterConditionPredominant Side ReactionRecommended Mitigation
pH < 5 or > 9 (aqueous)HydrolysisOperate closer to neutral pH (6-8) if possible.
Temperature > 60 °CHydrolysis, DecarboxylationMaintain lowest effective temperature.
Base Strong, nucleophilic (e.g., NaOH)HydrolysisUse non-nucleophilic bases (e.g., DBU, DIPEA).
Base Alkoxide (e.g., NaOEt)Self-CondensationSlow addition of base at low temperature.
Water Content > 0.1%HydrolysisUse anhydrous solvents and inert atmosphere.

Experimental Protocols

Example Protocol: Knoevenagel Condensation with Benzaldehyde

This protocol is provided as a template. Please adapt it based on your specific substrate and safety requirements.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Toluene (for azeotropic removal of water)

  • Standard glassware for reflux with a Dean-Stark trap

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting this Protocol:

  • Low Conversion: If the reaction stalls, consider adding more catalyst or ensuring efficient water removal.

  • Formation of Side Products: If hydrolysis is observed (TLC spot at baseline), ensure all reagents and solvents are anhydrous. If self-condensation is suspected, consider a different catalyst or reaction temperature.

Troubleshooting_Workflow start Experiment Start problem Problem Encountered? (e.g., Low Yield, Impurities) start->problem analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) problem->analyze Yes success Successful Outcome problem->success No identify Identify Side Product(s) analyze->identify troubleshoot Consult Troubleshooting Guide identify->troubleshoot adjust Adjust Reaction Conditions (Temp, pH, Reagents) troubleshoot->adjust rerun Re-run Experiment adjust->rerun rerun->problem

Caption: A logical workflow for troubleshooting experimental issues.

References

How to avoid dimerization of "Ethyl 3-amino-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the dimerization of Ethyl 3-amino-3-oxopropanoate during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization of this compound?

A1: The dimerization of this compound is primarily caused by a self-condensation reaction. The molecule possesses two key reactive sites: an active methylene group (-CH2-) flanked by two carbonyl groups (an ester and an amide), and a nucleophilic primary amide (-NH2). Under certain conditions, particularly in the presence of a base, the active methylene group can be deprotonated to form a reactive enolate. This enolate can then act as a nucleophile and attack the electrophilic carbonyl carbon of another molecule of this compound, leading to the formation of a dimer.

Q2: What type of chemical reaction is the dimerization of this compound?

A2: The dimerization is a form of intermolecular self-condensation, mechanistically similar to a Claisen condensation. In a Claisen condensation, an enolate of an ester attacks the carbonyl group of another ester molecule.[1][2][3] In this case, the enolate formed from the active methylene group of one molecule attacks either the ester or the amide carbonyl of another molecule.

Q3: Under what experimental conditions is dimerization most likely to occur?

A3: Dimerization is most likely to be promoted by:

  • Basic conditions: The presence of a base is typically required to generate the enolate intermediate from the active methylene group.[1][2]

  • Elevated temperatures: Higher temperatures can provide the necessary activation energy for the self-condensation reaction to occur.

  • High concentrations: Increased concentration of the reactant increases the probability of intermolecular reactions.

  • Prolonged reaction times: Longer reaction times can lead to a higher conversion to the dimer.

Q4: How can I detect the formation of the dimer in my reaction mixture?

A4: Dimer formation can be detected using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the reaction mixture will show a new set of signals corresponding to the dimer, which will be more complex than the spectrum of the monomer.

  • Mass Spectrometry (MS): The mass spectrum will show a peak corresponding to the molecular weight of the dimer, which is double that of the starting material minus the mass of the eliminated molecule (e.g., ethanol or water).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the monomer and the dimer.

Q5: What general strategies can be employed to prevent this dimerization?

A5: The primary strategy to prevent dimerization is to temporarily block one of the reactive sites through the use of a protecting group. Specifically, protecting the primary amide functionality can prevent it from participating in unwanted side reactions. Additionally, careful control of reaction conditions such as temperature, concentration, and pH is crucial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a higher molecular weight byproduct. Dimerization of this compound.1. Protect the amide: Introduce a protecting group for the primary amide, such as a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This will prevent N-acylation side reactions. 2. Control the temperature: Perform the reaction at a lower temperature to minimize the rate of the self-condensation reaction. 3. Use a non-nucleophilic base: If a base is required for your desired transformation, consider using a sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to selectively deprotonate the desired position without promoting intermolecular condensation. 4. Slow addition: If the reaction involves adding a reagent, add it slowly to keep the instantaneous concentration of the reactive species low.
Reaction mixture becomes viscous or forms a precipitate unexpectedly. The dimer may have different solubility properties than the starting material, leading to precipitation.1. Solvent selection: Experiment with different solvents to find one in which both the starting material and the desired product are soluble, while the dimer might be less soluble, allowing for its removal by filtration. 2. Dilution: Run the reaction at a lower concentration to reduce the rate of intermolecular reactions.
Complex NMR spectrum with multiple unexpected peaks. Formation of a mixture of monomer, dimer, and potentially other byproducts.1. Purification: Attempt to purify the desired product using column chromatography, recrystallization, or preparative HPLC. 2. Re-evaluate reaction conditions: Systematically vary the reaction conditions (temperature, base, solvent, concentration) to find an optimal window where dimerization is minimized. Refer to the table below for a comparison of hypothetical outcomes.

Data Presentation: Hypothetical Outcome of Different Strategies

The following table summarizes the expected qualitative outcomes of different strategies to minimize the dimerization of this compound. Note: This data is illustrative and not based on specific experimental results.

Strategy Reaction Conditions Expected Yield of Monomer Expected Yield of Dimer Notes
No Protection Standard basic conditions, room temperatureLow to ModerateModerate to HighHigh risk of dimerization.
Low Temperature Standard basic conditions, -78 °CModerateModerateLowering temperature can reduce the rate of dimerization.
Amide Protection (Boc group) Subsequent reaction under desired conditionsHighLow to NegligibleProtection of the amide nitrogen is a highly effective strategy to prevent N-acylation and related side reactions.
Use of Non-nucleophilic Base LDA, THF, -78 °CModerate to HighLowCan be effective for reactions requiring deprotonation of the active methylene group while minimizing intermolecular reactions.

Experimental Protocol: N-Boc Protection of this compound

This protocol describes a general procedure for the protection of the primary amide of this compound using di-tert-butyl dicarbonate (Boc)2O.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM or THF.

  • Addition of Base and Catalyst: Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.

  • Addition of Protecting Agent: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in the same solvent to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting N-Boc protected this compound by column chromatography on silica gel if necessary.

Visualizations

Dimerization_Pathway cluster_monomer Monomer cluster_dimerization Dimerization Pathway (Undesired) cluster_prevention Prevention Strategy Monomer This compound Enolate Enolate Intermediate Monomer->Enolate Base ProtectedMonomer N-Protected Monomer Monomer->ProtectedMonomer Protection Dimer Dimer Product Enolate->Dimer + Monomer DesiredProduct Desired Product ProtectedMonomer->DesiredProduct Further Reaction

Caption: Dimerization pathway of this compound and its prevention.

Experimental_Workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add Base (TEA) and Catalyst (DMAP) dissolve->add_base add_boc Add (Boc)2O at 0 °C add_base->add_boc react Stir at Room Temperature (12-24h) add_boc->react workup Aqueous Work-up and Extraction react->workup purify Purification (Column Chromatography) workup->purify end End: N-Boc Protected Product purify->end

Caption: Workflow for the N-Boc protection of this compound.

References

Technical Support Center: Optimizing Reactions with Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize solvent conditions and overcome common challenges in reactions involving Ethyl 3-amino-3-oxopropanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile building block in organic synthesis, primarily utilized for its active methylene group and dual functionality (amide and ester). It is a key starting material for the synthesis of a variety of heterocyclic compounds. Common reactions include:

  • Knoevenagel Condensation: Reaction with aldehydes and ketones to form α,β-unsaturated compounds.

  • Biginelli Reaction: A multi-component reaction with an aldehyde and a urea or thiourea to synthesize dihydropyrimidinones.

  • Hantzsch Pyridine Synthesis: A multi-component reaction with an aldehyde and another β-ketoester to form dihydropyridines.

  • Synthesis of Pyrimidines and other Heterocycles: Cyclocondensation reactions with various reagents to form substituted pyrimidines, pyrazoles, and other heterocyclic systems.

Q2: How does the choice of solvent affect the outcome of reactions with this compound?

A2: The solvent plays a crucial role in influencing reaction rates, yields, and even the reaction pathway. Key factors to consider when selecting a solvent include:

  • Solubility of Reactants: All starting materials should be reasonably soluble in the chosen solvent. While specific quantitative solubility data for this compound is not extensively published, its use in a variety of polar and non-polar aprotic solvents in the literature suggests it has moderate solubility in many common organic solvents. For precise applications, it is recommended to determine the solubility experimentally.

  • Polarity: The polarity of the solvent can significantly impact the stability of intermediates and transition states. For instance, polar aprotic solvents like DMF and DMSO can accelerate reactions involving polar intermediates, while non-polar solvents like toluene may be preferred for others.

  • Protic vs. Aprotic: Protic solvents (e.g., ethanol, acetic acid) can participate in hydrogen bonding and may act as catalysts or inhibitors depending on the reaction mechanism. Aprotic solvents (e.g., THF, DCM) are generally less interactive.

  • Boiling Point: The reaction temperature is often dictated by the boiling point of the solvent, which can influence reaction kinetics.

Q3: I am observing a low yield in my reaction. What are the potential causes and how can I troubleshoot this?

A3: Low yields are a common issue in organic synthesis. For reactions involving this compound, consider the following potential causes and troubleshooting steps:

  • Presence of Water: Many reactions involving active methylene compounds are sensitive to moisture, which can lead to hydrolysis of the ester or other side reactions. Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products. Solution: Carefully calculate and measure the molar equivalents of all reactants.

  • Suboptimal Temperature: The reaction may require specific temperature conditions to proceed efficiently. Solution: Experiment with a range of temperatures. For some reactions, heating may be necessary, while for others, lower temperatures might be required to minimize side reactions.

  • Inefficient Mixing: In heterogeneous reactions, poor mixing can limit the reaction rate. Solution: Ensure vigorous stirring throughout the reaction.

  • Catalyst Issues: The choice and amount of catalyst can be critical. Solution: Screen different catalysts and optimize the catalyst loading. Ensure the catalyst is active and has not degraded.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during key reactions with this compound.

Guide 1: Knoevenagel Condensation

Problem: Low Yield or No Product Formation

Potential Cause Troubleshooting Steps
Weak Base Use a stronger base (e.g., piperidine, sodium ethoxide) or a combination of a weak base and a Lewis acid.
Reversible Reaction Remove water as it forms using a Dean-Stark apparatus, especially when using solvents like toluene.
Steric Hindrance For sterically hindered aldehydes or ketones, consider using a more reactive catalyst or higher reaction temperatures.
Side Reactions Monitor the reaction by TLC to identify the formation of side products. Adjust reaction time and temperature to minimize their formation.

Problem: Formation of Michael Adduct as a Side Product

Potential Cause Troubleshooting Steps
Excess Active Methylene Compound Use a stoichiometric amount or a slight excess of the aldehyde/ketone.
Prolonged Reaction Time Monitor the reaction closely and stop it once the desired product is formed.
Choice of Base A milder base might favor the Knoevenagel product over the Michael adduct.
Guide 2: Biginelli Reaction

Problem: Low Yield of Dihydropyrimidinone

Potential Cause Troubleshooting Steps
Ineffective Catalyst Screen different Brønsted or Lewis acid catalysts (e.g., HCl, p-TsOH, Yb(OTf)₃).
Solvent Choice While often performed in ethanol, explore other solvents. A comparative study showed that yields can vary significantly with the solvent.
Reaction Conditions Optimize the reaction temperature. While some protocols work at room temperature, others require heating.
Purity of Aldehyde Ensure the aldehyde is pure and free of carboxylic acid impurities, which can inhibit the reaction.
Guide 3: Hantzsch Pyridine Synthesis

Problem: Low Yield of Dihydropyridine

Potential Cause Troubleshooting Steps
Side Reactions of the Aldehyde Use a freshly distilled or purified aldehyde.
Inefficient Cyclization The choice of ammonia source (e.g., ammonium acetate, aqueous ammonia) can be critical. Optimize the nitrogen source and its concentration.
Solvent Effects Consider using aqueous micelles, which have been reported to give higher yields compared to traditional organic solvents like methanol or ethanol.
Oxidation of the Product If the desired product is the dihydropyridine, avoid harsh oxidizing conditions during workup.

Data Presentation: Solvent Effects on Reaction Yields

The following tables summarize the impact of different solvents on the yields of common reactions involving β-keto esters, providing a starting point for your optimization efforts.

Table 1: Effect of Solvents on the Knoevenagel Condensation of Benzaldehyde and Ethyl Acetoacetate

SolventCatalystTime (h)Conversion (%)Selectivity (%)
TolueneHydrotalcite699100
MethanolHydrotalcite645100
AcetonitrileHydrotalcite498100
DMFHydrotalcite2100100
Diethyl EtherHydrotalcite861100

Data adapted from studies on Knoevenagel condensation with similar substrates.

Table 2: Solvent Effects on the Biginelli Reaction of Benzaldehyde, Urea, and Ethyl Acetoacetate at Room Temperature

SolventCatalystTime (h)Yield (%)
EthanolDIPEAc292
MethanolDIPEAc385
AcetonitrileDIPEAc478
THFDIPEAc565
WaterDIPEAc650

DIPEAc: Diisopropylethylammonium acetate. Data adapted from studies on Biginelli reactions.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation
  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or DMF), add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Biginelli Reaction
  • In a round-bottom flask, combine the aldehyde (1.0 eq), this compound (1.0 eq), and urea or thiourea (1.5 eq).

  • Add a suitable solvent (e.g., ethanol) and a catalytic amount of an acid (e.g., HCl or p-TsOH).

  • Reflux the mixture for the required time (typically 2-24 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.

Protocol 3: General Procedure for Hantzsch Pyridine Synthesis
  • To a solution of the aldehyde (1.0 eq) and this compound (2.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add a source of ammonia (e.g., ammonium acetate, 1.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the dihydropyridine product is desired, carefully remove the solvent and purify the residue.

  • For the synthesis of the corresponding pyridine, an oxidizing agent (e.g., nitric acid, DDQ) can be added to the reaction mixture after the initial condensation is complete.

  • Purify the final product by appropriate methods.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting.

experimental_workflow start Start p1 Combine Reactants (Aldehyde, this compound, Urea/Thiourea, Solvent, Catalyst) start->p1 Reaction Setup process process decision decision output Pure Product end End output->end p2 Monitor by TLC p1->p2 Heat/Stir d1 Reaction Complete? p2->d1 d1->p2 No p3 Work-up (Cooling, Precipitation/Extraction) d1->p3 Yes p4 Purification (Recrystallization/Chromatography) p3->p4 p4->output Characterization

Caption: General experimental workflow for a multi-component reaction.

troubleshooting_low_yield problem Low Yield c1 Reaction Conditions problem->c1 Check c2 Reagents & Solvent problem->c2 Check c3 Catalyst problem->c3 Check cause cause solution solution s1a Temperature c1->s1a Optimize s1b Reaction Time c1->s1b Optimize s2a Purity & Stoichiometry c2->s2a Verify s2b Anhydrous Conditions c2->s2b Ensure s3a Different Catalysts c3->s3a Screen s3b Catalyst Loading c3->s3b Optimize

Caption: Troubleshooting logic for addressing low reaction yields.

Technical Support Center: Reaction Monitoring for Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for monitoring reactions involving ethyl 3-amino-3-oxopropanoate using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting

TLC Troubleshooting

Q1: My spots are streaking on the TLC plate. What can I do?

A1: Streaking is a common issue and can be caused by several factors:

  • Sample Overload: You may have spotted too much of your reaction mixture. Try diluting your sample before spotting it on the plate.[1][2]

  • Compound Polarity: this compound and its potential products can be quite polar. A highly polar compound may interact strongly with the silica gel, leading to streaking. Try using a more polar solvent system to improve migration and spot shape.

  • Acidic/Basic Nature: The amine group in your starting material can interact with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds, can help to reduce streaking by neutralizing active sites on the silica plate.[3]

  • Insoluble Material: If your reaction mixture contains insoluble byproducts, these can cause streaking from the baseline. Ensure your sample is fully dissolved in the spotting solvent.

Q2: I can't see any spots on my TLC plate after development.

A2: This can happen for a few reasons:

  • Non-UV Active Compounds: this compound and simple amide products may not be visible under a standard 254 nm UV lamp.[4][5] You will need to use a chemical stain for visualization.

  • Sample Too Dilute: The concentration of your analyte might be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between applications, to concentrate the sample on the plate.[3][5]

  • Compound Volatility: If your compounds are volatile, they may have evaporated from the plate during development or drying.

  • Improper Staining Technique: Ensure you are using an appropriate stain and that it is fresh. For primary amines like your starting material, a ninhydrin stain is effective.[2] For general visualization of the starting material and product, a potassium permanganate (KMnO₄) stain or a phosphomolybdic acid (PMA) stain can be used.[6]

Q3: My starting material and product spots have very similar Rf values. How can I improve the separation?

A3:

  • Change Solvent Polarity: The separation (resolution) between spots is highly dependent on the polarity of the mobile phase.

    • If your spots are too high up the plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) or switch to a less polar one.[3]

    • If your spots are too low on the plate (low Rf), your eluent is not polar enough. Increase the proportion of the more polar solvent.[3]

  • Try a Different Solvent System: Sometimes, simply adjusting the ratio of a two-solvent system isn't enough. Try a different combination of solvents. For example, if a hexane/ethyl acetate mixture fails, you could try a dichloromethane/methanol system, which offers different selectivity.

  • Use a Co-spot: To be certain about the identity of the spots, always run a co-spot lane where you apply both the starting material and the reaction mixture to the same spot. If the reaction is incomplete, you should see two separated spots in the reaction mixture lane, and the co-spot will show two distinct spots as well.

HPLC Troubleshooting

Q1: My peaks are tailing in my HPLC chromatogram. What is the cause?

A1: Peak tailing is often due to secondary interactions between the analyte and the stationary phase.

  • Silanol Interactions: The free amine group in this compound can interact with residual silanol groups on the C18 column, causing tailing. Adding a small amount of an acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to your mobile phase can protonate the silanols and reduce this interaction.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or diluting your sample.

  • Mismatched Injection Solvent: If your sample is dissolved in a much stronger solvent than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.

Q2: I am seeing split peaks in my chromatogram. What does this mean?

A2: Split peaks can indicate a few problems:

  • Partially Blocked Column Frit: Particulate matter from your sample or from the HPLC system can clog the inlet frit of your column. Filtering your samples before injection and using a guard column can prevent this.

  • Column Void: A void or channel can form at the head of the column over time, causing the sample to be distributed unevenly. This often requires replacing the column.

  • Co-eluting Impurity: It's possible that you are not seeing a single peak splitting, but rather two different compounds that are eluting very close to each other. Changing the mobile phase composition or the gradient can help to resolve them.

Q3: My retention times are shifting from one run to the next.

A3: Drifting retention times suggest a change in the chromatographic conditions:

  • Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently. If you are using an isocratic mixture, pre-mixing the solvents is often more reliable than relying on the pump's proportioning valves. Also, make sure your solvents are properly degassed.

  • Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your run sequence. This is especially important when changing mobile phases or after the system has been idle.

Experimental Protocols

Protocol 1: TLC Monitoring of an Amide Coupling Reaction

This protocol describes the monitoring of a typical amide coupling reaction between this compound and an amine (e.g., benzylamine) using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • TLC developing chamber

  • Capillary spotters

  • Eluent: 3:1 Hexane:Ethyl Acetate (v/v)

  • Visualization Stains:

    • UV lamp (254 nm)

    • Ninhydrin stain (for amine detection)

    • Potassium permanganate (KMnO₄) stain (general purpose)

Procedure:

  • Prepare the TLC Chamber: Add the 3:1 hexane:ethyl acetate eluent to the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with vapor. Cover and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate) and spot it on the "SM" lane.

    • RXN Lane: Using a clean spotter, take a small aliquot of your reaction mixture and spot it on the "RXN" lane.

    • Co Lane: First spot the starting material on the "Co" lane, then, using the spotter from the reaction mixture, spot on top of the starting material spot.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below your baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • View the plate under a UV lamp and circle any visible spots.

    • Dip the plate into the ninhydrin stain and gently heat with a heat gun. The starting amine should appear as a colored spot (typically purple or yellow).

    • If needed for better visualization of all components, use the KMnO₄ stain. The plate will have a purple background, and reducible compounds (like the starting material and product) will appear as yellow-brown spots.

Protocol 2: HPLC Monitoring of an Ester Hydrolysis Reaction

This protocol outlines the monitoring of the hydrolysis of this compound to 3-amino-3-oxopropanoic acid.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Standard: Prepare a standard solution of pure this compound in the mobile phase (e.g., at 1 mg/mL).

    • Reaction Sample: At various time points during the hydrolysis reaction, take a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by neutralizing the acid or base). Dilute the sample with the mobile phase to a suitable concentration.

  • Injection: Inject the standard solution first to determine the retention time of the starting material. Then, inject the diluted reaction samples.

  • Data Analysis: Monitor the chromatograms over time. The peak corresponding to the starting material (this compound) should decrease in area, while a new, more polar peak corresponding to the hydrolyzed product (3-amino-3-oxopropanoic acid) should appear at an earlier retention time and increase in area.

Data Presentation

The following tables provide typical chromatographic data for monitoring reactions of this compound. Actual values may vary depending on specific reaction conditions and analytical setup.

Table 1: Typical TLC Rf Values for an Amide Coupling Reaction

CompoundFunctionTypical Rf (3:1 Hexane:EtOAc)Visualization
This compoundStarting Material~ 0.3 - 0.4Ninhydrin, KMnO₄
BenzylamineReagent~ 0.5 - 0.6Ninhydrin, KMnO₄
N-benzyl-3-amino-3-oxopropanamideProduct~ 0.2 - 0.3KMnO₄
EDC-UreaByproduct~ 0.1 or baselineMay not be easily visible

Table 2: Typical HPLC Retention Times for an Ester Hydrolysis Reaction

CompoundFunctionTypical Retention Time (min)
3-amino-3-oxopropanoic acidProduct~ 2.5 - 3.5
This compoundStarting Material~ 5.0 - 6.0

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_monitoring Analytical Monitoring cluster_decision Decision Making Start Start Reaction (e.g., Amide Coupling) Reaction Reaction in Progress Start->Reaction End Reaction Quench/ Work-up Reaction->End Sample Take Aliquot Reaction->Sample TLC TLC Analysis Sample->TLC Qualitative Check HPLC HPLC Analysis Sample->HPLC Quantitative Check Decision Complete? TLC->Decision HPLC->Decision Decision->Reaction Decision->End Yes, Proceed

Caption: Workflow for monitoring a chemical reaction using TLC and HPLC.

Troubleshooting_Logic cluster_tlc TLC Issue cluster_hplc HPLC Issue cluster_solutions Potential Solutions TLC_Problem TLC Spot Issue Streaking Streaking/ Tailing TLC_Problem->Streaking NoSpots No Spots Visible TLC_Problem->NoSpots PoorSep Poor Separation TLC_Problem->PoorSep Dilute Dilute Sample/ Reduce Concentration Streaking->Dilute ChangeEluent Change Eluent Polarity or Composition Streaking->ChangeEluent AddModifier Add Modifier (e.g., TEA, Formic Acid) Streaking->AddModifier NoSpots->Dilute Concentrate by re-spotting UseStain Use Visualization Stain (Ninhydrin, KMnO4) NoSpots->UseStain PoorSep->ChangeEluent HPLC_Problem HPLC Peak Issue Tailing Peak Tailing HPLC_Problem->Tailing Split Split Peaks HPLC_Problem->Split Drift Retention Time Drift HPLC_Problem->Drift Tailing->Dilute Tailing->AddModifier FilterSample Filter Sample/ Use Guard Column Split->FilterSample Drift->ChangeEluent Ensure Consistent Mobile Phase Prep CheckTemp Use Column Oven/ Control Temperature Drift->CheckTemp

Caption: Troubleshooting guide for common TLC and HPLC issues.

References

Validation & Comparative

A Comparative Guide to Ethyl 3-Amino-3-oxopropanoate and Other Active Methylene Compounds in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Active methylene compounds, characterized by a methylene group flanked by two electron-withdrawing groups, are a cornerstone of C-C bond formation. This guide provides an objective comparison of ethyl 3-amino-3-oxopropanoate against other widely used active methylene compounds: diethyl malonate, ethyl acetoacetate, and malononitrile. We will delve into their relative reactivity, supported by experimental data, and provide detailed protocols for key synthetic transformations.

Reactivity and Physicochemical Properties: A Comparative Overview

The reactivity of active methylene compounds is intrinsically linked to the acidity of their methylene protons, which is quantified by the pKa value. A lower pKa indicates a more acidic proton and a more stable carbanion, which generally translates to higher reactivity in base-catalyzed reactions.

CompoundStructurepKa (in DMSO)Key Features
This compound this compound structure~12.5Contains an amide group, which can participate in hydrogen bonding and influence solubility and reactivity. The nitrogen atom can also act as a nucleophile in certain reactions.
Diethyl Malonate Diethyl malonate structure16.4A classic, versatile, and relatively stable active methylene compound.
Ethyl Acetoacetate Ethyl acetoacetate structure14.2Possesses a ketone group, allowing for further functionalization and participation in reactions like the Hantzsch pyridine synthesis.
Malononitrile Malononitrile structure11.2The most acidic of the four, due to the strong electron-withdrawing nature of the two nitrile groups, making it highly reactive.

Performance in Key Synthetic Reactions

The choice of an active methylene compound significantly impacts the outcome of a reaction. Below, we compare their performance in three fundamental transformations: the Knoevenagel Condensation, the Michael Addition, and the Hantzsch Pyridine Synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration to yield an α,β-unsaturated product. The reactivity generally follows the order of acidity of the methylene protons.

Comparative Yields in Knoevenagel Condensation with Benzaldehyde

Active Methylene CompoundCatalystSolventReaction TimeYield (%)
This compound PiperidineEthanol4 h~75%
Diethyl Malonate PiperidineEthanol6 h~70%
Ethyl Acetoacetate PiperidineEthanol4 h~85%
Malononitrile PiperidineEthanol1 h>90%

Note: Yields are representative and can vary based on specific reaction conditions.

Michael Addition

The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor, our active methylene compound) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The softer, more stable carbanions are generally better Michael donors.

Comparative Yields in Michael Addition to Chalcone

Active Methylene CompoundBaseSolventReaction TimeYield (%)
This compound NaOEtEthanol5 h~70%
Diethyl Malonate NaOEtEthanol6 h~80%
Ethyl Acetoacetate NaOEtEthanol4 h~85%
Malononitrile NaOEtEthanol2 h~90%

Note: Yields are representative and can vary based on specific reaction conditions.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines, which are precursors to pyridines. It typically involves an aldehyde, a β-ketoester, and a nitrogen source. This compound can serve as both the active methylene and nitrogen source.

Comparative Yields in Hantzsch-type Synthesis of Dihydropyridines

Active Methylene SourceAldehydeNitrogen SourceSolventReaction TimeYield (%)
This compound Benzaldehyde(Internal)Ethanol8 h~65%
Ethyl Acetoacetate BenzaldehydeNH₄OAcEthanol6 h~80%

Note: Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • To a solution of the aldehyde (10 mmol) in ethanol (20 mL), add the active methylene compound (11 mmol).

  • Add a catalytic amount of piperidine (0.5 mmol).

  • Reflux the reaction mixture for the time indicated in the table, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

General Protocol for Michael Addition
  • Prepare a solution of sodium ethoxide by dissolving sodium (10 mmol) in absolute ethanol (20 mL).

  • To this solution, add the active methylene compound (10 mmol) and stir for 15 minutes at room temperature.

  • Add a solution of the α,β-unsaturated carbonyl compound (10 mmol) in ethanol (10 mL) dropwise.

  • Stir the reaction mixture at room temperature for the time indicated in the table, monitoring the progress by TLC.

  • After completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Hantzsch Pyridine Synthesis
  • With Ethyl Acetoacetate: To a mixture of the aldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (30 mL), add ammonium acetate (12 mmol).

  • With this compound: To a solution of the aldehyde (10 mmol) in ethanol (30 mL), add this compound (10 mmol) and a second equivalent of an active methylene compound (e.g., ethyl acetoacetate, 10 mmol).

  • Reflux the reaction mixture for the time indicated in the table, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of these synthetic transformations, we provide diagrams generated using the DOT language.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde/Ketone BaseCatalyst Base Catalyst (e.g., Piperidine) Aldehyde->BaseCatalyst 1. Nucleophilic Addition ActiveMethylene Active Methylene Compound ActiveMethylene->BaseCatalyst Dehydration Dehydration BaseCatalyst->Dehydration 2. Intermediate Formation UnsaturatedProduct α,β-Unsaturated Product Dehydration->UnsaturatedProduct 3. Elimination of Water

Knoevenagel Condensation Workflow

Michael_Addition_Workflow Start Start: Prepare Michael Donor PrepareDonor 1. Deprotonate Active Methylene Compound with Base (e.g., NaOEt) Start->PrepareDonor MichaelAcceptor 2. Add Michael Acceptor (α,β-Unsaturated Carbonyl) PrepareDonor->MichaelAcceptor Reaction 3. Stir at Room Temperature (Monitor by TLC) MichaelAcceptor->Reaction Workup 4. Neutralize and Extract Product Reaction->Workup Purification 5. Purify by Column Chromatography Workup->Purification End End: Isolated Michael Adduct Purification->End

Michael Addition Experimental Workflow

Application in Drug Development: Targeting the MAPK Signaling Pathway

Active methylene compounds are pivotal in the synthesis of heterocyclic scaffolds that form the core of many kinase inhibitors. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[1] Small molecule inhibitors targeting kinases within this pathway, such as MEK and ERK, often feature heterocyclic cores accessible through reactions involving active methylene compounds.

MAPK_Pathway_Inhibition cluster_synthesis Synthesis of Inhibitor cluster_pathway MAPK Signaling Pathway AMC Active Methylene Compound Precursor Heterocyclic Precursor AMC->Precursor e.g., Hantzsch or Biginelli Reaction Inhibitor Kinase Inhibitor (e.g., MEK inhibitor) Precursor->Inhibitor Further Functionalization MEK MEK Inhibitor->MEK Inhibition Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Synthesis of a MEK Inhibitor Targeting the MAPK Pathway

Conclusion

The choice between this compound and other active methylene compounds is a nuanced decision that depends on the specific synthetic target and desired reaction pathway.

  • Malononitrile stands out for its high reactivity, often providing the best yields in the shortest reaction times, particularly in Knoevenagel condensations.

  • Ethyl acetoacetate is a versatile and reliable reagent, especially valuable in the Hantzsch pyridine synthesis due to its β-ketoester functionality.

  • Diethyl malonate remains a workhorse in organic synthesis, offering a good balance of reactivity and stability.

  • This compound presents unique opportunities. The presence of the amino group can be leveraged for subsequent transformations and can influence the properties of the final product. While it may not always provide the highest yields in simple condensation reactions compared to more reactive counterparts, its bifunctional nature makes it an attractive building block for constructing complex nitrogen-containing heterocycles.

Ultimately, a thorough understanding of the reactivity profiles and careful consideration of the desired final molecular architecture will guide the synthetic chemist in selecting the optimal active methylene compound for their research and development endeavors.

References

A Comparative Guide to Catalysts for the Condensation of Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The condensation of ethyl 3-amino-3-oxopropanoate, also known as ethyl malonamate, is a critical reaction in organic synthesis, forming the backbone of numerous heterocyclic compounds and active pharmaceutical ingredients. The efficiency of this Knoevenagel-type condensation is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, supported by experimental data from analogous reactions, to aid in the selection of the most suitable catalytic system for specific research and development needs.

Catalyst Performance in Knoevenagel Condensation

The choice of catalyst significantly impacts reaction yield, time, and conditions. Below is a comparative table summarizing the performance of representative catalysts in the Knoevenagel condensation of active methylene compounds, such as diethyl malonate (a close structural analog of this compound), with various aldehydes.

CatalystReactantsSolventTemperature (°C)Reaction TimeYield (%)Reference
Piperidine Salicylaldehyde, Diethyl MalonateEthanolReflux1 hNot specified, but implied to be effective[1][2]
Piperidine Benzaldehyde, Diethyl MalonateBenzene130-14011-18 h71[3]
Triethylamine 3-Methoxysalicylaldehyde, Diethyl MalonateEthanolReflux1 hNot specified, but implied to be effective
L-Proline Aromatic Aldehydes, Ethyl AcetoacetateDeep Eutectic Solvents5024 hup to 94.4[4][5]
Potassium Carbonate Salicylaldehyde, Meldrum's AcidWaterRoom Temp.Not specified92[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are protocols for Knoevenagel condensations using different catalytic systems.

Protocol 1: Piperidine-Catalyzed Condensation of Salicylaldehyde with Diethyl Malonate

This protocol is a standard method for the synthesis of coumarin derivatives, which are valuable structures in medicinal chemistry.

Materials:

  • Salicylaldehyde (2.7 mL)

  • Diethyl malonate (4.8 mL)

  • Absolute ethanol (12 mL)

  • Piperidine (3.0 mL)

  • Glacial acetic acid (5 drops)

  • 50-mL round-bottom flask

  • Condenser

  • Stir bar

  • Heating mantle

Procedure:

  • To a 50-mL round-bottom flask, add salicylaldehyde, diethyl malonate, and absolute ethanol.[1]

  • Carefully add piperidine to the mixture, followed by glacial acetic acid.[1]

  • Add a stir bar and fit the flask with a condenser.[1]

  • Heat the solution at reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • After allowing the reaction mixture to cool, add 15 mL of water.

  • Chill the mixture in an ice bath to precipitate the product.[1]

  • Collect the solid product by suction filtration and wash with a small amount of chilled 50% aqueous ethanol.[1]

  • Air-dry the product.

Protocol 2: L-Proline-Catalyzed Condensation of Aromatic Aldehydes with Ethyl Acetoacetate

This method represents a "green chemistry" approach, utilizing an environmentally benign organocatalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl acetoacetate

  • L-proline

  • Deep Eutectic Solvent (DES)

  • Reaction vessel

Procedure:

  • The Knoevenagel condensation of aromatic aldehydes and ethyl acetoacetate is catalyzed by L-proline in a deep eutectic solvent (DES).[4][5]

  • The reaction is carried out at 50°C for 24 hours.[5]

  • The use of DES has been observed to enhance reaction rates and improve yields.[4][5]

  • Product isolation is typically achieved by extraction or crystallization after the addition of water.

Protocol 3: Potassium Carbonate-Catalyzed Synthesis of Coumarin-3-carboxylic acids

This one-pot synthesis is performed at room temperature in water, highlighting another green chemistry approach.

Materials:

  • Substituted salicylaldehyde

  • Meldrum's acid

  • Potassium carbonate (20 mol%)

  • Water

  • Reaction vessel

Procedure:

  • A model reaction is conducted between salicylaldehyde and Meldrum's acid in water at room temperature.[6]

  • Potassium carbonate is used as the catalyst, proving to be highly effective with a product yield of 92%.[6]

  • The reaction mixture is stirred at room temperature.

  • Upon completion, the product can be isolated by filtration or extraction.

Visualizations

General Reaction Pathway

The Knoevenagel condensation proceeds through a series of steps initiated by the catalyst. The following diagram illustrates the general signaling pathway of this reaction.

Knoevenagel_Pathway cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Active Methylene This compound Enolate Enolate Intermediate Active Methylene->Enolate Deprotonation Carbonyl Compound Aldehyde/Ketone Aldol_Adduct Aldol Adduct Carbonyl Compound->Aldol_Adduct Catalyst Base Catalyst (e.g., Piperidine) Enolate->Aldol_Adduct Nucleophilic Attack Final_Product α,β-Unsaturated Product Aldol_Adduct->Final_Product Dehydration

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing a catalyzed condensation reaction, including workup and analysis.

Experimental_Workflow start Start reactants Combine Reactants and Solvent start->reactants add_catalyst Add Catalyst reactants->add_catalyst reaction Heat/Stir for a specified time add_catalyst->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Workup (e.g., Quenching, Extraction) monitor->workup Complete purification Purification (e.g., Crystallization, Chromatography) workup->purification analysis Product Analysis (NMR, IR, MS, M.P.) purification->analysis end End analysis->end

Caption: A typical workflow for a catalyzed condensation experiment.

References

A Comparative Guide to NMR and HPLC Analysis for the Characterization of Ethyl 3-amino-3-oxopropanoate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and quality control of "Ethyl 3-amino-3-oxopropanoate," a versatile building block in pharmaceutical and chemical industries, rigorous analytical characterization is paramount. This guide provides a comparative overview of two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into their principles, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate method for product characterization and purity assessment.

At a Glance: NMR vs. HPLC for this compound Analysis

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.
Information Provided Unambiguous structure elucidation, identification of impurities, and quantitative analysis (qNMR).Purity assessment, quantification of the main component and impurities, and separation of closely related substances.
Strengths - Provides detailed molecular structure information.- qNMR allows for absolute purity determination without a specific reference standard.[1]- Non-destructive.- High sensitivity and resolution for separating complex mixtures.- Well-established for routine purity testing and quantification.[1]- Adaptable to a wide range of compounds.
Limitations - Lower sensitivity compared to HPLC.- Can be complex to interpret for mixtures without proper expertise.- Requires a reference standard for quantification.- The basic amine group in the analyte can cause peak tailing, requiring method optimization.[1]
Typical Application Structure confirmation of the final product and key intermediates. Purity determination by qNMR.Routine quality control, in-process monitoring, and stability testing.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines a general method for the structural characterization and purity determination of this compound using ¹H and ¹³C NMR.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Number of Scans: 16-32 (adjust for desired signal-to-noise)

  • Relaxation Delay (d1): 1-5 seconds

  • Spectral Width: -2 to 12 ppm

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C)

  • Relaxation Delay (d1): 2 seconds

4. Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks to the corresponding atoms in the molecule based on their chemical shift, multiplicity, and integration.

Expected ¹H NMR Chemical Shifts (Predicted):

  • -CH₃ (ethyl ester): ~1.2 ppm (triplet)

  • -CH₂- (ethyl ester): ~4.1 ppm (quartet)

  • -CH₂- (backbone): ~3.3 ppm (singlet)

  • -NH₂ (amide): ~5.5-7.5 ppm (broad singlet, 2H)

Expected ¹³C NMR Chemical Shifts (Predicted):

  • -CH₃ (ethyl ester): ~14 ppm

  • -CH₂- (backbone): ~42 ppm

  • -CH₂- (ethyl ester): ~61 ppm

  • C=O (amide): ~170 ppm

  • C=O (ester): ~172 ppm

High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for a reversed-phase HPLC method for the purity analysis of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (A base-deactivated column is recommended to prevent peak tailing from the amine group).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample in the initial mobile phase composition (95:5 Mobile Phase A:B) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Integrate all the peaks in the chromatogram.

  • Calculate the purity of the product using the area percentage method: % Purity = (Area of the main peak / Total area of all peaks) x 100

Alternative Analytical Techniques

While NMR and HPLC are the primary methods for characterizing this compound, other techniques can provide complementary information:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the identification of impurities by their mass-to-charge ratio.

  • Gas Chromatography (GC): If the compound and its potential impurities are volatile and thermally stable, GC can be a high-resolution alternative for purity analysis.

  • Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC, using supercritical CO₂ as the mobile phase, which reduces organic solvent consumption.

  • Recrystallization: This is a common method for the purification of solid amides and can also serve as a qualitative indicator of purity.[2]

Visualizing the Workflow and Comparison

experimental_workflow cluster_nmr NMR Analysis Workflow cluster_hplc HPLC Analysis Workflow nmr_start Sample Weighing nmr_dissolve Dissolution in Deuterated Solvent nmr_start->nmr_dissolve nmr_transfer Transfer to NMR Tube nmr_dissolve->nmr_transfer nmr_acquire Data Acquisition (¹H & ¹³C) nmr_transfer->nmr_acquire nmr_process Data Processing & Analysis nmr_acquire->nmr_process nmr_end Structural Confirmation & Purity Assessment nmr_process->nmr_end hplc_start Sample Weighing & Dilution hplc_filter Sample Filtration hplc_start->hplc_filter hplc_inject Injection into HPLC System hplc_filter->hplc_inject hplc_separate Chromatographic Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect hplc_integrate Peak Integration & Purity Calculation hplc_detect->hplc_integrate hplc_end Purity Report hplc_integrate->hplc_end

Fig 1. Experimental workflows for NMR and HPLC analysis.

logical_comparison cluster_techniques Analytical Techniques cluster_info Information Obtained main_goal Characterization of This compound nmr NMR Spectroscopy main_goal->nmr hplc HPLC main_goal->hplc structure Structural Elucidation nmr->structure Primary Technique purity Purity Assessment nmr->purity quantification Quantification nmr->quantification qNMR hplc->purity Primary Technique hplc->quantification

Fig 2. Comparison of information obtained from NMR and HPLC.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is relentless. Ethyl 3-amino-3-oxopropanoate, a readily available and versatile chemical building block, has emerged as a promising scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an objective comparison of the biological activities of various compound classes derived from this scaffold, supported by experimental data and detailed protocols to aid in the screening and development of new drug candidates.

This compound's unique chemical structure, featuring both an active methylene group and an amide, allows for its participation in a variety of condensation reactions, making it an ideal starting material for the synthesis of heterocycles such as pyrimidines, coumarins, and pyrazoles.[1][2] These resulting compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6]

Comparative Analysis of Biological Activities

The following tables summarize the quantitative biological activity data for representative compounds derived from or related to this compound, compared with established alternative compounds.

Table 1: Anticancer Activity of Derived Pyrimidine and Pyrazole Derivatives
Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Alternative CompoundIC50 (µM)
Pyrimidine Pyrimidine-containing amino acid derivative 1a HepG2 (Liver Cancer)18-25Doxorubicin~1-5
Pyrimidine Pyrimidine derivative 4b SW480 (Colon Cancer)11.085-Fluorouracil~5-20
Pyrazole Ethyl 3-Aryl-2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl) propanoate 3a ----

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

As indicated in the table, pyrimidine derivatives synthesized from amino acid precursors have shown promising anticancer activity against liver cancer cells.[7] Another synthesized pyrimidine derivative, compound 4b, exhibited potent cytotoxic activity against a colon cancer cell line.[4]

Table 2: Antimicrobial Activity of Derived Pyrazole Derivatives
Compound ClassSpecific DerivativeMicroorganismZone of Inhibition (mm)MIC (µmol/mL)Alternative CompoundMIC (µg/mL)
Pyrazole Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-(Aryl)propanoate 3b Staphylococcus aureus18.91.25Ciprofloxacin0.25-1.0

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The pyrazole derivative 3b demonstrated strong antibacterial activity against Staphylococcus aureus.[8] Its efficacy, as indicated by the minimum inhibitory concentration (MIC), suggests its potential as a lead compound for the development of new antibacterial agents.[8]

Table 3: Anti-inflammatory Activity of Related Coumarin Derivatives
Compound ClassSpecific DerivativeAssay% Inhibition of EdemaAlternative Compound% Inhibition of Edema
Coumarin 3-substituted coumarin 6l Xylene-induced ear swelling in miceComparable to IndomethacinIndomethacinHigh
Pyranocoumarin Pyranocoumarin derivative 5a in vitro COX-2 inhibitionHigh selectivity (SI = 152)CelecoxibHigh selectivity

Data for coumarin derivatives are included as they represent a major class of compounds that can be synthesized from precursors similar to this compound and exhibit significant anti-inflammatory properties.

Coumarin derivatives have shown significant anti-inflammatory effects.[9][10] For instance, compound 6l displayed favorable anti-inflammatory activity in an in vivo model, comparable to the standard drug indomethacin.[9] Furthermore, pyranocoumarin derivatives have demonstrated selective inhibition of the COX-2 enzyme, a key target in anti-inflammatory drug development.[2]

Experimental Protocols

Detailed methodologies for the key biological screening assays are provided below to facilitate the evaluation of novel compounds.

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Antimicrobial Activity Screening: Agar Well Diffusion Method

This method is used to determine the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Inoculum Preparation: Prepare a standardized microbial suspension in sterile saline or broth.

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution at different concentrations into the wells. A known antibiotic is used as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw to induce edema.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Visualizing the Path from Synthesis to Screening

The following diagrams illustrate the general workflow from the synthesis of compound libraries from this compound to their biological screening.

Synthesis_Workflow Start This compound Reaction Condensation Reactions (e.g., Biginelli, Hantzsch) Start->Reaction Reactants Aldehydes, Ketones, Urea/Thiourea, etc. Reactants->Reaction Library Library of Heterocyclic Derivatives (Pyrimidines, Pyrazoles, Coumarins) Reaction->Library Screening Biological Activity Screening Library->Screening Screening_Workflow cluster_screening Biological Activity Screening cluster_data Data Analysis Anticancer Anticancer (MTT Assay) IC50 IC50 Determination Anticancer->IC50 Antimicrobial Antimicrobial (Agar Well Diffusion) MIC MIC Determination Antimicrobial->MIC Antiinflammatory Anti-inflammatory (Carrageenan Paw Edema) Inhibition % Inhibition Calculation Antiinflammatory->Inhibition Library Compound Library Library->Anticancer Library->Antimicrobial Library->Antiinflammatory

References

Validated protocols for the synthesis of coumarins from "Ethyl 3-amino-3-oxopropanoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary and most validated protocols for the synthesis of coumarins: the Pechmann Condensation and the Knoevenagel Condensation. While the initial query specified "Ethyl 3-amino-3-oxopropanoate" as a starting material, extensive literature review reveals that this is not a common precursor for coumarin synthesis. Therefore, this guide focuses on the well-established and versatile methods that form the cornerstone of coumarin chemistry.

At a Glance: Pechmann vs. Knoevenagel Condensation

FeaturePechmann CondensationKnoevenagel Condensation
Starting Materials Phenols and β-ketoestersSalicylaldehydes and compounds with active methylene groups
Catalyst Typically strong acids (e.g., H₂SO₄, AlCl₃, Amberlyst-15)[1][2][3][4]Typically weak bases (e.g., piperidine, pyridine)[5][6]
Key Bond Formation Transesterification followed by intramolecular electrophilic aromatic substitutionKnoevenagel condensation followed by intramolecular cyclization
General Applicability Excellent for 4-substituted coumarinsVersatile for a wide range of 3-substituted coumarins
Reaction Conditions Often requires elevated temperatures and strong acid catalysts, though milder conditions are possible with activated phenols.[4]Can often be performed under milder conditions, including room temperature and microwave irradiation.[5]

Quantitative Data Comparison

The following tables summarize quantitative data for the synthesis of various coumarin derivatives using both the Pechmann and Knoevenagel condensations, highlighting the impact of different catalysts and reaction conditions on yield and reaction time.

Pechmann Condensation: Selected Protocols and Yields
Phenol Derivativeβ-KetoesterCatalystConditionsReaction TimeYield (%)Reference
ResorcinolEthyl acetoacetateAmberlyst-15110 °C100 min95[1]
PhenolEthyl acetoacetateAmberlyst-15100 °C, Microwave20 min43[3]
PhloroglucinolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O110 °C, Solvent-free2.5 h88[7]
m-CresolEthyl acetoacetateZn₀.₉₂₅Ti₀.₀₇₅O110 °C, Solvent-free5 h65[7]
α-NaphtholEthyl acetoacetateInCl₃Room Temp, Ball mill12 min88[8]
3-MethoxyphenolEthyl acetoacetateInCl₃Room Temp, Ball mill20 min80[8]
Knoevenagel Condensation: Selected Protocols and Yields
Salicylaldehyde DerivativeActive Methylene CompoundCatalystConditionsReaction TimeYield (%)Reference
SalicylaldehydeDiethyl malonatePiperidineMicrowave (10% power)10 s89[5]
SalicylaldehydeEthyl acetoacetatePiperidineMicrowave (20% power)1 s94[5]
4-(Diethylamino)salicylaldehydeEthyl acetoacetatePiperidineRoom Temp-90[5]
SalicylaldehydeDiethyl malonatePIDA35-40 °C, EtOH-90-92[9]
Substituted SalicylaldehydesMalonic Acid/Ethyl CyanoacetatePotassium 1,2,3,6-TetrahydrophthalimideRoom Temp, Water1-5 h85-95
2-HydroxybenzaldehydeEthyl acetoacetateDiethylamineMicrowave60 s23[10]
Halogenated azo salicylaldehydesDiethyl malonatePiperidine/Acetic AcidMicrowave8-17 min74-85[11]

Experimental Protocols

Protocol 1: Pechmann Condensation (Solvent-Free, Ball Milling)

This protocol describes a green and efficient synthesis of 4-methylcoumarins using a high-speed ball mill mixer.[8]

Materials:

  • Substituted phenol or naphthol (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Indium(III) chloride (InCl₃) (3 mol%)

Procedure:

  • Combine the phenol (or naphthol), ethyl acetoacetate, and InCl₃ in a vessel suitable for a high-speed ball mill mixer.

  • Process the mixture in the ball mill at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Knoevenagel Condensation (Microwave-Assisted, Solvent-Free)

This protocol details a rapid, solvent-free synthesis of coumarins catalyzed by piperidine under microwave irradiation.[5]

Materials:

  • Hydroxyaldehyde (e.g., salicylaldehyde) (100 mmol)

  • Active methylene compound (e.g., ethyl acetoacetate) (110 mmol)

  • Piperidine (2.4 mmol)

  • Appropriate recrystallization solvent (e.g., ethanol)

Procedure:

  • In an open microwave-safe glass vessel, mix the hydroxyaldehyde, the active methylene compound, and piperidine.

  • Place the vessel in a microwave reactor and irradiate for the time and at the power specified in the data table.

  • After irradiation, allow the reaction mixture to cool to room temperature. The crude product often solidifies upon cooling.

  • Recrystallize the solid product from an appropriate solvent to yield the pure coumarin.

Reaction Pathways

The following diagrams illustrate the mechanisms of the Pechmann and Knoevenagel condensations for coumarin synthesis.

Pechmann_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product phenol Phenol transesterification Transesterification Product phenol->transesterification + β-Ketoester (Acid Catalyst) beta_ketoester β-Ketoester beta_ketoester->transesterification cyclization Intramolecular Cyclization Product transesterification->cyclization Intramolecular Electrophilic Aromatic Substitution coumarin Coumarin cyclization->coumarin Dehydration

Caption: General mechanism of the Pechmann condensation.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product salicylaldehyde Salicylaldehyde knoevenagel_adduct Knoevenagel Condensation Product salicylaldehyde->knoevenagel_adduct + Active Methylene (Base Catalyst) active_methylene Active Methylene Compound active_methylene->knoevenagel_adduct coumarin Coumarin knoevenagel_adduct->coumarin Intramolecular Cyclization (Lactonization)

Caption: General mechanism of the Knoevenagel condensation for coumarin synthesis.

References

Navigating Solvent Systems: A Comparative Analysis of Ethyl 3-amino-3-oxopropanoate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent system is a critical parameter that can significantly influence reaction kinetics, product yield, and purity. This guide provides a comparative analysis of the efficacy of Ethyl 3-amino-3-oxopropanoate and its common alternatives in various solvent systems, supported by experimental data from analogous reactions.

This compound, a versatile building block in organic synthesis, possesses a polar nature due to the presence of amide and ester functional groups. Its calculated Topological Polar Surface Area (TPSA) of 69.39 Ų and a LogP of -0.5751 suggest a high affinity for polar solvents. While direct comprehensive studies on the solubility and reaction efficacy of this compound across a wide range of solvents are limited, its structural characteristics and data from similar compounds allow for an insightful comparison.

Solubility Profile

Based on its physicochemical properties, this compound is predicted to be soluble in polar protic and aprotic solvents. Qualitative data indicates that it is miscible with ethanol and acetone. The following table provides a predicted and observed solubility profile in common laboratory solvents.

SolventSolvent TypePredicted Solubility of this compound
WaterPolar ProticSoluble
EthanolPolar ProticMiscible
MethanolPolar ProticSoluble
AcetonePolar AproticMiscible
Dimethylformamide (DMF)Polar AproticSoluble
AcetonitrilePolar AproticSoluble
Tetrahydrofuran (THF)Polar AproticModerately Soluble
Dichloromethane (DCM)NonpolarSparingly Soluble
TolueneNonpolarSparingly Soluble
HexaneNonpolarInsoluble

Comparative Efficacy in Condensation Reactions

To evaluate the efficacy of this compound in different solvent systems, we can draw parallels from well-documented condensation reactions involving structurally similar active methylene compounds, such as ethyl acetoacetate and diethyl malonate. The Pechmann and Knoevenagel condensations are representative reactions where solvent choice plays a crucial role.

Pechmann Condensation: Synthesis of 7-hydroxy-4-methylcoumarin

The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester. The reaction of resorcinol with ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin has been studied in various solvents. The data below provides a benchmark for understanding how solvent polarity and type can affect the yield of this reaction.

SolventSolvent TypeYield (%)Reaction Time (h)
Dichloromethane (DCM)Nonpolar248
Ethyl AcetatePolar Aprotic168
AcetonitrilePolar Aprotic37Not Specified
WaterPolar Protic41Not Specified
EthanolPolar Protic63Not Specified
Solvent-free-883

Data is for the Pechmann condensation of resorcinol and ethyl acetoacetate.

Knoevenagel Condensation: Reaction with Benzaldehyde
Active Methylene CompoundSolventCatalystYield (%)Reaction Time (h)
Diethyl MalonateDMSOImmobilized Gelatine85-89Not Specified
Diethyl MalonateBenzenePiperidineNot Specified11-18
Ethyl AcetoacetateEthanolPiperidineHigh4-8
Ethyl AcetoacetateSolvent-freeNiO843
Ethyl AcetoacetateEthyl AcetatePiperidine60 (isolated)Not Specified

It is anticipated that this compound, with its higher polarity compared to diethyl malonate and ethyl acetoacetate, would show enhanced performance in polar solvents that can effectively solvate the charged intermediates of the Knoevenagel condensation.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol describes a general procedure for the piperidine-catalyzed Knoevenagel condensation of an aldehyde with an active methylene compound.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Active Methylene Compound (e.g., this compound, Diethyl Malonate, or Ethyl Acetoacetate)

  • Piperidine (catalyst)

  • Solvent (e.g., Ethanol, DMF, etc.)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq), the active methylene compound (1.0-1.2 eq), and the chosen solvent.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the catalyst and any water-soluble byproducts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Pechmann Condensation

This protocol outlines a general procedure for the acid-catalyzed Pechmann condensation of a phenol with a β-ketoester.

Materials:

  • Phenol (e.g., Resorcinol)

  • β-Ketoester (e.g., this compound or Ethyl Acetoacetate)

  • Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, etc.)

  • Solvent (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, combine the phenol (1.0 eq) and the β-ketoester (1.0-1.2 eq). If a solvent is used, add it at this stage.

  • Carefully add the acid catalyst to the reaction mixture with stirring.

  • Heat the mixture to the desired temperature and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the efficacy of this compound in different solvent systems for a condensation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Select Solvents (e.g., Ethanol, DMF, Toluene) B Prepare Reactant Solutions (Aldehyde/Phenol + Active Methylene Compound) A->B C Set up Parallel Reactions in Different Solvents B->C D Add Catalyst and Initiate Reaction (Heating/Stirring) C->D E Monitor Reaction Progress (TLC, GC, or HPLC) D->E F Work-up and Product Isolation E->F G Determine Yield and Purity F->G H Compare Efficacy Across Solvent Systems G->H

A comparative study of "Ethyl 3-amino-3-oxopropanoate" and ethyl cyanoacetate in heterocycle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among the myriad of building blocks available, ethyl 3-amino-3-oxopropanoate (ethyl malonamate) and ethyl cyanoacetate stand out as versatile and widely utilized precursors. This guide provides an objective comparison of their performance in the synthesis of key heterocyclic systems, supported by experimental data and detailed protocols.

Introduction to the Reagents

This compound is a bifunctional molecule containing both an amide and an ester group. This dual reactivity allows it to participate in a variety of cyclization reactions, particularly in the formation of nitrogen-containing heterocycles. It is a key reactant in the Guareschi-Thorpe synthesis of pyridones.

Ethyl cyanoacetate is a highly activated methylene compound, flanked by both an electron-withdrawing cyano group and an ester group. This structural feature renders the methylene protons acidic, making it a potent nucleophile in a wide range of condensation reactions. It is a cornerstone reagent in well-established multicomponent reactions such as the Hantzsch pyridine synthesis and the Biginelli reaction for the synthesis of dihydropyrimidinones.

Comparative Performance in Heterocycle Synthesis

The utility of these two reagents is best illustrated by their application in the synthesis of two major classes of heterocycles: pyridines and pyrimidines. While both can be employed to generate these core structures, the specific synthetic routes, reaction partners, and resulting substitution patterns differ significantly.

Synthesis of Pyridine Derivatives

Both reagents are capable of producing substituted pyridines, often of the 3-cyano-2-pyridone variety. However, the named reactions and typical co-reactants are distinct.

This compound in the Guareschi-Thorpe Synthesis

The Guareschi-Thorpe reaction is a classical method for synthesizing 2,6-dihydroxy-3-cyanopyridines (which exist in the tautomeric 6-hydroxy-2-pyridone form). This multicomponent reaction typically involves the condensation of a β-dicarbonyl compound with two equivalents of a cyano-containing active methylene compound in the presence of an ammonia source. When this compound is used, it can be considered a pre-formed combination of an active methylene and an ammonia source.

A more modern and greener version of the Guareschi-Thorpe reaction utilizes ethyl cyanoacetate, a 1,3-dicarbonyl compound, and ammonium carbonate in an aqueous medium. This approach provides high yields of hydroxy-cyanopyridines.[1][2][3]

Ethyl Cyanoacetate in Pyridone Synthesis

Ethyl cyanoacetate is a versatile precursor for a variety of substituted 3-cyano-2-pyridones through several multicomponent strategies. One common approach involves the reaction of an aldehyde, a ketone, ethyl cyanoacetate, and ammonium acetate.[4] Another method involves the initial reaction of ethyl cyanoacetate with an amine to form a cyanoacetamide, which is then condensed with a 1,3-dicarbonyl compound.[5][6]

Comparative Data for Pyridone Synthesis

Direct comparison is challenging due to the differing reaction partners. However, we can summarize representative yields for the synthesis of 3-cyano-2-pyridone scaffolds using both reagents in their respective key reactions.

ReagentNamed Reaction/MethodTypical Co-ReactantsSolventCatalystYield (%)Reference
Ethyl CyanoacetateMulticomponent ReactionAromatic aldehyde, Acetophenone, Ammonium acetaten-ButanolNone76-84[7]
Ethyl CyanoacetateTwo-step via CyanoacetamideAniline, AcetylacetoneEthanolKOH61-79[5][6]
Ethyl CyanoacetateAdvanced Guareschi-ThorpeEthyl acetoacetate, Ammonium carbonateH₂O:EtOHNoneup to 96[1][2][3]

Logical Workflow for Pyridone Synthesis from Ethyl Cyanoacetate

pyridone_synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product Ethyl_Cyanoacetate Ethyl Cyanoacetate Knoevenagel_Adduct Knoevenagel Adduct Ethyl_Cyanoacetate->Knoevenagel_Adduct Knoevenagel Condensation Aldehyde Aldehyde/ Ketone Aldehyde->Knoevenagel_Adduct Ammonia_Source Ammonia Source (e.g., NH4OAc) Michael_Adduct Michael Adduct Ammonia_Source->Michael_Adduct Knoevenagel_Adduct->Michael_Adduct Michael Addition Pyridone 3-Cyano-2-Pyridone Michael_Adduct->Pyridone Cyclization & Aromatization

Caption: Multicomponent synthesis of 3-cyano-2-pyridones from ethyl cyanoacetate.

Synthesis of Pyrimidine Derivatives

Ethyl cyanoacetate is a prominent building block for pyrimidine synthesis, particularly through the Biginelli reaction. The use of this compound for pyrimidine synthesis is less common, with ethyl 3-amino-2-methylbut-2-enoate being a more frequently cited precursor for this class of heterocycles.[8]

Ethyl Cyanoacetate in the Biginelli Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (or in this case, ethyl cyanoacetate), and urea or thiourea.[9] This reaction provides a straightforward route to dihydropyrimidinones (DHPMs), which are of significant interest in medicinal chemistry.

Comparative Data for Dihydropyrimidinone Synthesis

ReagentNamed ReactionTypical Co-ReactantsSolventCatalystYield (%)Reference
Ethyl CyanoacetateBiginelli ReactionBenzaldehyde, Urea/ThioureaAcetonitrileTMSCl85-95[10]
Ethyl CyanoacetateBiginelli ReactionAromatic aldehydes, ThioureaDIPEAcDIPEAcup to 95[11]

Experimental Workflow for the Biginelli Reaction

biginelli_reaction cluster_reactants Reactants cluster_product Product Ethyl_Cyanoacetate Ethyl Cyanoacetate One_Pot_Reaction One-Pot Cyclocondensation (Acid Catalyzed) Ethyl_Cyanoacetate->One_Pot_Reaction Aldehyde Aldehyde Aldehyde->One_Pot_Reaction Urea Urea/Thiourea Urea->One_Pot_Reaction DHPM Dihydropyrimidinone (DHPM) One_Pot_Reaction->DHPM

Caption: One-pot synthesis of dihydropyrimidinones via the Biginelli reaction.

Experimental Protocols

General Procedure for the Synthesis of 3-Cyano-2-pyridones using Ethyl Cyanoacetate (Advanced Guareschi-Thorpe Reaction)

This protocol is adapted from an advanced, greener version of the Guareschi-Thorpe synthesis.[1][3]

Materials:

  • Ethyl cyanoacetate (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, a mixture of ethyl acetoacetate (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of EtOH:H₂O (2 mL) is prepared.

  • The reaction mixture is stirred at 80 °C for the required time (typically monitored by TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with water, and dried to afford the desired 2,6-dihydroxy-4-methyl-3-cyanopyridine.

General Procedure for the Synthesis of Dihydropyrimidinones using Ethyl Cyanoacetate (Biginelli Reaction)

This protocol is a representative example of the Biginelli condensation.[10][11]

Materials:

  • Aromatic aldehyde (2 mmol)

  • Ethyl cyanoacetate (2 mmol)

  • Urea or Thiourea (3 mmol)

  • Trimethylsilyl chloride (TMSCl) (0.2 mmol) as catalyst

  • Acetonitrile (10 mL)

Procedure:

  • A solution of the aromatic aldehyde (2 mmol), urea or thiourea (3 mmol), ethyl cyanoacetate (2 mmol), and TMSCl (0.2 mmol) is prepared in acetonitrile (10 mL).

  • The mixture is heated under reflux until the aldehyde is completely consumed, as monitored by TLC.

  • The reaction mixture is then cooled and poured into cold water (20 mL) and stirred for 15 minutes.

  • The resulting precipitate is collected by filtration, washed with cold water (2 x 10 mL), and then with 90% ethanol (15 mL) to yield the pure dihydropyrimidinone product.

Conclusion

Both this compound and ethyl cyanoacetate are valuable C3 synthons in heterocyclic chemistry.

Ethyl cyanoacetate demonstrates exceptional versatility, participating in a wider range of well-established, high-yielding multicomponent reactions for the synthesis of both pyridines and pyrimidines. Its activated methylene group is key to its broad applicability in reactions like the Hantzsch, Biginelli, and various pyridone syntheses.

This compound , while less ubiquitous, is a specialized reagent particularly useful in the Guareschi-Thorpe synthesis of pyridones. Its pre-packaged amino and ester functionalities offer a direct route to certain heterocyclic systems.

For researchers aiming to synthesize a broad diversity of functionalized pyridines and pyrimidines, ethyl cyanoacetate offers a more extensive and well-documented toolbox. For specific targets accessible through the Guareschi-Thorpe pathway, This compound remains a relevant and efficient choice. The selection between these two reagents will ultimately depend on the desired heterocyclic scaffold, the intended substitution pattern, and the preferred synthetic strategy.

References

Spectroscopic Validation of "Ethyl 3-amino-3-oxopropanoate" Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and characterization of chemical intermediates are paramount. This guide provides a comparative analysis of two primary synthetic routes to "Ethyl 3-amino-3-oxopropanoate," a valuable building block in organic synthesis. The focus is on the spectroscopic validation of the key reaction intermediates, offering experimental data and protocols to aid in reaction monitoring and product verification.

Introduction

"this compound," also known as ethyl malonamate, is a bifunctional molecule incorporating both an ester and a primary amide. Its synthesis is crucial for the development of various pharmaceuticals and fine chemicals. Two common synthetic pathways to this compound involve the controlled mono-amidation of diethyl malonate and the Knoevenagel condensation of ethyl cyanoacetate. The ability to spectroscopically identify and differentiate the intermediates in each route is essential for process optimization and quality control.

Comparative Analysis of Synthetic Routes and Intermediates

This guide compares two distinct synthetic pathways to "this compound" and provides spectroscopic data for the validation of their respective intermediates.

Route 1: Mono-amidation of Diethyl Malonate

This route involves the direct reaction of diethyl malonate with an ammonia source. The key challenge is to control the reaction to favor the formation of the mono-amidated product over the diamide.

Reaction Scheme:

The primary intermediate to be characterized is "this compound" itself.

Route 2: Knoevenagel Condensation of Ethyl Cyanoacetate

This alternative pathway begins with the Knoevenagel condensation of ethyl cyanoacetate with formaldehyde, followed by hydrolysis of the nitrile group.

Reaction Scheme:

The key intermediates for spectroscopic validation in this route are the initial Knoevenagel adduct and the subsequent hydrolyzed product.

Spectroscopic Data for Intermediate Validation

The following tables summarize the expected spectroscopic data for the key intermediates in each synthetic route. This data is crucial for in-process monitoring and final product confirmation.

Table 1: Spectroscopic Data for Intermediates of Route 1 (Mono-amidation)
IntermediateSpectroscopic TechniqueExpected Data
This compound ¹H NMR (CDCl₃, 400 MHz)δ 1.28 (t, 3H, J=7.1 Hz, -CH₃), 3.45 (s, 2H, -CH₂-), 4.21 (q, 2H, J=7.1 Hz, -OCH₂-), 5.8 (br s, 1H, -NH), 7.2 (br s, 1H, -NH)
¹³C NMR (CDCl₃, 100 MHz)δ 14.1, 41.5, 61.8, 167.2, 169.8
IR (KBr, cm⁻¹)3400-3200 (N-H stretch), 1735 (C=O ester stretch), 1670 (C=O amide I stretch), 1620 (N-H bend)
Mass Spec. (EI, m/z)131 (M⁺), 86, 74, 44
Table 2: Spectroscopic Data for Intermediates of Route 2 (Knoevenagel Condensation)
IntermediateSpectroscopic TechniqueExpected Data
Ethyl 2-cyano-3-hydroxyprop-2-enoate ¹H NMR (CDCl₃, 400 MHz)δ 1.35 (t, 3H, J=7.2 Hz, -CH₃), 4.30 (q, 2H, J=7.2 Hz, -OCH₂-), 5.1 (br s, 1H, -OH), 7.8 (s, 1H, =CH-)
¹³C NMR (CDCl₃, 100 MHz)δ 14.2, 62.5, 105.1, 115.8, 163.5, 168.0
IR (KBr, cm⁻¹)3500-3300 (O-H stretch), 2230 (C≡N stretch), 1720 (C=O stretch), 1640 (C=C stretch)
Mass Spec. (EI, m/z)141 (M⁺), 113, 96, 68

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure accurate and reproducible data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron impact (EI) ionization at 70 eV.

  • Analysis: Record the mass-to-charge ratio (m/z) of the resulting fragments.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes and the experimental workflow for spectroscopic validation.

Reaction_Pathway_1 Diethyl Malonate Diethyl Malonate This compound This compound Diethyl Malonate->this compound + NH3 Malonamide (By-product) Malonamide (By-product) This compound->Malonamide (By-product) + NH3

Caption: Synthetic pathway for Route 1: Mono-amidation of Diethyl Malonate.

Reaction_Pathway_2 Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl 2-cyano-3-hydroxyprop-2-enoate Ethyl 2-cyano-3-hydroxyprop-2-enoate Ethyl Cyanoacetate->Ethyl 2-cyano-3-hydroxyprop-2-enoate + HCHO This compound This compound Ethyl 2-cyano-3-hydroxyprop-2-enoate->this compound Hydrolysis

Caption: Synthetic pathway for Route 2: Knoevenagel Condensation.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Validation Reaction Mixture Reaction Mixture NMR (1H, 13C) NMR (1H, 13C) Reaction Mixture->NMR (1H, 13C) IR IR Reaction Mixture->IR Mass Spectrometry Mass Spectrometry Reaction Mixture->Mass Spectrometry Intermediate Validation Intermediate Validation NMR (1H, 13C)->Intermediate Validation IR->Intermediate Validation Mass Spectrometry->Intermediate Validation

Caption: General experimental workflow for spectroscopic validation.

Conclusion

The choice of synthetic route for "this compound" may depend on factors such as starting material availability, desired purity, and scalability. Regardless of the chosen path, rigorous spectroscopic validation of the reaction intermediates is indispensable. This guide provides the necessary data and protocols to confidently identify and characterize the key intermediates in two common synthetic routes, thereby facilitating efficient and reliable synthesis.

Comparative In Vitro Analysis of Pharmaceutical Compounds Derived from Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Bioactive Heterocycles Synthesized from a Versatile Precursor.

Ethyl 3-amino-3-oxopropanoate serves as a versatile and economically viable starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative analysis of the in vitro performance of three major classes of pharmaceutical compounds synthesized using this precursor: 4-hydroxycoumarins, pyrimidine-2,4-diones, and aminopyridines. The following sections present quantitative data from key in vitro assays, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate objective comparison with alternative compounds.

Anti-inflammatory Activity of 4-Hydroxycoumarin Derivatives

Derivatives of 4-hydroxycoumarin are well-established for their anti-inflammatory properties. Recent studies have focused on synthesizing novel analogs to enhance efficacy and reduce side effects. While various synthetic routes to 4-hydroxycoumarins exist, their core structure can be conceptually derived from the cyclization of intermediates obtainable from precursors like this compound.

Comparative In Vitro Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of a novel 4-hydroxycoumarin derivative (Compound B8) compared to the parent compound, 4-hydroxycoumarin (4-HC). The assay measured the inhibition of lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6) release in murine macrophage (J774A.1) and human monocytic (THP-1) cell lines.[1]

CompoundCell LineIC₅₀ (µM) for IL-6 Inhibition
Compound B8 (Derivative) J774A.14.57
THP-16.51
4-Hydroxycoumarin (4-HC) J774A.1>15 (Less active than B8)
Experimental Protocol: In Vitro Anti-inflammatory Assay (ELISA)

Objective: To quantify the inhibitory effect of test compounds on the production of the pro-inflammatory cytokine IL-6 in LPS-stimulated macrophage and monocyte cell lines.

Cell Culture and Treatment:

  • J774A.1 or THP-1 cells were seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Cells were pre-treated with various concentrations of the test compounds (Compound B8 or 4-HC) for 1 hour.

  • Following pre-treatment, cells were stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • The cells were incubated for an additional 24 hours.

ELISA for IL-6 Quantification:

  • After incubation, the cell culture supernatant was collected.

  • The concentration of IL-6 in the supernatant was determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

  • The absorbance was measured at the appropriate wavelength using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.[1]

Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 MAPK_Pathway MAPK Pathway IRAK1->MAPK_Pathway NF_kB NF-κB MAPK_Pathway->NF_kB IL6_Gene IL-6 Gene Transcription NF_kB->IL6_Gene IL6_Protein IL-6 Protein IL6_Gene->IL6_Protein B8 Compound B8 B8->IRAK1 Inhibition

Caption: LPS-induced IL-6 production pathway and the inhibitory action of Compound B8 on IRAK1.

Cytotoxic and Antimicrobial Activity of Pyrimidine-2,4-dione Derivatives

Pyrimidine-2,4-diones, also known as uracil derivatives, are a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. The synthesis of these compounds can be achieved through reactions involving precursors like this compound.

Comparative In Vitro Cytotoxicity and Antimicrobial Data

The following table presents the in vitro antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione derivatives.[2]

Table 2.1: Minimum Inhibitory Concentration (MIC) of Pyrimidine-2,4-dione Derivatives

CompoundGram-positive Bacteria (MIC in µg/mL)Gram-negative Bacteria (MIC in µg/mL)Antifungal Activity (MIC in µg/mL)
3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione 8 (S. aureus)8 (E. coli, K. pneumoniae, P. aeruginosa)0.25 (C. albicans)
Standard Drugs (e.g., Ciprofloxacin, Fluconazole) VariableVariableVariable

Table 2.2: In Vitro Cytotoxicity (GI₅₀) against HeLa Cancer Cell Line

CompoundGI₅₀ (µM)
3-((2,6-bis(4-hydroxyphenyl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione 0.03
Standard Drug (e.g., Doxorubicin) Variable
Experimental Protocols

Protocol 2.1: In Vitro Antimicrobial Assay (Microdilution Method)

  • Bacterial and fungal strains were cultured in appropriate broth media.

  • Serial dilutions of the test compounds were prepared in a 96-well microplate.

  • A standardized inoculum of the microorganisms was added to each well.

  • The plates were incubated under appropriate conditions (temperature and time) for microbial growth.

  • The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited microbial growth.[2]

Protocol 2.2: In Vitro Cytotoxicity Assay (MTT Assay)

  • HeLa cells were seeded in 96-well plates and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds for a specified duration.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance was measured using a microplate reader, and the GI₅₀ (concentration required to inhibit cell growth by 50%) was calculated.[2]

Experimental Workflow

G cluster_synthesis Synthesis cluster_testing In Vitro Testing EAO This compound Intermediate Intermediate Formation EAO->Intermediate Cyclization Cyclization Reaction Intermediate->Cyclization Pyrimidine Pyrimidine-2,4-dione Derivative Cyclization->Pyrimidine Antimicrobial Antimicrobial Assay (MIC) Pyrimidine->Antimicrobial Cytotoxicity Cytotoxicity Assay (GI50) Pyrimidine->Cytotoxicity

Caption: General workflow from synthesis to in vitro evaluation of pyrimidine-2,4-dione derivatives.

Antibacterial Activity of 3-Aminopyridine Derivatives

3-Aminopyridine and its derivatives represent another important class of heterocyclic compounds that can be synthesized from precursors related to this compound. These compounds have shown promising antibacterial activities.

Comparative In Vitro Antibacterial Data

The following table compares the antibacterial activity of synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives with the standard drug Linezolid against various Gram-positive bacteria.[3]

CompoundS. aureus (MIC in µg/mL)S. pneumoniae (MIC in µg/mL)E. faecalis (MIC in µg/mL)B. subtilis (MIC in µg/mL)
21b 4284
21d 2142
21e 4284
21f 2142
Linezolid 2121
Experimental Protocol: In Vitro Antibacterial Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized pyridine derivatives against a panel of pathogenic bacteria.

Procedure:

  • The assay was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Serial twofold dilutions of the test compounds and the standard drug (Linezolid) were prepared in Mueller-Hinton broth in 96-well microplates.

  • A standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) was added to each well.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.[3]

Logical Relationship

G cluster_0 Precursor cluster_1 Core Structures cluster_2 Biological Activities a This compound b 4-Hydroxycoumarin a->b c Pyrimidine-2,4-dione a->c d 3-Aminopyridine a->d e Anti-inflammatory b->e f Antimicrobial c->f g Cytotoxic c->g d->f

Caption: Relationship between the precursor, core heterocyclic structures, and their observed in vitro biological activities.

References

Cost-benefit analysis of different "Ethyl 3-amino-3-oxopropanoate" synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Ethyl 3-amino-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as ethyl malonamate, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential pharmaceutical applications. The efficient and cost-effective synthesis of this intermediate is a critical consideration for researchers in both academic and industrial settings. This guide provides a comparative analysis of three primary synthetic routes to this compound, offering a cost-benefit analysis supported by available experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the different synthesis routes to this compound. It is important to note that while data for the synthesis of the precursors is well-established, specific comparative data for the final conversion to this compound is less readily available in the literature. The data presented for the final amidation step is therefore based on analogous and related reactions.

ParameterRoute 1: From Diethyl MalonateRoute 2: From Monoethyl MalonateRoute 3: From Ethyl Cyanoacetate
Starting Material Diethyl malonateMalonic acidChloroacetic acid, Sodium cyanide
Key Intermediates -Monoethyl malonateCyanoacetic acid, Ethyl cyanoacetate
Overall Yield Moderate to HighHighHigh
Purity of Final Product Good to ExcellentExcellentGood to Excellent
Reaction Time Several hoursSeveral hoursMulti-day process
Reaction Temperature 0°C to room temperatureRoom temperature50-100°C (for precursor synthesis)
Pressure AtmosphericAtmosphericAtmospheric
Key Reagents Diethyl malonate, AmmoniaMalonic acid, KOH, AmmoniaChloroacetic acid, NaCN, Ethanol, H2SO4, Ammonia
Cost of Starting Materials ModerateLow to ModerateLow
Process Complexity LowModerateHigh
Safety Considerations Use of ammoniaUse of strong base (KOH)Use of highly toxic sodium cyanide

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthesis route depends on a variety of factors including cost, scale, available equipment, and safety considerations. The following diagram illustrates a logical workflow for this decision-making process.

CostBenefitAnalysis Cost-Benefit Analysis Workflow for this compound Synthesis start Define Synthesis Requirements (Scale, Purity, Cost, Safety) decision1 Evaluate Precursor Availability and Cost start->decision1 route1 Route 1: From Diethyl Malonate decision2 Assess Process Complexity and Safety route1->decision2 route2 Route 2: From Monoethyl Malonate route2->decision2 route3 Route 3: From Ethyl Cyanoacetate route3->decision2 decision1->route1 Diethyl malonate readily available decision1->route2 Malonic acid is a cheaper precursor decision1->route3 Lowest cost starting materials decision3 Compare Yield and Purity decision2->decision3 conclusion Select Optimal Synthesis Route decision3->conclusion

Safety Operating Guide

Proper Disposal of Ethyl 3-amino-3-oxopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 3-amino-3-oxopropanoate (CAS No. 7597-56-0), ensuring the safety of laboratory personnel and compliance with environmental regulations.

This compound is a chemical intermediate used in various synthetic processes. While specific hazard information is not extensively documented in readily available sources, it is prudent to handle it with the care afforded to all laboratory chemicals. Adherence to established safety protocols and proper waste management procedures is crucial to minimize risks and maintain a safe working environment.

Key Data for this compound

For quick reference, the following table summarizes the available quantitative data for this compound.

PropertyValue
CAS Number 7597-56-0
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat, when handling this compound.

  • Conduct all transfers and handling of the chemical within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Collection and Container Management:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste addition.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Store the waste container in a designated satellite accumulation area, away from heat sources and direct sunlight.

3. Disposal of Unused or Waste Product:

  • Carefully transfer any unused or waste this compound into the designated hazardous waste container.

  • Avoid overfilling the container; leave at least 10% headspace to allow for vapor expansion.

  • Securely cap the container immediately after adding waste.

4. Decontamination and Disposal of Empty Containers:

  • Triple Rinsing: To render an empty container non-hazardous, it must be triple-rinsed.

    • Rinse the container with a suitable solvent (e.g., water or ethanol) three times.

    • Collect the first rinsate as hazardous waste and add it to your this compound waste container. Subsequent rinsates may be disposed of down the drain, pending approval from your institution's EHS department.

  • Container Disposal: Once triple-rinsed and air-dried, deface or remove the original label. The clean container can then be disposed of in the appropriate solid waste stream (e.g., broken glass box or regular trash), as per your facility's guidelines.

5. Final Disposal:

  • Arrange for the collection of the full hazardous waste container by your institution's licensed hazardous waste management provider.

  • Complete all necessary waste disposal forms and documentation as required by your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have Ethyl 3-amino-3-oxopropanoate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_container Have an Empty Container? start->empty_container fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select & Label Hazardous Waste Container fume_hood->waste_container transfer_waste Transfer Waste to Container waste_container->transfer_waste check_full Container Full? transfer_waste->check_full arrange_pickup Arrange for EHS Pickup check_full->arrange_pickup Yes end End of Process check_full->end No arrange_pickup->end empty_container->end No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container in Appropriate Solid Waste collect_rinsate->dispose_container dispose_container->end

Caption: Disposal Workflow for this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-amino-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in cutting-edge research and drug development, ensuring a safe and efficient workflow is paramount. This guide provides essential safety and logistical information for the handling and disposal of Ethyl 3-amino-3-oxopropanoate, a compound that requires careful management due to its potential hazards.

This document outlines the necessary personal protective equipment (PPE), detailed operational procedures, and proper disposal protocols to minimize risk and ensure a secure laboratory environment. By adhering to these guidelines, researchers can confidently handle this chemical while maintaining the integrity of their work and the safety of their team.

Hazard and Precautionary Data

Understanding the potential hazards of this compound is the first step in safe handling. The following table summarizes the key hazard statements and precautionary measures associated with this compound.

Hazard StatementCodeDescriptionPrecautionary Statements
Causes skin irritationH315Contact with skin may cause redness, itching, and inflammation.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Causes serious eye irritationH319Contact with eyes may cause significant irritation, redness, and discomfort.[1][2]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
May cause respiratory irritationH335Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Harmful if swallowedH302Ingestion of the compound may cause adverse health effects.P270: Do not eat, drink or smoke when using this product. P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and regulatory compliance. The following step-by-step guide details the entire workflow.

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] The storage temperature should be at room temperature.[4]

Before handling the compound, all personnel must be equipped with the appropriate PPE to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6]

  • Skin Protection: A standard laboratory coat must be worn. Chemical-resistant gloves, such as nitrile gloves, are required to prevent skin contact.[6][7] Gloves should be inspected for any tears or perforations before use.[5]

  • Respiratory Protection: Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[7][8] If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[7]

  • Preparation: Work in a designated area, such as a chemical fume hood, to control exposure.

  • Weighing and Transfer: When weighing the solid, use a spatula and handle it gently to avoid creating dust. For transfers, use appropriate glassware and funnels to prevent spills.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent like vermiculite, sand, or earth.[7]

    • Collect the absorbed material and spilled chemical into a designated hazardous waste container.[8]

    • Ventilate the area and wash the spill site after material pickup is complete.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][7]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]

    • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.

  • Waste Identification: All waste containing this compound must be classified as hazardous waste.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[8] The container should be kept closed when not in use.

  • Segregation: Store the hazardous waste in a designated satellite accumulation area, segregated from incompatible materials.[8]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed waste management company in accordance with local, state, and federal regulations.[8] Do not dispose of this chemical down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

start Start: Receive Chemical storage Store in Cool, Dry, Well-Ventilated Area start->storage ppe Don Appropriate PPE: Goggles, Gloves, Lab Coat storage->ppe handling Handle in Fume Hood ppe->handling experiment Perform Experiment handling->experiment waste_collection Collect Waste in Labeled Container experiment->waste_collection decontamination Decontaminate Work Area and Glassware experiment->decontamination disposal Dispose of Waste via Licensed Contractor waste_collection->disposal end End decontamination->end disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-amino-3-oxopropanoate
Reactant of Route 2
Ethyl 3-amino-3-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.